molecular formula C24H31N5O9 B609004 Methyltetrazine-PEG4-NHS Ester CAS No. 1802907-92-1

Methyltetrazine-PEG4-NHS Ester

Cat. No.: B609004
CAS No.: 1802907-92-1
M. Wt: 533.5 g/mol
InChI Key: SWSUSQWZOPGVKP-UHFFFAOYSA-N
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Description

Methyltetrazine-PEG5-NHS ester is a PEG derivative containing a tetrazine group and an NHS ester. THe hydrophilic PEG spacer arm improves water solubility and is transferrable to the labeled molecule, reducing aggregation of labeled proteins stored in solution. The NHS ester can react specifically and efficiently with primary amines such as the side chain of lysine residues or aminosilane-coated surfaces at neutral or slight basic conditions to form a covalent bond.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N5O9/c1-18-25-27-24(28-26-18)19-2-4-20(5-3-19)37-17-16-36-15-14-35-13-12-34-11-10-33-9-8-23(32)38-29-21(30)6-7-22(29)31/h2-5H,6-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSUSQWZOPGVKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)ON3C(=O)CCC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N5O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Dual-Action Mechanism of Methyltetrazine-PEG4-NHS Ester: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the development of heterobifunctional linkers that enable precise and efficient covalent attachment of molecules to proteins, antibodies, and other biomolecules. Among these, Methyltetrazine-PEG4-NHS Ester has emerged as a powerful tool, facilitating a two-stage ligation strategy that combines the selectivity of amine-reactive chemistry with the speed and bioorthogonality of click chemistry. This technical guide provides an in-depth exploration of the reaction mechanism of this compound, complete with quantitative data, detailed experimental protocols, and workflow visualizations to empower researchers in their bioconjugation endeavors.

Core Reaction Mechanism

The functionality of this compound is rooted in its three key components:

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins.[1][2]

  • Polyethylene Glycol (PEG4) Spacer: A short, hydrophilic linker composed of four ethylene (B1197577) glycol units. This spacer enhances the water solubility of the entire molecule and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[1][3]

  • Methyltetrazine: A highly reactive diene that participates in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with strained alkenes, most notably trans-cyclooctene (B1233481) (TCO).[1][4] This bioorthogonal "click chemistry" reaction is exceptionally fast and specific, proceeding efficiently in complex biological media without the need for a catalyst.[4][5]

The overall reaction proceeds in two distinct stages:

  • Amine Acylation: The NHS ester group reacts with a primary amine on the target biomolecule via nucleophilic acyl substitution.[6] This reaction is pH-dependent, with optimal rates typically observed between pH 7.2 and 8.5.[7]

  • Bioorthogonal Ligation: The now-conjugated methyltetrazine moiety serves as a handle for a subsequent, rapid iEDDA reaction with a TCO-functionalized molecule.[4] This second reaction forms a stable dihydropyridazine (B8628806) bond and is characterized by its exceptional kinetics and selectivity.[4]

Quantitative Data Summary

The efficiency and outcome of the this compound reaction are influenced by several factors, including pH, temperature, and reactant concentrations. The following tables summarize key quantitative data to guide experimental design.

Table 1: Stability of NHS Esters as a Function of pH

The hydrolytic stability of the NHS ester is a critical consideration, as it competes with the desired aminolysis reaction.[6] The rate of hydrolysis increases significantly with pH.[8]

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours
7.0Ambient~7 hours
8.04~1 hour
8.5Room Temperature125-180 minutes
8.6410 minutes
9.0Room TemperatureMinutes
Sources:[6][8][9]
Table 2: Reaction Conditions for Antibody Labeling with this compound

This table provides recommended starting conditions for the initial amine-labeling step.

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1]
Molar Excess of NHS Ester5 - 30 foldThis needs to be optimized to achieve the desired Degree of Labeling (DOL).[1]
Reaction BufferPBS, Sodium Bicarbonate, Borate, or HEPESMust be free of primary amines (e.g., Tris).[10]
pH7.2 - 8.5Optimal balance between amine reactivity and ester stability.[10]
Reaction Temperature4°C or Room TemperatureRoom temperature is generally sufficient.[1]
Reaction Time30 - 120 minutesDependent on temperature and desired DOL.[1]
Source:[1]
Table 3: Kinetics of the Methyltetrazine-TCO Inverse-Electron-Demand Diels-Alder Reaction

The iEDDA reaction is known for its exceptionally fast kinetics.

ReactantsSecond-Order Rate Constant (k₂)Notes
Methyltetrazine + TCO1 - 1x10⁶ M⁻¹s⁻¹One of the fastest bioorthogonal reactions.[4][11]
3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine + BCN118 M⁻¹s⁻¹Demonstrates tunability of tetrazine reactivity.[12]
3,6-diphenyl-1,2,4,5-tetrazine + BCN3.6 M⁻¹s⁻¹Slower kinetics with a less reactive tetrazine.[12]
Sources:[4][11][12]

Experimental Protocols

The following are detailed methodologies for the two key stages of the this compound reaction.

Protocol 1: Labeling of a Protein with this compound

This protocol describes the conjugation of the methyltetrazine moiety to primary amines on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.[1]

  • This compound.

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[13]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.[15]

  • Size-Exclusion Chromatography (SEC) column or dialysis cassette for purification.[13]

Methodology:

  • Prepare Protein Solution: Ensure the protein solution is at the desired concentration in an amine-free buffer. If the buffer contains primary amines like Tris, a buffer exchange to PBS is necessary.[5]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of ~10 mM.[7]

  • Initiate the Reaction: Add a 5- to 30-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.[7]

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight.[7] The optimal incubation time may need to be determined empirically.

  • Quench the Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to consume any unreacted NHS ester.[15]

  • Purify the Conjugate: Remove unreacted this compound and byproducts using an SEC desalting column or through dialysis against an appropriate buffer (e.g., PBS).[1]

Protocol 2: Bioorthogonal Ligation of a Tetrazine-Labeled Protein with a TCO-Labeled Molecule

This protocol outlines the "click chemistry" step to conjugate the tetrazine-activated protein with a TCO-activated molecule.

Materials:

  • Purified tetrazine-labeled protein (from Protocol 1).

  • TCO-functionalized molecule.

  • Reaction Buffer: PBS, pH 6.0-9.0.[4]

Methodology:

  • Prepare Reactants: Dissolve the TCO-functionalized molecule in the reaction buffer to the desired concentration.

  • Initiate Ligation: Mix the tetrazine-labeled protein and the TCO-functionalized molecule in a suitable reaction vessel. A 1:1 molar ratio is a common starting point, though a slight excess (1.05-1.5 molar equivalents) of one reactant can be used to ensure complete conjugation.[5]

  • Incubate: Allow the reaction to proceed at room temperature for 30-60 minutes.[15] The reaction is typically rapid and can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[15]

  • Purification (Optional): Depending on the downstream application, the final conjugate may be purified using SEC to remove any unreacted starting materials.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate the key workflows and mechanisms.

ReactionMechanism cluster_stage1 Stage 1: Amine Acylation cluster_stage2 Stage 2: Bioorthogonal Ligation (iEDDA) Protein Protein-NH₂ (Primary Amine) Amide_Conjugate Protein-NH-CO-PEG4-Methyltetrazine (Stable Amide Bond) Protein->Amide_Conjugate pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Amide_Conjugate TCO_Molecule Molecule-TCO (trans-cyclooctene) Final_Conjugate Final Bioconjugate TCO_Molecule->Final_Conjugate Amide_Conjugate_ref Protein-NH-CO-PEG4-Methyltetrazine Amide_Conjugate_ref->Final_Conjugate "Click Chemistry"

Overall reaction workflow for this compound.

NHS_Ester_Mechanism NHS_Ester C=O N-O-Succinimide Intermediate Tetrahedral Intermediate NHS_Ester->Intermediate Amine {R'-NH₂} Amine:amine->NHS_Ester:carbonyl Nucleophilic Attack Amide R'-NH-C=O Intermediate->Amide Collapse NHS_Leaving_Group N-Hydroxysuccinimide Intermediate->NHS_Leaving_Group Release

Mechanism of the NHS ester reaction with a primary amine.

iEDDA_Mechanism Tetrazine Methyltetrazine Cycloadduct Unstable Bicyclic Intermediate Tetrazine->Cycloadduct [4+2] Cycloaddition TCO trans-cyclooctene (TCO) TCO->Cycloadduct Dihydropyridazine Stable Dihydropyridazine Cycloadduct->Dihydropyridazine Retro [4+2] Nitrogen N₂ Gas Cycloadduct->Nitrogen Release

Mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

References

An In-depth Technical Guide to the Chemical Properties of Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NHS Ester is a heterobifunctional crosslinker that has become an invaluable tool in the field of bioconjugation and drug delivery. This reagent seamlessly integrates the highly efficient and bioorthogonal reactivity of a methyltetrazine moiety with the amine-reactive capabilities of an N-hydroxysuccinimide (NHS) ester. The inclusion of a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer further enhances its utility by improving aqueous solubility and minimizing steric hindrance.[1][2][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental protocols associated with this compound, enabling researchers to effectively harness its potential in their applications.

Core Chemical Properties

This compound is a red crystalline solid that is soluble in common organic solvents such as DMSO, DMF, DCM, THF, and Chloroform.[4] Its key chemical properties are summarized in the table below.

PropertyValueReference(s)
Chemical Formula C24H31N5O9[4]
Molecular Weight 533.53 g/mol [4]
Appearance Red to dark red crystalline powder[4]
Purity >95% (HPLC)[4]
Solubility DMSO, DMF, DCM, THF, Chloroform[4]
Storage Conditions -20°C, desiccated[1]

Reactivity and Reaction Mechanisms

The utility of this compound stems from its two distinct reactive functionalities: the NHS ester and the methyltetrazine group. This dual reactivity allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecular conjugates.

Amine Reactivity of the NHS Ester

The N-hydroxysuccinimide ester is a highly reactive group that specifically and efficiently couples with primary amines, such as the side chain of lysine (B10760008) residues in proteins, to form stable amide bonds.[1][2] This reaction is typically carried out in a slightly basic buffer (pH 7-9) to ensure the primary amine is deprotonated and thus nucleophilic.[1] The reaction proceeds via a nucleophilic acyl substitution, with the amine attacking the carbonyl carbon of the NHS ester and displacing the N-hydroxysuccinimide leaving group.

cluster_reactants Reactants cluster_products Products MTZ_PEG4_NHS This compound Amide_Conjugate Stable Amide Conjugate MTZ_PEG4_NHS->Amide_Conjugate reacts with NHS N-Hydroxysuccinimide (byproduct) MTZ_PEG4_NHS->NHS releases Primary_Amine Primary Amine (R-NH2) Primary_Amine->Amide_Conjugate

Reaction of this compound with a primary amine.

A critical consideration for this reaction is the susceptibility of the NHS ester to hydrolysis in aqueous solutions. Hydrolysis competes with the desired amine reaction and can reduce conjugation efficiency. Therefore, it is crucial to use anhydrous solvents for stock solutions and to perform the conjugation reaction promptly after preparing the reagent solution.[5]

Bioorthogonal Reactivity of the Methyltetrazine

The methyltetrazine moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[2][6] This bioorthogonal "click chemistry" reaction is exceptionally fast and highly specific, proceeding rapidly in aqueous environments without interfering with native biological functional groups.[2][7] The reaction forms a stable dihydropyridazine (B8628806) bond and releases nitrogen gas as the only byproduct.[8] The kinetics of this ligation are among the fastest of all bioorthogonal reactions, allowing for efficient labeling at low concentrations.[1]

cluster_reactants Reactants cluster_products Products MTZ_Conjugate Methyltetrazine-Conjugate Stable_Conjugate Stable Dihydropyridazine Conjugate MTZ_Conjugate->Stable_Conjugate reacts with N2 Nitrogen Gas (N2) MTZ_Conjugate->N2 releases TCO_Molecule TCO-Molecule TCO_Molecule->Stable_Conjugate

Inverse-electron-demand Diels-Alder cycloaddition of a methyltetrazine with a TCO.

The Role of the PEG4 Spacer

The polyethylene glycol (PEG) spacer plays a crucial role in the functionality of this reagent. The four PEG units enhance the aqueous solubility of the molecule and any biomolecule it is conjugated to.[5] This is particularly beneficial for preventing aggregation of labeled proteins in solution.[1] Furthermore, the flexible and extended nature of the PEG4 spacer minimizes steric hindrance, allowing for more efficient reaction between the methyltetrazine and its TCO partner, especially when conjugating large biomolecules.[3]

Experimental Protocols

The following are detailed methodologies for the two key reactions involving this compound.

Protocol 1: Labeling of Proteins with this compound

This protocol describes the labeling of primary amines (e.g., lysine residues) on a protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column (e.g., PD-10)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the amine-free reaction buffer to a final concentration of 1-10 mg/mL.[9]

  • Prepare Tetrazine Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[9]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar excess should be determined empirically for each specific protein and desired degree of labeling.[10]

  • Incubation: Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C.[10]

  • Quench Reaction: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature to quench any unreacted NHS ester.[10]

  • Purification: Remove unreacted tetrazine and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.[9]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (typically at 280 nm) and the tetrazine (typically around 520 nm).

cluster_workflow Protein Labeling Workflow Start Start: Unlabeled Protein (in amine-free buffer) Prepare_Protein Prepare Protein Solution (1-10 mg/mL in Reaction Buffer) Start->Prepare_Protein Reaction Reaction (Add 5-20x molar excess of tetrazine, incubate 1-2 hr at RT) Prepare_Protein->Reaction Prepare_Tetrazine Prepare Methyltetrazine-NHS Ester Solution (10 mg/mL in DMSO) Prepare_Tetrazine->Reaction Quench Quench Reaction (e.g., with Tris-HCl) Reaction->Quench Purification Purification (Desalting column to remove unreacted reagents) Quench->Purification Characterization Characterization (Determine Degree of Labeling) Purification->Characterization End End: Methyltetrazine-labeled Protein Characterization->End

Experimental workflow for labeling a protein with this compound.
Protocol 2: Bioorthogonal Ligation with a TCO-containing Molecule

This protocol describes the "click" reaction between the methyltetrazine-labeled protein and a TCO-functionalized molecule.

Materials:

  • Methyltetrazine-labeled protein (from Protocol 1)

  • TCO-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Dissolve the TCO-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer).

  • Ligation Reaction: Mix the methyltetrazine-labeled protein with the TCO-functionalized molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the TCO-molecule is often used to ensure complete reaction of the tetrazine.[11]

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.[11][12]

  • Purification (Optional): If necessary, purify the final conjugate to remove any unreacted TCO-molecule using an appropriate method such as size-exclusion chromatography or dialysis.

Conclusion

This compound is a powerful and versatile reagent for bioconjugation. Its dual reactivity, coupled with the beneficial properties of the PEG4 spacer, provides researchers with a robust tool for the precise construction of complex biomolecular architectures. By understanding the core chemical properties and reaction mechanisms outlined in this guide, scientists and drug development professionals can confidently apply this reagent to a wide array of applications, from targeted drug delivery and in vivo imaging to the development of novel diagnostics and therapeutics.

References

An In-Depth Technical Guide to the Solubility and Stability of Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyltetrazine-PEG4-NHS Ester, a critical bifunctional linker used in bioconjugation and the development of targeted therapeutics. Understanding these core properties is paramount for the successful design, execution, and reproducibility of labeling and conjugation experiments. This document outlines the key chemical features influencing its behavior, presents available quantitative data, and provides detailed experimental protocols for its characterization.

Introduction to this compound

This compound is a powerful tool in the field of bioconjugation, enabling the covalent attachment of a methyltetrazine moiety to primary amine-containing biomolecules. This reagent is comprised of three key functional components:

  • Methyltetrazine: A bioorthogonal functional group that participates in exceptionally fast and specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with trans-cyclooctene (B1233481) (TCO) derivatives. This "click chemistry" reaction is highly efficient under physiological conditions.

  • PEG4 Spacer: A hydrophilic tetraethylene glycol linker. The inclusion of this spacer significantly enhances the aqueous solubility of the molecule and the resulting conjugate, reduces steric hindrance, and can minimize aggregation of labeled proteins.[1][2][3][4]

  • N-Hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that efficiently forms stable amide bonds with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, at a pH of 7-9.[2][5]

The strategic combination of these components makes this compound an invaluable reagent for a two-step labeling strategy. First, a biomolecule is functionalized with the methyltetrazine group via the NHS ester. Subsequently, the methyltetrazine-labeled biomolecule can be specifically and efficiently conjugated to a TCO-modified molecule.

Solubility Profile

The solubility of this compound is a critical consideration for its handling and use in experimental settings. The presence of the PEG4 spacer is a key feature that enhances its solubility in aqueous buffers compared to non-PEGylated analogs.[1][2][3][4]

Qualitative Solubility

This compound is readily soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[6] These solvents are often used to prepare concentrated stock solutions that are subsequently diluted into aqueous reaction buffers. The PEG4 spacer imparts sufficient hydrophilicity to allow for its use in aqueous solutions, such as phosphate-buffered saline (PBS), at typical working concentrations for bioconjugation reactions.[6]

Quantitative Solubility Data

While extensive quantitative solubility data for this compound is not widely published, data from closely related compounds provide a strong indication of its solubility. For instance, a similar compound, Tetrazine PEG acid, has a reported solubility of 5 mg/mL in water and DMSO.[7]

Solvent Reported Solubility (for related Tetrazine-PEG compounds)
Water~ 5 mg/mL[7]
Dimethyl Sulfoxide (DMSO)≥ 5 mg/mL[7]
Dimethylformamide (DMF)Soluble[6]
Chloroform~ 5 mg/mL[7]

Note: The solubility of the final conjugate is also dependent on the properties of the biomolecule it is attached to.[6]

Stability Profile

The stability of this compound is primarily influenced by two key factors: the inherent stability of the methyltetrazine ring and the hydrolytic stability of the NHS ester.

Stability of the Methyltetrazine Ring

The methyltetrazine core is generally stable in aqueous buffered media, a crucial feature for its application in biological systems.[2] This stability allows for the functionalization of biomolecules and subsequent purification and storage of the tetrazine-labeled intermediate.

Stability of the NHS Ester

The NHS ester is susceptible to hydrolysis in aqueous solutions, a competing reaction to the desired amidation with primary amines. The rate of this hydrolysis is highly dependent on the pH and temperature of the solution.

  • pH Dependence: The rate of NHS ester hydrolysis increases significantly with increasing pH.[8][9] While a slightly alkaline pH (typically 7.2-8.5) is required to deprotonate primary amines for efficient conjugation, a pH above 8.5 can lead to rapid hydrolysis of the NHS ester, reducing the yield of the desired conjugate.[9][]

  • Temperature Dependence: Lower temperatures can slow down the rate of hydrolysis.[9][11] Reactions can be performed at 4°C to minimize hydrolysis, especially when working with sensitive biomolecules or when longer reaction times are necessary.[9]

Quantitative Stability Data

The stability of NHS esters is often reported as their half-life (t½) under specific conditions. The following table summarizes the half-life of NHS esters at various pH values and temperatures.

pH Temperature (°C) Half-life (t½) of NHS Ester
7.004-5 hours[8][11]
8.04~1 hour[9]
8.5Room Temperature125-180 minutes[9]
8.6410 minutes[8][11]

Experimental Protocols

This section provides detailed methodologies for the characterization and use of this compound.

Protocol for Determining Aqueous Solubility

This protocol outlines a general method to determine the kinetic solubility of this compound in an aqueous buffer.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • 96-well microtiter plates (UV-transparent)

  • UV-Vis spectrophotometer or nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Serial Dilutions: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations (e.g., from 1 µM to 1 mM).

  • Addition of Aqueous Buffer: To each well containing the DMSO solution, add the aqueous buffer to achieve a final DMSO concentration of 1-5%.

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • Measurement:

    • Nephelometric Assay: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the presence of undissolved particles.

    • UV-Vis Assay: Centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new UV-transparent plate and measure the absorbance at the characteristic wavelength for the tetrazine chromophore (around 520 nm).

  • Data Analysis: Determine the highest concentration at which no significant precipitation or light scattering is observed. This represents the kinetic solubility under the tested conditions.

Protocol for Assessing NHS Ester Stability (Hydrolysis Rate)

This protocol uses HPLC to quantify the degradation of the NHS ester over time in an aqueous buffer.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector

  • C18 reverse-phase HPLC column

  • Thermostated incubator

Procedure:

  • Solution Preparation: Prepare a solution of this compound in the aqueous buffer at a known concentration (e.g., 100 µM).

  • Incubation: Incubate the solution at a constant temperature (e.g., 37°C).

  • Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • HPLC Analysis: Immediately analyze the aliquot by reverse-phase HPLC. Monitor the peak area of the intact this compound at its characteristic absorbance wavelength.

  • Data Analysis: Plot the percentage of the remaining intact compound against time. From this data, the half-life (t½) of the NHS ester under these conditions can be calculated.[12]

General Protocol for Antibody Conjugation

This protocol describes the labeling of an antibody with this compound.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous DMSO

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns for purification

Procedure:

  • Antibody Preparation: Adjust the antibody concentration to 2-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. Gently mix.

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove unreacted reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.

Visualizations

The following diagrams illustrate key concepts and workflows related to this compound.

Chemical Structure of this compound cluster_tetrazine Methyltetrazine cluster_peg PEG4 Spacer cluster_nhs NHS Ester T Tz P PEG4 T->P N NHS P->N

Caption: Key functional components of the this compound molecule.

Two-Step Bioconjugation Workflow cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation A Antibody (with -NH2) C Tetrazine-Labeled Antibody A->C B This compound B->C D TCO-Modified Molecule E Final Conjugate C->E D->E

Caption: The sequential reaction pathway for bioconjugation using this compound.

Factors Affecting NHS Ester Stability cluster_factors NHS NHS Ester Stability pH pH NHS->pH Higher pH -> Faster Hydrolysis Temp Temperature NHS->Temp Higher Temp -> Faster Hydrolysis Amine Amine Concentration NHS->Amine Higher Conc. -> Favors Amidation

Caption: Logical relationships influencing the stability and reactivity of the NHS ester moiety.

References

The Pivotal Role of the PEG4 Spacer in Bioconjugation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of bioconjugation, the chemical linkage of two or more molecules, where at least one is a biomolecule, is fundamental to the development of advanced therapeutics, diagnostics, and research tools.[1] The choice of the linker that connects these components is a critical design consideration, as it significantly influences the stability, solubility, pharmacokinetics, and overall efficacy of the final conjugate.[1][2] Among the diverse array of linker technologies, the discrete polyethylene (B3416737) glycol (PEG) spacer, particularly the tetra-ethylene glycol (PEG4) unit, has emerged as a cornerstone for its ability to impart favorable physicochemical properties.[3][4]

This technical guide provides a comprehensive examination of the role of the PEG4 spacer in bioconjugation. It details its core functions, presents quantitative data on its impact, outlines detailed experimental protocols for its application, and visualizes key mechanisms and workflows.

Core Functions and Advantages of the PEG4 Spacer

The PEG4 spacer is a short, hydrophilic chain composed of four repeating ethylene (B1197577) oxide units.[1] Its discrete nature, meaning it is a single molecular entity with a defined structure and molecular weight, offers a significant advantage over traditional polydisperse PEGs by ensuring batch-to-batch consistency, which is crucial for manufacturing and regulatory approval.[3][5] The primary advantages of incorporating a PEG4 spacer in bioconjugate design include:

  • Enhanced Hydrophilicity and Solubility: Many potent therapeutic payloads, such as cytotoxic drugs used in antibody-drug conjugates (ADCs), are inherently hydrophobic.[3][6] This poor water solubility can lead to aggregation, diminishing the efficacy and increasing the risk of an immune response.[3] The hydrophilic ethylene glycol units of the PEG4 spacer significantly increase the overall water solubility of the bioconjugate, preventing aggregation and improving its formulation and handling.[3][6]

  • Improved Pharmacokinetics: The hydrophilic nature of the PEG4 spacer can create a hydration shell around the bioconjugate, shielding it from premature clearance by the reticuloendothelial system.[7][8] This leads to a longer circulation half-life and increased drug exposure at the target site, ultimately improving the therapeutic index.[3][9][10]

  • Reduced Immunogenicity and Enhanced Stability: The PEG component can mask immunogenic epitopes on the payload or linker, reducing the risk of an adverse immune response.[2][10] This "shielding" effect also protects the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[3]

  • Optimal Spacing and Reduced Steric Hindrance: The defined length of the PEG4 spacer (approximately 1.4 nm) provides critical spatial separation between the conjugated molecules.[3][10] This is crucial for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[3] It also ensures the payload is accessible to its target once the bioconjugate reaches its destination.[3]

Data Presentation: Quantitative Impact of PEG Spacer Length

The length of the PEG spacer is a critical parameter that must be optimized for each specific application. While a PEG4 spacer often provides a favorable balance of properties, the ideal length is context-dependent. The following tables summarize quantitative data from various studies, comparing the effects of different PEG spacer lengths on key bioconjugate properties.

Table 1: Effect of PEG Spacer Length on Drug-to-Antibody Ratio (DAR) and Aggregation

ADC ConstructLinker TypeDARAggregation (%) (Stressed Conditions)
Reference anti-CD30 ADCmc-vc-PAB-MMAE (No PEG)8>30%
anti-CD30 ADCPEG4-vc-PAB-MMAE8<5%
anti-CD30 ADCPEG8-vc-PAB-MMAE8<2%

Note: Data is representative and can vary significantly based on the specific antibody, payload, and conjugation chemistry.[11]

Table 2: Impact of PEG Spacer Length on In Vivo Pharmacokinetics of an ADC (DAR 8)

Linker TypeMean Residence Time (h)Area Under the Curve (AUC) (µg*h/mL)Clearance (mL/h/kg)
No PEG Linker (Hydrophobic)ShorterLowerHigher
PEG2 Linker1003,50017
PEG4 Linker1605,60011
PEG8 Linker2809,8006.1
PEG12 Linker28010,0006.0

Data synthesized from studies on PEGylated glucuronide-MMAE linkers.[7]

Table 3: Effect of PEG Linker Length on In Vitro Cytotoxicity of an ADC

Linker TypeIC50 (Target Cells) (ng/mL)IC50 (Non-Target Cells) (ng/mL)Therapeutic Window (Non-Target/Target)
Hydrophobic Linker (e.g., SMCC)0.5 - 550 - 500~100
PEG4 Linker1 - 10>1000>100
Long-Chain PEG Linker (e.g., PEG12)5 - 20>1000>50

This table illustrates that while a slight decrease in in vitro potency can be observed with longer PEG chains due to steric hindrance, the off-target toxicity is significantly reduced, leading to a wider therapeutic window.[7]

Signaling Pathways and Mechanisms of Action

PEG4 spacers are crucial for the efficacy of advanced bioconjugates like Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs) by ensuring proper interaction with their respective biological targets and pathways.

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are designed to deliver a potent cytotoxic payload specifically to cancer cells.[10] The PEG4 spacer is often incorporated into the linker connecting the drug to the antibody to improve the overall properties of the conjugate.[10][12]

ADC_Mechanism cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell ADC ADC with PEG4 Spacer Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of Apoptosis

Mechanism of action for an Antibody-Drug Conjugate (ADC).[2]
PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase.[5] The linker connecting the target-binding ligand to the E3-recruiting ligand is critical for the formation of a stable and productive ternary complex.[5] PEG linkers, including PEG4, are frequently used to provide the optimal length and flexibility required for this complex to form efficiently.[5][13]

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) POI_bound POI POI->POI_bound PROTAC PROTAC (with PEG4 Linker) PROTAC_bound PROTAC PROTAC->PROTAC_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound POI_bound->PROTAC_bound Ub_POI Ubiquitinated POI PROTAC_bound->Ub_POI Ubiquitination E3_bound->PROTAC_bound Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

PROTAC-mediated targeted protein degradation workflow.[2]

Experimental Protocols

The successful implementation of PEG4 spacers in bioconjugation relies on well-defined experimental protocols. Below are detailed methodologies for two common bioconjugation reactions involving PEG4 linkers.

Protocol 1: Amine-Reactive Bioconjugation using an NHS-Ester-PEG4 Linker

This method targets primary amines, such as those on lysine (B10760008) residues and the N-terminus of a protein, to form stable amide bonds.[1][14]

Materials:

  • Protein of interest (1-10 mg/mL)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.5[14]

  • NHS-ester activated PEG4 linker (e.g., NHS-PEG4-Maleimide)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[14]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]

  • Desalting column or dialysis cassette for purification[14]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS or a similar buffer.[3]

  • Linker Stock Solution Preparation: Immediately before use, dissolve the NHS-PEG4-linker in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.[14]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS-PEG4-linker to the protein solution.[14] The final concentration of the organic solvent should typically be kept below 10% (v/v) to maintain protein stability.[16]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters. Incubate for 15 minutes at room temperature.[15]

  • Purification: Purify the conjugate using a desalting column, size-exclusion chromatography (SEC), or dialysis to remove excess linker and quenching buffer.[14][15]

  • Characterization: Characterize the final conjugate using techniques such as HPLC, mass spectrometry (MS), and SDS-PAGE to determine the degree of labeling and purity.

Amine_Reactive_Workflow start Start protein_prep Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) start->protein_prep conjugation Add Molar Excess of NHS-PEG4-Linker to Protein protein_prep->conjugation linker_prep Dissolve NHS-PEG4-Linker in DMSO or DMF linker_prep->conjugation incubation Incubate at RT (30-60 min) or 4°C (2h) conjugation->incubation quenching Quench Reaction (e.g., with Tris buffer) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (HPLC, MS, etc.) purification->characterization end End characterization->end

Experimental workflow for amine-reactive bioconjugation.
Protocol 2: Thiol-Reactive Bioconjugation using a Maleimide-PEG4 Linker

This method targets free sulfhydryl (thiol) groups, often generated by the controlled reduction of interchain disulfide bonds in an antibody.[1]

Materials:

  • Antibody or protein of interest

  • Reaction buffer (e.g., PBS with EDTA), pH 6.5-7.5

  • Reducing agent (e.g., TCEP)

  • Maleimide-PEG4-Drug linker

  • Anhydrous DMF or DMSO

  • Quenching solution (e.g., free cysteine or N-acetyl cysteine)[1]

  • Desalting column or dialysis cassette

Procedure:

  • Antibody Reduction: Incubate the antibody with a controlled molar excess of a reducing agent like TCEP for 1-2 hours to generate a specific number of free thiols.[1]

  • Reductant Removal: Immediately remove the excess reducing agent using a desalting column.[1]

  • Linker Stock Solution Preparation: Immediately before use, dissolve the Maleimide-PEG4-Drug linker in DMF or DMSO.[3]

  • Conjugation Reaction: Immediately add a 10- to 20-fold molar excess of the dissolved Maleimide-PEG4-Drug linker to the reduced antibody in the reaction buffer.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark.[1]

  • Quenching: Quench the reaction by adding a thiol-containing reagent like N-acetyl cysteine to cap any unreacted maleimide (B117702) groups.[1]

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted linker and quenching reagent.

  • Characterization: Analyze the final ADC using techniques like Hydrophobic Interaction Chromatography (HIC) to determine the drug-to-antibody ratio (DAR) distribution and SEC to assess aggregation.

Thiol_Reactive_Workflow start Start reduction Reduce Antibody Disulfide Bonds (e.g., with TCEP) start->reduction reductant_removal Remove Reducing Agent (Desalting Column) reduction->reductant_removal conjugation Add Molar Excess of Maleimide-PEG4-Linker to Protein reductant_removal->conjugation linker_prep Dissolve Maleimide-PEG4-Linker in DMSO or DMF linker_prep->conjugation incubation Incubate at RT (1-2h) or 4°C (overnight) conjugation->incubation quenching Quench Reaction (e.g., with free Cysteine) incubation->quenching purification Purify Conjugate (SEC or Dialysis) quenching->purification characterization Characterize Conjugate (HIC, SEC, MS, etc.) purification->characterization end End characterization->end

Experimental workflow for thiol-reactive bioconjugation.

Conclusion

The PEG4 spacer, though a relatively small component, plays a disproportionately large role in the success of a bioconjugate.[3][13] By providing a discrete, hydrophilic, and flexible linkage, it addresses fundamental challenges in drug development, including solubility, stability, aggregation, and pharmacokinetics.[3][9] The strategic selection of a PEG4 spacer, supported by robust experimental protocols and thorough characterization, is a critical step in the design and development of next-generation therapeutics and advanced research tools.[3] The detailed information and workflows provided in this guide offer a practical framework for the successful application of PEG4 technology in creating highly effective and well-characterized bioconjugates.

References

Storage and handling recommendations for Methyltetrazine-PEG4-NHS Ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive recommendations for the storage and handling of Methyltetrazine-PEG4-NHS Ester, a critical reagent in bioconjugation and click chemistry. Adherence to these guidelines is essential for ensuring the reagent's stability, reactivity, and the reproducibility of experimental outcomes.

Overview of this compound

This compound is a heterobifunctional crosslinker composed of a methyltetrazine moiety for bioorthogonal reactions with trans-cyclooctene (B1233481) (TCO), a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester for reaction with primary amines. The methyl group on the tetrazine ring enhances its stability compared to unsubstituted tetrazines[1]. The PEG4 spacer increases hydrophilicity and reduces steric hindrance during conjugation[1][2].

Storage Recommendations

Proper storage is paramount to prevent the degradation of this compound. The reagent is sensitive to moisture and, to a lesser extent, light.

Solid Form

For long-term storage, this compound should be handled as a solid (lyophilized powder). The following table summarizes the recommended storage conditions for the solid reagent.

ParameterRecommendationRationale
Temperature -20°C[2][3]Minimizes the rate of potential degradation reactions.
Atmosphere Store in a desiccated environment[3].The NHS ester is highly susceptible to hydrolysis upon exposure to moisture[4].
Light Protect from light.While not explicitly stated for this specific compound, tetrazine moieties can be light-sensitive.
In Solution

Due to the rapid hydrolysis of the NHS ester in aqueous media, it is strongly recommended not to prepare and store aqueous stock solutions of this compound[4]. Stock solutions should be prepared in an anhydrous organic solvent immediately before use.

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)[3].These polar aprotic solvents are suitable for dissolving the reagent and are compatible with most bioconjugation reactions when used in small volumes.
Preparation Allow the vial of solid reagent to equilibrate to room temperature before opening to prevent moisture condensation[4]. Dissolve immediately prior to use.Minimizes exposure to atmospheric moisture, which can hydrolyze the NHS ester.
Storage Freshly prepared solutions are highly recommended. If short-term storage is unavoidable, store in anhydrous DMSO or DMF at -20°C for a few days. Avoid repeated freeze-thaw cycles.While some sources suggest potential stability for up to three months under these conditions, fresh solutions provide the most reliable reactivity.

Quantitative Stability Data

The primary stability concern for this compound is the hydrolysis of the NHS ester, particularly in aqueous environments. The rate of this hydrolysis is highly dependent on the pH of the solution.

Stability of NHS Ester in Aqueous Buffers

The following table summarizes the approximate half-life of a typical NHS ester at various pH values. This data is critical for designing and optimizing conjugation reactions.

pHTemperature (°C)Approximate Half-Life
7.004-5 hours[5]
7.025Not explicitly stated, but will be shorter than at 0°C.
8.025~1 hour[6]
8.6410 minutes[5]

As the pH increases, the rate of hydrolysis significantly accelerates, competing with the desired reaction with primary amines.

Handling and Experimental Protocols

Strict adherence to proper handling procedures is crucial for successful bioconjugation experiments.

Preparation of Stock Solution
  • Equilibration: Allow the vial of solid this compound to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Add anhydrous DMSO or DMF to the vial to achieve the desired stock solution concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution.

  • Use: Use the freshly prepared stock solution immediately for the conjugation reaction.

General Protocol for Protein Labeling

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines (e.g., lysine (B10760008) residues). Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0).

  • Freshly prepared this compound stock solution in anhydrous DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine).

  • Purification column (e.g., size-exclusion chromatography) or dialysis cassette.

Procedure:

  • Protein Preparation: Ensure the protein solution is at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer. If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. The optimal pH for the reaction is typically between 7.2 and 8.5.

  • Reaction Setup: Add a calculated molar excess of the this compound stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should ideally be kept below 10%.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours to overnight. Longer incubation times at lower temperatures can sometimes improve yields for sensitive proteins and minimize hydrolysis of the NHS ester.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. The primary amines in the quenching buffer will react with any remaining unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by size-exclusion chromatography or dialysis.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the storage and handling of this compound.

Storage_Handling_Workflow cluster_storage Storage cluster_solid_conditions Solid Storage Conditions cluster_solution_prep Solution Preparation Solid Solid Solution Solution Solid->Solution Dissolve immediately before use Temp -20°C Solid->Temp Atmosphere Desiccated Solid->Atmosphere Light Protected from Light Solid->Light Equilibrate Equilibrate vial to room temp Solution->Equilibrate Solvent Anhydrous DMSO or DMF Equilibrate->Solvent Use Use Immediately Solvent->Use

Caption: Recommended storage and handling workflow for this compound.

NHS_Ester_Reaction_Pathway Start This compound + Protein-NH2 Desired_Reaction Amine Reaction (pH 7.2-8.5) Start->Desired_Reaction Desired Pathway Competing_Reaction Hydrolysis Start->Competing_Reaction Competing Pathway (especially at higher pH) Conjugate Stable Amide Bond (Conjugated Protein) Desired_Reaction->Conjugate Inactive Inactive Carboxylic Acid Competing_Reaction->Inactive

Caption: Reaction pathways for this compound with a primary amine.

References

The Ultimate Guide to Click Chemistry with Tetrazine Linkers: A Technical Whitepaper for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Application of Tetrazine Linkers in Bioorthogonal Click Chemistry.

This whitepaper provides an in-depth exploration of the core principles of click chemistry utilizing tetrazine linkers, a revolutionary tool in the field of bioconjugation and targeted therapeutics. With a focus on the inverse-electron-demand Diels-Alder (IEDDA) reaction, this guide details the unparalleled reaction kinetics, specificity, and biocompatibility that position tetrazine linkers at the forefront of innovations in antibody-drug conjugates (ADCs), prodrug activation, and advanced imaging modalities.

Introduction: The Power of Bioorthogonal Chemistry

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes.[1] Coined by Carolyn R. Bertozzi, who was awarded the Nobel Prize in Chemistry in 2022 for her work in this field, this concept has revolutionized the study of biomolecules in real-time.[1] Among the arsenal (B13267) of bioorthogonal reactions, the tetrazine ligation, a form of click chemistry, has emerged as a particularly powerful tool due to its exceptionally fast reaction rates and high specificity.[1][2][3] This guide will delve into the specifics of tetrazine linkers, their reaction mechanisms, and their applications in cutting-edge drug development.

The Core Mechanism: Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction

The foundation of tetrazine linker chemistry lies in the inverse-electron-demand Diels-Alder (IEDDA) reaction, a type of [4+2] cycloaddition.[2][4][5] In this reaction, an electron-deficient 1,2,4,5-tetrazine (B1199680) (the diene) reacts with a strained, electron-rich dienophile, most commonly a trans-cyclooctene (B1233481) (TCO).[2][5][6] This initial cycloaddition is followed by a retro-Diels-Alder reaction, which results in the irreversible elimination of nitrogen gas (N₂) and the formation of a stable dihydropyridazine (B8628806) product.[3][5][6] This irreversible step is a key advantage, driving the reaction to completion.[2]

The reaction is exceptionally rapid, with second-order rate constants that can reach up to 10⁷ M⁻¹s⁻¹, allowing for efficient conjugation even at low concentrations typical in biological systems.[7][8] The reaction kinetics are influenced by the electronic properties of the tetrazine and TCO partners; electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO enhance the reaction rate.[7][8]

IEDDA_Mechanism Figure 1. Mechanism of the Tetrazine-TCO Bioorthogonal Ligation. Tetrazine Tetrazine (Electron-deficient Diene) Intermediate Bicyclic Intermediate Tetrazine->Intermediate IEDDA [4+2] Cycloaddition TCO trans-Cyclooctene (TCO) (Strained Dienophile) TCO->Intermediate Product Stable Dihydropyridazine Conjugate Intermediate->Product Retro-Diels-Alder N2 Nitrogen Gas (N₂) Elimination Intermediate->N2 ADC_Workflow Figure 2. Workflow for ADC Development using Tetrazine Ligation. cluster_step1 Step 1: Antibody Modification cluster_step2 Step 2: Drug-Linker Synthesis cluster_step3 Step 3: ADC Formation Antibody Monoclonal Antibody (mAb) ModifiedAb Tetrazine-Modified Antibody Antibody->ModifiedAb TetrazineNHS Tetrazine-NHS Ester TetrazineNHS->ModifiedAb FinalADC Antibody-Drug Conjugate (ADC) ModifiedAb->FinalADC Drug Cytotoxic Drug DrugLinker TCO-Drug-Linker Drug->DrugLinker TCO_Linker TCO-Linker TCO_Linker->DrugLinker DrugLinker->FinalADC

References

In-Depth Technical Guide: Safety and Handling of Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, Methyltetrazine-PEG4-NHS Ester is a valuable bifunctional linker used in the creation of bioconjugates, such as antibody-drug conjugates (ADCs). Its utility lies in the amine-reactive N-hydroxysuccinimide (NHS) ester, which allows for covalent attachment to proteins and other biomolecules, and the tetrazine moiety, which enables a highly specific and rapid "click chemistry" reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule. This guide provides a comprehensive overview of the safety, handling, and experimental protocols for this reagent.

Chemical and Physical Properties

This compound is a red to pink solid or crystalline powder. The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances its water solubility, which is advantageous for reactions in aqueous buffers commonly used for biological molecules.

Table 1: Physical and Chemical Properties

PropertyValue
Appearance Red / Pink solid or crystalline powder
Solubility Soluble in DMSO, DMF, DCM, THF, Chloroform
Storage Temperature -20°C, desiccated
Shipping Conditions Ambient temperature

Safety and Handling Precautions

Proper handling of this compound is crucial to ensure laboratory safety and maintain the integrity of the reagent. The following precautions are based on available safety data sheets (SDS).

Hazard Identification

While some sources suggest the compound is not hazardous under normal use, others indicate potential hazards that warrant caution.

Table 2: Hazard Summary

Hazard TypeDescription
Acute Oral Toxicity May be harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation.
Eye Damage/Irritation May cause serious eye irritation.
Respiratory Irritation May cause respiratory tract irritation upon inhalation of dust.
Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: A NIOSH-approved respirator is recommended when handling the powder outside of a chemical fume hood.

  • Skin and Body Protection: A laboratory coat should be worn.

First Aid Measures

In case of exposure, follow these first aid guidelines:

Table 3: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
Skin Contact Wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.
Storage and Stability

Proper storage is essential to maintain the reactivity of the NHS ester, which is sensitive to moisture.

  • Storage Temperature: Store the solid reagent at -20°C in a desiccated environment.

  • Handling: Before use, allow the vial to warm to room temperature before opening to prevent moisture condensation, which can hydrolyze the NHS ester.

  • Solutions: Stock solutions in anhydrous solvents like DMSO or DMF can be stored at -20°C for short periods. Avoid repeated freeze-thaw cycles.

Accidental Release and Disposal
  • Accidental Release: In case of a spill, wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a sealed container for disposal.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Experimental Protocols

The use of this compound in bioconjugation is typically a two-stage process:

  • Amine Labeling: The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues on a protein) to form a stable amide bond, thereby attaching the methyltetrazine-PEG4 moiety to the biomolecule.

  • Tetrazine-TCO Ligation (Click Chemistry): The tetrazine-functionalized biomolecule is then reacted with a molecule containing a trans-cyclooctene (TCO) group in a bioorthogonal "click" reaction.

Stage 1: Amine Labeling with this compound

This protocol describes the general procedure for labeling a protein, such as an antibody, with this compound.

Table 4: Recommended Reaction Conditions for Amine Labeling

ParameterRecommended Value/RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Reaction Buffer Amine-free buffer, e.g., PBS or 0.1 M Sodium BicarbonateBuffers containing primary amines (e.g., Tris, glycine) will compete with the labeling reaction and should be avoided.
Reaction pH 7.2 - 8.5A slightly basic pH deprotonates the primary amines, making them more nucleophilic. A common starting point is pH 8.3.
Molar Excess of NHS Ester 5 - 30 foldThe optimal molar excess depends on the protein and the desired degree of labeling (DOL) and should be determined empirically.
Reaction Temperature 4°C or Room TemperatureRoom temperature is generally sufficient for a shorter reaction time, while 4°C can be used for longer incubations to minimize potential protein degradation.
Reaction Time 30 minutes - 2 hoursThe reaction time can be adjusted based on the temperature and desired DOL.

Detailed Methodology:

  • Prepare the Protein Solution:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.4). If the buffer contains primary amines, perform a buffer exchange using a desalting column or dialysis.

    • Adjust the protein concentration to 1-10 mg/mL.

  • Prepare the this compound Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in a small volume of anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the protein solution while gently vortexing. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C for 4-12 hours with gentle mixing.

  • Quenching the Reaction (Optional but Recommended):

    • To stop the reaction and consume any unreacted NHS ester, add a quenching buffer containing a primary amine (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for an additional 15-30 minutes at room temperature.

  • Purification of the Tetrazine-Labeled Protein:

    • Remove the unreacted this compound and quenching reagent using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis against a suitable buffer (e.g., PBS, pH 7.4).

  • Characterization:

    • Determine the protein concentration of the purified conjugate using a standard protein assay (e.g., BCA).

    • The degree of labeling (DOL), which is the average number of tetrazine molecules per protein, can be determined using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the characteristic absorbance maximum of the tetrazine moiety (around 520-540 nm).

Amine_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein_Prep Prepare Protein in Amine-Free Buffer Conjugation Conjugation Reaction (pH 7.2-8.5, RT or 4°C) Protein_Prep->Conjugation NHS_Ester_Prep Prepare Methyltetrazine- PEG4-NHS Ester Solution (in DMSO/DMF) NHS_Ester_Prep->Conjugation Quenching Quench Reaction (e.g., Tris Buffer) Conjugation->Quenching Purification Purification (Desalting Column/Dialysis) Quenching->Purification Characterization Characterization (UV-Vis for DOL) Purification->Characterization

Caption: Workflow for Amine Labeling with this compound.

Stage 2: Tetrazine-TCO Ligation ("Click Chemistry")

This protocol describes the reaction of the tetrazine-labeled protein with a TCO-containing molecule.

Table 5: Recommended Reaction Conditions for Tetrazine-TCO Ligation

ParameterRecommended Value/RangeNotes
Reaction Buffer PBS or similarThe reaction is bioorthogonal and proceeds well in common biological buffers.
Reaction pH 6.0 - 9.0The reaction is generally insensitive to pH within this range.
Molar Ratio (Tetrazine:TCO) 1:1 to 1:1.5A slight excess of the TCO-containing molecule can be used to ensure complete reaction of the tetrazine-labeled protein.
Reaction Temperature 4°C to 37°CThe reaction is rapid at room temperature. Lower temperatures can be used if the biomolecules are sensitive.
Reaction Time 30 minutes - 2 hoursThe reaction is typically fast, and the progress can often be monitored by the disappearance of the red color of the tetrazine.

Detailed Methodology:

  • Prepare the Reactants:

    • Have the purified tetrazine-labeled protein in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a solution of the TCO-containing molecule in a compatible solvent. If the TCO-molecule is dissolved in an organic solvent, ensure the final concentration in the reaction mixture is low.

  • Ligation Reaction:

    • Mix the tetrazine-labeled protein and the TCO-containing molecule at the desired molar ratio.

    • Incubate the reaction mixture at room temperature for 30 minutes to 2 hours with gentle mixing.

  • Purification of the Final Conjugate:

    • If necessary, purify the final conjugate to remove any unreacted TCO-containing molecule using an appropriate method such as size-exclusion chromatography (SEC) or affinity chromatography, depending on the nature of the conjugate.

  • Characterization:

    • Characterize the final bioconjugate using methods such as SDS-PAGE to confirm the increase in molecular weight, mass spectrometry to determine the exact mass of the conjugate, and functional assays to ensure the biological activity of the protein has been retained.

Tetrazine_TCO_Ligation_Workflow cluster_reactants Reactants cluster_ligation Ligation cluster_final_processing Final Processing Tetrazine_Protein Tetrazine-Labeled Protein Click_Reaction Tetrazine-TCO Ligation ('Click' Reaction) Tetrazine_Protein->Click_Reaction TCO_Molecule TCO-Containing Molecule TCO_Molecule->Click_Reaction Final_Purification Final Purification (e.g., SEC) Click_Reaction->Final_Purification Final_Characterization Characterization of Final Conjugate Final_Purification->Final_Characterization

Caption: Workflow for Tetrazine-TCO Ligation ("Click Chemistry").

By following these safety precautions and experimental protocols, researchers can effectively and safely utilize this compound for their bioconjugation needs, paving the way for the development of novel therapeutics and research tools.

Methodological & Application

Protocol for antibody labeling with Methyltetrazine-PEG4-NHS Ester.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent labeling of antibodies with Methyltetrazine-PEG4-NHS Ester. This process is a fundamental technique in bioconjugation, enabling the site-specific attachment of a methyltetrazine moiety to an antibody.[1] The N-Hydroxysuccinimide (NHS) ester reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of the antibody, to form a stable amide bond.[1][][3][4] The incorporated methyltetrazine group serves as a bioorthogonal handle for subsequent "click chemistry" reactions.[1]

Specifically, the methyltetrazine group rapidly and selectively reacts with a trans-cyclooctene (B1233481) (TCO) through an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][5] This highly efficient and specific reaction proceeds under mild, aqueous conditions, making it ideal for conjugating a wide range of molecules, such as drugs, fluorescent probes, or imaging agents, to the antibody for applications in diagnostics, therapeutics, and research.[1][6] The polyethylene (B3416737) glycol (PEG4) spacer enhances the solubility of the resulting conjugate and reduces steric hindrance.[1][5][7]

Quantitative Data Summary

The successful labeling of an antibody with this compound depends on several key parameters. The following tables summarize the recommended ranges and typical values for these parameters, which should be optimized for each specific antibody and application.

Table 1: Reaction Conditions for Antibody Labeling

ParameterRecommended RangeNotes
Antibody Concentration 1 - 10 mg/mL[1]Higher concentrations can improve reaction efficiency.[1] A common starting concentration is 2-5 mg/mL.[1][6]
Molar Excess of NHS Ester 5 - 30 fold[1]This is a critical parameter that needs to be optimized to achieve the desired Degree of Labeling (DOL).[1] A 20-fold molar excess is a common starting point.[8]
Reaction Buffer Amine-free buffers such as PBS (pH 7.2-8.5) or 0.1 M sodium bicarbonate (pH 8.3-8.5).[][9][10]Buffers containing primary amines (e.g., Tris, glycine) must be avoided as they compete with the antibody for reaction with the NHS ester.[5][6][8]
Reaction pH 7.2 - 8.5[][4]The rate of reaction increases with pH, but the rate of NHS ester hydrolysis also increases.[9] A pH of 8.3-8.5 is often optimal.[11]
Reaction Temperature 4°C or Room Temperature[1]Room temperature is generally sufficient for the reaction to proceed to completion.[1][]
Incubation Time 30 - 120 minutes[]A common incubation time is 1-2 hours at room temperature or overnight at 4°C.[12]
Organic Solvent < 10% of total reaction volumeThe NHS ester is typically dissolved in anhydrous DMSO or DMF.[3][9][10] The final concentration of the organic solvent in the reaction mixture should be minimized.

Table 2: Expected Outcomes

ParameterTypical Value/RangeMethod of Determination
Degree of Labeling (DOL) 2 - 8 tetrazines/antibody[1]UV-Vis Spectroscopy or Mass Spectrometry.[6][12]
Antibody Recovery > 85%[1][6]UV-Vis Spectroscopy (A280).[6]
Purity of Labeled Antibody > 95%[6]SDS-PAGE or Size Exclusion Chromatography (SEC).[6][12]

Experimental Protocols

This section provides a step-by-step methodology for labeling an antibody with this compound.

Antibody Preparation

Proper preparation of the antibody is critical for successful conjugation. It is essential to remove any substances that may interfere with the labeling reaction.

  • Materials:

    • Antibody solution

    • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis equipment[1][13]

  • Procedure:

    • If the antibody solution contains primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA), perform a buffer exchange into an amine-free buffer.[6][13]

    • Use a desalting column or dialysis according to the manufacturer's instructions for buffer exchange.[1][6]

    • After buffer exchange, determine the antibody concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280).

    • Adjust the antibody concentration to 1-10 mg/mL in the amine-free buffer.[1]

Reagent Preparation
  • Materials:

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8]

    • Immediately before use, prepare a stock solution of the NHS ester in anhydrous DMSO or DMF.[5] A typical concentration for the stock solution is 10-20 mM.[5][12] The NHS ester is sensitive to moisture and should be used immediately after dissolution.[8][9]

Antibody Labeling Reaction
  • Materials:

    • Prepared antibody solution

    • Freshly prepared this compound stock solution

  • Procedure:

    • Calculate the required volume of the this compound stock solution to achieve the desired molar excess (e.g., 5-30 fold) relative to the antibody.

    • Add the calculated volume of the NHS ester stock solution to the antibody solution while gently mixing.[1]

    • Ensure the final concentration of the organic solvent (DMSO or DMF) is less than 10% of the total reaction volume.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[12] Protect the reaction from light if the methyltetrazine derivative is light-sensitive.[12]

Purification of the Labeled Antibody

Purification is necessary to remove unreacted this compound and any reaction byproducts.

  • Materials:

    • Reaction mixture

    • Desalting columns (e.g., Zeba™ Spin Desalting Columns)[1]

    • PBS, pH 7.4[1]

  • Procedure:

    • Equilibrate the desalting column with PBS according to the manufacturer's instructions.[1]

    • Apply the conjugation reaction mixture to the desalting column.[1]

    • Collect the purified antibody-tetrazine conjugate.[1]

Characterization and Storage
  • Procedure:

    • Determine the Degree of Labeling (DOL): The DOL, which is the average number of methyltetrazine molecules per antibody, can be estimated by measuring the UV-Vis absorbance of the purified conjugate at 280 nm (for the antibody) and at the absorbance maximum of the methyltetrazine moiety.[7][12] More accurate determination can be achieved using mass spectrometry.[6][12]

    • Assess Purity: The purity and integrity of the labeled antibody can be assessed by SDS-PAGE and size-exclusion chromatography (SEC).[6][12]

    • Storage: Store the purified methyltetrazine-labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.[7][12] For frozen storage, consider adding a cryoprotectant such as glycerol.[12]

Visualizations

G cluster_prep 1. Preparation cluster_reaction 2. Labeling Reaction cluster_purification 3. Purification cluster_characterization 4. Characterization & Storage Ab_solution Antibody Solution Buffer_exchange Buffer Exchange (if necessary) Ab_solution->Buffer_exchange Prepared_Ab Prepared Antibody (Amine-free buffer) Buffer_exchange->Prepared_Ab Mix Combine Antibody and NHS Ester Solution Prepared_Ab->Mix NHS_ester This compound Dissolve_NHS Dissolve in Anhydrous DMSO/DMF NHS_ester->Dissolve_NHS NHS_solution NHS Ester Stock Solution Dissolve_NHS->NHS_solution NHS_solution->Mix Incubate Incubate (RT, 1-2h or 4°C, overnight) Desalting Desalting Column Incubate->Desalting Purified_conjugate Purified Antibody-Tetrazine Conjugate Desalting->Purified_conjugate DOL Determine DOL (UV-Vis / MS) Purified_conjugate->DOL Purity Assess Purity (SDS-PAGE / SEC) Purified_conjugate->Purity Store Store (4°C or -20/-80°C) Purified_conjugate->Store

Caption: Experimental workflow for antibody labeling with this compound.

G Antibody Antibody-NH₂ Conjugate Antibody-NH-CO-PEG4-Methyltetrazine Antibody->Conjugate pH 7.2-8.5 NHS_Ester This compound NHS_Ester->Conjugate plus + plus2 + NHS_leaving NHS

Caption: Chemical reaction of antibody amine with this compound.

References

Application Notes and Protocols: Conjugation of Methyltetrazine-PEG4-NHS Ester to Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of Methyltetrazine-PEG4-NHS Ester to proteins. This bioconjugation technique is a cornerstone for the construction of advanced molecular tools used in targeted drug delivery, in vivo imaging, and diagnostics.[1][2] The this compound is a heterobifunctional reagent that combines the advantages of a hydrophilic polyethylene (B3416737) glycol (PEG) spacer with the highly efficient and selective bioorthogonal reaction of tetrazine and trans-cyclooctene (B1233481) (TCO).[1][2]

The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[3][4][5] This reaction is most efficient at a pH range of 7.2 to 8.5.[1][3][4] The PEG4 spacer enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance.[1][2][6][7] The methyltetrazine moiety serves as a bioorthogonal handle for a subsequent "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (TCO)-modified molecule.[1][2][8] This iEDDA reaction is exceptionally fast and proceeds under mild, physiological conditions without the need for a catalyst.[1][6]

Data Presentation

The success of the conjugation reaction is dependent on several key parameters, which should be optimized for each specific protein. The following table summarizes the recommended starting conditions and expected outcomes.

ParameterRecommended RangeNotes
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[2][9]
Molar Excess of this compound 5 - 30 foldThis needs to be optimized to achieve the desired Degree of Labeling (DOL).[1][2][10] A higher molar excess can lead to protein precipitation.[4]
Reaction Buffer Amine-free buffers such as PBS (Phosphate Buffered Saline), Borate buffer, or Bicarbonate buffer.Buffers containing primary amines (e.g., Tris, Glycine) will compete with the protein for reaction with the NHS ester and should be avoided.[1][5][10]
Reaction pH 7.2 - 8.5Optimal pH for the reaction between the NHS ester and primary amines.[1][3][4][11] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester is increased.[4]
Reaction Temperature 4°C or Room Temperature (20-25°C)Room temperature is generally sufficient for an efficient reaction.[2] Lower temperatures can be used to slow down the reaction and potentially minimize side reactions.
Reaction Time 30 minutes - 2 hoursIncubation time can be optimized; longer incubation times do not always lead to a higher degree of labeling due to hydrolysis of the NHS ester.[1][9]
Degree of Labeling (DOL) 2 - 8 tetrazines/antibodyHighly dependent on the molar excess of the NHS ester and reaction conditions.[2]
Antibody Recovery > 85%Dependent on the purification method.[2]

Mandatory Visualizations

Chemical Reaction Pathway

Protein Protein-NH₂ (Primary Amine) Conjugate Protein-NH-CO-PEG4-Methyltetrazine (Stable Amide Bond) Protein->Conjugate + NHS_Ester This compound NHS_Ester->Conjugate NHS NHS (N-Hydroxysuccinimide)

Caption: Chemical reaction of this compound with a primary amine on a protein.

Experimental Workflow

A 1. Protein Preparation (Buffer Exchange to Amine-Free Buffer) B 2. Reagent Preparation (Dissolve NHS Ester in DMSO) A->B C 3. Conjugation Reaction (Mix Protein and NHS Ester) B->C D 4. Incubation (Room Temperature, 30-60 min) C->D E 5. Quenching (Optional) (Add Tris or Glycine) D->E F 6. Purification (Desalting Column or Dialysis) E->F G 7. Characterization (Determine Degree of Labeling) F->G

Caption: Experimental workflow for protein conjugation with this compound.

Experimental Protocols

This section provides a detailed, step-by-step procedure for the conjugation of a protein with this compound.

Materials and Reagents
  • Protein of interest

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4 or 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0

  • Purification: Desalting columns (e.g., Zeba™ Spin Desalting Columns) or dialysis tubing/cassettes with an appropriate molecular weight cutoff (MWCO).[2][12]

Protocol

1. Protein Preparation

  • Dissolve the protein in the chosen amine-free reaction buffer to a final concentration of 1-10 mg/mL.[1][2][9]

  • If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed. This can be achieved by dialysis against the reaction buffer or by using a desalting column.[1]

2. Preparation of this compound Stock Solution

  • NHS esters are moisture-sensitive.[12] Allow the vial of this compound to warm to room temperature before opening to prevent condensation.

  • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO.[1] Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[13]

3. Conjugation Reaction

  • Calculate the required volume of the 10 mM this compound stock solution to achieve the desired molar excess (start with a 10- to 20-fold molar excess).[1]

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing or stirring.

  • Ensure the final concentration of DMSO in the reaction mixture is low (typically less than 10%) to avoid protein denaturation.

4. Incubation

  • Incubate the reaction mixture at room temperature for 30-60 minutes.[14] Alternatively, the reaction can be carried out at 4°C for 2-4 hours or overnight.[3]

5. Quenching the Reaction (Optional)

  • To stop the conjugation reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for an additional 10-15 minutes at room temperature.[5]

6. Purification of the Conjugate

  • It is crucial to remove unreacted this compound and the NHS byproduct from the protein conjugate.

  • Size Exclusion Chromatography (SEC) / Desalting Column: This is a rapid method for separating the larger protein conjugate from smaller, unreacted molecules.[4][12] Equilibrate the desalting column with the desired storage buffer (e.g., PBS, pH 7.4) and follow the manufacturer's instructions.[2]

  • Dialysis: Dialyze the reaction mixture against a large volume of the desired storage buffer using a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for antibodies).[15] Perform several buffer changes to ensure complete removal of small molecules.

7. Characterization of the Conjugate

  • The Degree of Labeling (DOL), which is the average number of tetrazine molecules conjugated to each protein, can be determined using UV-Vis spectrophotometry. This requires measuring the absorbance of the conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of the tetrazine moiety (around 520 nm).

  • Further characterization can be performed using techniques such as SDS-PAGE to confirm conjugation and Mass Spectrometry to determine the exact mass of the conjugate.[1]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Inactive NHS ester due to hydrolysis.Use fresh, anhydrous DMSO to prepare the NHS ester stock solution.[16] Warm the vial to room temperature before opening.[16]
Presence of primary amines in the reaction buffer.Perform a buffer exchange into an amine-free buffer like PBS.[16]
Suboptimal pH.Ensure the reaction buffer pH is between 7.2 and 8.5.[1]
Insufficient molar excess of the NHS ester.Increase the molar ratio of the NHS ester to the protein.[12]
Protein Aggregation/Precipitation High degree of labeling altering the protein's properties.Reduce the molar excess of the NHS ester.[4] Optimize the reaction time to control the degree of labeling.[1]
High concentration of organic solvent.Keep the final concentration of DMSO in the reaction mixture below 10%.
No Reaction Inactive linker.Use a fresh vial of this compound.
Incorrect buffer composition.Verify the pH of the reaction buffer and ensure it is free of primary amines.[1]

References

Application Notes and Protocols for Cell Labeling using Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NHS Ester is a bifunctional linker that enables a powerful two-step cell labeling strategy.[1] This reagent is central to bioorthogonal chemistry, allowing for the precise attachment of a methyltetrazine moiety to biomolecules that possess primary amines, such as proteins on the cell surface.[2][3] The key features of this reagent include a highly reactive N-hydroxysuccinimide (NHS) ester, a hydrophilic 4-unit polyethylene (B3416737) glycol (PEG4) spacer, and a stable methyltetrazine group.[4][5]

The labeling process first involves the covalent modification of cell surface proteins with this compound. The NHS ester reacts efficiently with primary amines (e.g., on lysine (B10760008) residues) under physiological or slightly basic conditions to form a stable amide bond.[6][7] The PEG4 spacer enhances the water solubility of the reagent and the resulting conjugate, while also minimizing steric hindrance, which improves the efficiency of subsequent reactions.[1][8]

In the second step, a molecule of interest (e.g., a fluorescent dye, a therapeutic agent, or an imaging probe) that has been pre-functionalized with a trans-cyclooctene (B1233481) (TCO) group is introduced. The methyltetrazine on the cell surface then undergoes a rapid and highly specific inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with the TCO group.[9][10] This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency within a complex biological environment without interfering with native cellular processes.[11][12]

Product Information

PropertyValueReference
Compound Name This compound[4]
Molecular Formula C₂₄H₃₁N₅O₉[3]
Molecular Weight 533.54 g/mol [2]
Appearance Pink solid[3]
Purity ≥ 95% (HPLC)[3]
Solubility Soluble in DMSO, DMF, DCM[9]
Storage Conditions Store at -20°C, desiccated and protected from light.[8][13]

Experimental Protocols

Protocol 1: Preparation of Reagent Stock Solutions

Proper preparation and handling of stock solutions are critical to avoid hydrolysis of the NHS ester and ensure successful labeling.[6]

Materials:

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[14]

  • Microcentrifuge tubes

Procedure:

  • Bring the vial of this compound to room temperature before opening to prevent water condensation.[6]

  • Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a desired concentration (e.g., 10 mM).

  • Vortex briefly to ensure the compound is fully dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C, desiccated and protected from light.[13] Prepare aqueous solutions immediately before use.[13]

Protocol 2: Labeling of Cell Surface Proteins

This protocol describes the covalent attachment of the methyltetrazine moiety to primary amines on the surface of live cells.

Materials:

  • Suspension or adherent cells

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5 (amine-free)[14]

  • This compound stock solution (from Protocol 1)

  • Quenching buffer (e.g., 100 mM glycine (B1666218) or Tris-HCl in PBS)

  • Cell culture medium

Procedure:

  • Cell Preparation:

    • Suspension cells: Harvest cells and wash twice with ice-cold PBS. Resuspend the cell pellet in ice-cold reaction buffer to a concentration of 1-10 x 10⁶ cells/mL.

    • Adherent cells: Wash cells grown in a culture dish twice with ice-cold PBS. Add ice-cold reaction buffer to cover the cell monolayer.

  • Labeling Reaction:

    • Add the this compound stock solution to the cell suspension or the reaction buffer covering the adherent cells. The final concentration of the NHS ester may need to be optimized, but a starting point of 10-20 fold molar excess relative to the estimated amount of surface protein is recommended.[10] For direct cell labeling, a concentration range of 10-100 µg/mL can be a starting point.[6]

    • Incubate for 30 minutes to 1 hour at room temperature or on ice to minimize endocytosis.[15] Gently mix suspension cells periodically.

  • Quenching:

    • Add quenching buffer to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 10-15 minutes.

  • Washing:

    • Suspension cells: Centrifuge the cells and wash the pellet three times with ice-cold PBS.

    • Adherent cells: Aspirate the reaction mixture and wash the cells three times with ice-cold PBS.

  • The methyltetrazine-labeled cells are now ready for the subsequent bioorthogonal reaction with a TCO-functionalized molecule.

Protocol 3: Bioorthogonal "Click" Reaction with TCO-Functionalized Molecules

This protocol describes the second step of the labeling process, where a TCO-containing molecule of interest is attached to the methyltetrazine-labeled cells.

Materials:

  • Methyltetrazine-labeled cells (from Protocol 2)

  • TCO-functionalized molecule (e.g., TCO-fluorescent dye)

  • PBS or other suitable imaging/reaction buffer (pH 6.5-7.5)[13]

Procedure:

  • Resuspend the methyltetrazine-labeled cells (or add buffer to adherent cells) in the desired reaction buffer.

  • Add the TCO-functionalized molecule to the cells. A 1.5 to 10-fold molar excess of the TCO reagent relative to the estimated number of methyltetrazine sites is a good starting point.

  • Incubate for 30-60 minutes at room temperature or 37°C. The reaction is typically rapid.[8]

  • Wash the cells three times with PBS to remove any unreacted TCO-functionalized molecule.

  • The cells are now labeled with the molecule of interest and are ready for downstream applications such as fluorescence microscopy, flow cytometry, or in vivo imaging.

Data Presentation

Table 1: Recommended Reaction Conditions

ParameterRecommended RangeNotesReference
NHS Ester Reaction pH 7.0 - 9.0 (Optimal: 8.3-8.5)Reaction with primary amines is pH-dependent. Avoid amine-containing buffers like Tris.[8][14]
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve labeling efficiency.[14][16]
Molar Excess of NHS Ester 8 - 20 fold (for purified protein)Empirical value; may require optimization for specific proteins and cell types.[10][14]
Reaction Time (NHS Ester) 30 - 60 minutesLonger times may not significantly increase labeling and can lead to hydrolysis.[8][15]
Click Reaction pH (TCO) 6.5 - 7.5The maleimide (B117702) group, if present on the TCO molecule, is most stable in this range.[13]
Molar Excess of TCO 1.5 - 10 foldA slight excess ensures efficient ligation to the tetrazine-labeled cells.

Visualizations

G cluster_0 Step 1: NHS Ester Reaction CellSurfaceProtein Cell Surface Protein (with Primary Amine, -NH2) LabeledProtein Methyltetrazine-Labeled Cell Surface Protein CellSurfaceProtein->LabeledProtein reacts with MeTz_PEG4_NHS This compound MeTz_PEG4_NHS->LabeledProtein NHS_leaving_group N-Hydroxysuccinimide LabeledProtein->NHS_leaving_group releases

Caption: Workflow of cell surface protein labeling with this compound.

G cluster_1 Step 2: Bioorthogonal Click Chemistry LabeledProtein Methyltetrazine-Labeled Cell Surface Protein FinalProduct Labeled Cell with Conjugated Molecule LabeledProtein->FinalProduct reacts with (iEDDA) TCO_Molecule TCO-Functionalized Molecule (e.g., TCO-Fluorophore) TCO_Molecule->FinalProduct N2_gas Nitrogen Gas (N2) FinalProduct->N2_gas releases

Caption: Bioorthogonal ligation of a TCO-functionalized molecule to a methyltetrazine-labeled cell.

experimental_workflow start Start: Prepare Cells prep_reagents Prepare Reagent Stock Solutions start->prep_reagents labeling Label Cells with MeTz-PEG4-NHS Ester prep_reagents->labeling quench Quench Reaction labeling->quench wash1 Wash Cells (x3) quench->wash1 click_reaction Incubate with TCO-Functionalized Molecule wash1->click_reaction wash2 Wash Cells (x3) click_reaction->wash2 analysis Downstream Analysis (e.g., Imaging, Flow Cytometry) wash2->analysis

Caption: Overall experimental workflow for two-step cell labeling.

References

Application Notes and Protocols: Methyltetrazine-PEG4-NHS Ester Reaction with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NHS Ester is a heterobifunctional linker that enables the covalent attachment of a methyltetrazine moiety to biomolecules and surfaces containing primary amines. This reagent is a cornerstone in the field of bioconjugation, facilitating a two-step labeling strategy. The first step involves the reaction of the N-Hydroxysuccinimide (NHS) ester with a primary amine, such as the side chain of a lysine (B10760008) residue on a protein, to form a stable amide bond.[1][2][3] The second, bioorthogonal step, involves the rapid and specific reaction of the methyltetrazine group with a trans-cyclooctene (B1233481) (TCO) functionalized molecule via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[4][5][6][7] This "click chemistry" reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for creating well-defined bioconjugates for a variety of applications, including antibody-drug conjugates (ADCs), targeted drug delivery, and in vivo imaging.[1][4][8][9]

The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the aqueous solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation of the labeled biomolecule.[1][4][10] This document provides detailed application notes and protocols for the successful use of this compound in labeling primary amine-containing molecules.

Reaction Mechanism

The overall process can be visualized as a two-part reaction. Initially, the NHS ester reacts with a primary amine in a nucleophilic acyl substitution reaction to form a stable amide bond, releasing N-hydroxysuccinimide (NHS) as a byproduct.[11][12] This is followed by the bioorthogonal ligation of the tetrazine with a TCO-containing molecule.

Signaling Pathway Diagram

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation Biomolecule Biomolecule Labeled_Biomolecule Methyltetrazine-labeled Biomolecule Biomolecule->Labeled_Biomolecule Primary Amine (e.g., Lysine) MTZ_PEG4_NHS Methyltetrazine- PEG4-NHS Ester MTZ_PEG4_NHS->Labeled_Biomolecule NHS NHS byproduct Labeled_Biomolecule_2 Methyltetrazine-labeled Biomolecule TCO_Molecule TCO-functionalized Molecule Final_Conjugate Final Bioconjugate TCO_Molecule->Final_Conjugate N2 N₂ gas Labeled_Biomolecule_2->Final_Conjugate iEDDA Cycloaddition

Caption: Two-step reaction pathway for bioconjugation.

Quantitative Data Summary

The efficiency of the labeling reaction is influenced by several factors, including pH, temperature, and the molar ratio of reactants. The subsequent bioorthogonal ligation is known for its exceptionally fast kinetics.

ParameterRecommended RangeNotes
Antibody/Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[1]
Molar Excess of NHS Ester 5 - 30 foldThis needs to be optimized to achieve the desired Degree of Labeling (DOL).[1]
Reaction Buffer Phosphate-buffered saline (PBS), Sodium Bicarbonate, HEPESAmine-free buffers are crucial to prevent competition with the target molecule.[3][11]
Reaction pH 7.2 - 8.5Optimal rates for NHS ester-amine coupling occur at a slightly basic pH.[4][12] The rate of hydrolysis of the NHS ester increases at higher pH.[3][11]
Reaction Temperature 4°C or Room TemperatureRoom temperature is generally sufficient for the NHS ester reaction.[1]
Reaction Time (NHS Ester) 30 - 60 minutes at RT, or 2 hours to overnight at 4°CIncubation time may need optimization.[11]
Quenching Reagent Tris or GlycineTo a final concentration of 50-100 mM to stop the reaction.[11]
Tetrazine-TCO Ligation Rate Constant (k₂) Up to 10⁵ M⁻¹s⁻¹The inverse electron demand Diels-Alder reaction is exceptionally fast.[6]
ParameterValueNotes
Half-life of NHS Ester at pH 7.0, 0°C 4-5 hours[3][11]
Half-life of NHS Ester at pH 8.6, 4°C 10 minutesDemonstrates increased hydrolysis at higher pH.[3][11]
Degree of Labeling (DOL) 2 - 8 tetrazines/antibodyHighly dependent on the molar excess of the NHS ester and reaction conditions.[1]
Antibody Recovery > 85%Dependent on the purification method.[1]

Experimental Protocols

Materials and Reagents
  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Primary amine-containing molecule (e.g., antibody, protein)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., desalting columns, dialysis cassettes)

Experimental Workflow Diagram

Caption: Experimental workflow for labeling with this compound.

Protocol 1: Labeling of Proteins/Antibodies
  • Protein Preparation : Dissolve the protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[13] If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an appropriate amine-free buffer.

  • Linker Preparation : Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[13]

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[13] The optimal molar excess may need to be determined empirically to achieve the desired degree of labeling.

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[13] Alternatively, the reaction can be carried out overnight at 4°C.

  • Quenching : Stop the reaction by adding a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM.[11] Incubate for 15-30 minutes at room temperature.

  • Purification : Remove unreacted this compound and byproducts using a desalting column or dialysis.[1][11]

  • Characterization : Characterize the purified conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.

Protocol 2: Modification of Amine-Bearing Small Molecules
  • Dissolve Small Molecule : Gradually dissolve the amine-bearing small molecule in an anhydrous organic solvent such as DMF, DCM, DMSO, or THF.

  • Add Reagents : While stirring, add a base (e.g., TEA, DIPEA) and the this compound to the reaction mixture. A 1:1 or 2:1 molar ratio of the NHS ester to the small molecule can be used as a starting point.

  • Reaction Monitoring : Stir the reaction mixture continuously for 3-24 hours. Monitor the progress of the reaction using techniques like LC-MS or TLC.

  • Purification : Once the reaction is complete, purify the product using an appropriate chromatographic method.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency - pH of the reaction buffer is too low. - Competing primary amines in the buffer. - Hydrolysis of the NHS ester.- Verify the pH of the reaction buffer is within the optimal range (7.2-8.5). - Perform a buffer exchange into an amine-free buffer. - Use freshly prepared linker solutions and perform the reaction promptly. - Optimize the molar excess of the linker.[13]
Protein Aggregation - High degree of labeling. - Changes in protein conformation upon conjugation.- Reduce the molar excess of the linker. - Optimize the reaction time to control the degree of labeling. - Include additives such as arginine or glycerol (B35011) in the reaction buffer.[13]
No Reaction - Inactive linker. - Absence of accessible primary amines on the biomolecule.- Ensure proper storage of the this compound (-20°C, desiccated). - Verify the presence and accessibility of primary amines on the target molecule.

Logical Relationship Diagram

cluster_logic Decision Framework for Bioconjugation Primary_Amines Are primary amines readily available? NHS_Ester Utilize this compound for amine labeling Primary_Amines->NHS_Ester Yes Alternative_Chem Consider alternative conjugation chemistry Primary_Amines->Alternative_Chem No Bioorthogonal Is a subsequent bioorthogonal reaction required? NHS_Ester->Bioorthogonal Tetrazine_Ligation Proceed with Tetrazine-TCO ligation for specific and rapid conjugation Bioorthogonal->Tetrazine_Ligation Yes Direct_Conjugation Direct conjugation may be sufficient Bioorthogonal->Direct_Conjugation No

Caption: Decision tree for selecting a bioconjugation strategy.

References

Application Notes and Protocols: Bioconjugation Utilizing Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyltetrazine-PEG4-NHS Ester is a pivotal reagent in modern bioconjugation, facilitating the precise and efficient labeling of biomolecules.[1][2] This heterobifunctional linker is particularly valuable in the development of antibody-drug conjugates (ADCs), targeted imaging agents, and advanced diagnostic assays.[1][2][3] Its utility is rooted in a two-step conjugation strategy: an initial amine-reactive labeling followed by a highly specific bioorthogonal ligation.[1]

The N-Hydroxysuccinimide (NHS) ester moiety readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form stable amide bonds.[1][4] The methyltetrazine group serves as a bioorthogonal handle that can rapidly and specifically react with a trans-cyclooctene (B1233481) (TCO) group via an inverse electron demand Diels-Alder (iEDDA) cycloaddition.[1][5] This "click chemistry" reaction is exceptionally efficient, proceeds under mild, aqueous conditions, and is orthogonal to native biological systems, making it ideal for both in vitro and in vivo applications.[1]

The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the subsequent conjugate, mitigates steric hindrance, and can help to minimize aggregation.[1][2][3]

Reaction Mechanism

The bioconjugation process using this compound involves two primary chemical reactions:

  • Amine Labeling: The NHS ester reacts with primary amines on a biomolecule (e.g., an antibody) to form a stable amide bond, effectively labeling the biomolecule with the methyltetrazine moiety.[1]

  • Bioorthogonal Ligation: The methyltetrazine-labeled biomolecule is then reacted with a molecule containing a trans-cyclooctene (TCO) group. The inverse electron demand Diels-Alder cycloaddition between the methyltetrazine and TCO is extremely fast and highly specific.[1][3]

cluster_step1 Step 1: Amine Labeling cluster_step2 Step 2: Bioorthogonal Ligation (Click Chemistry) Antibody Antibody Labeled_Antibody Labeled_Antibody Antibody->Labeled_Antibody Primary Amines (e.g., Lysine) Methyltetrazine_PEG4_NHS_Ester Methyltetrazine_PEG4_NHS_Ester Methyltetrazine_PEG4_NHS_Ester->Labeled_Antibody TCO_Molecule TCO-functionalized Molecule (e.g., Drug, Dye) Final_Conjugate Final_Conjugate Labeled_Antibody->Final_Conjugate TCO_Molecule->Final_Conjugate start Start prep_antibody Prepare Antibody Solution (1-10 mg/mL in amine-free buffer) start->prep_antibody conjugate Add NHS Ester to Antibody (5-30x molar excess) prep_antibody->conjugate prep_nhs Prepare Methyltetrazine-PEG4-NHS Ester Solution (in DMSO/DMF) prep_nhs->conjugate incubate Incubate at Room Temperature (30-60 minutes) conjugate->incubate purify Purify using Desalting Column incubate->purify characterize Characterize Conjugate (DOL) (Optional) purify->characterize end End characterize->end start Start: Select Bioconjugation Strategy q1 Is bioorthogonality critical for the application? start->q1 q2 Are extremely fast reaction kinetics required? q1->q2 Yes q3 Are primary amines readily available on the biomolecule? q1->q3 No q2->q3 No use_tetrazine Consider Methyltetrazine-TCO Ligation q2->use_tetrazine Yes use_nhs NHS Ester-Amine Coupling may be suitable q3->use_nhs Yes consider_alt Consider alternative chemistries q3->consider_alt No

References

Application Notes and Protocols: Molar Excess Calculation for Methyltetrazine-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, enabling the creation of targeted therapies such as antibody-drug conjugates (ADCs) and sophisticated imaging agents.[1][2][3] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) is a premier bioorthogonal "click chemistry" reaction, celebrated for its exceptional speed, specificity, and biocompatibility.[4][5][6] A common and effective method for introducing a tetrazine moiety onto a biomolecule, such as a protein or antibody, is through the use of an N-hydroxysuccinimide (NHS) ester derivative.

This document provides a detailed guide for the labeling of proteins and other amine-containing biomolecules using Methyltetrazine-PEG4-NHS Ester. The core of this protocol is the precise calculation of the molar excess of the labeling reagent to achieve a desired degree of labeling (DOL), which is critical for the functionality of the final conjugate. The this compound specifically reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable covalent amide bond.[7][8] The integrated polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting conjugate, minimizes steric hindrance, and can reduce aggregation.[7][8][9]

Principle of the Reaction

The overall strategy involves two primary steps:

  • Amine-Reactive Labeling: The NHS ester of the this compound reagent reacts with primary amines on the target biomolecule (e.g., lysine residues on an antibody) to form a stable amide bond. This reaction is pH-dependent, with optimal efficiency typically observed between pH 8.3 and 8.5.[10][11]

  • Bioorthogonal Ligation: The now tetrazine-labeled biomolecule can be specifically and rapidly conjugated to a molecule containing a trans-cyclooctene (TCO) group through the iEDDA cycloaddition. This reaction is highly efficient and proceeds under mild, aqueous conditions, making it ideal for both in vitro and in vivo applications.[4][5]

Quantitative Data Summary

Optimizing the molar excess of the NHS ester and other reaction parameters is crucial for achieving the desired degree of labeling (DOL) and preserving the biological activity of the biomolecule. The following tables summarize the key quantitative parameters for the labeling process.

ParameterRecommended RangeNotes
Antibody/Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[9][10][12]
Molar Excess of NHS Ester 5 - 30 foldThis is an empirical value and needs to be optimized to achieve the desired DOL.[9][13]
Reaction Buffer 0.1 M Sodium Bicarbonate, 0.1 M Phosphate Buffer, or PBSAvoid buffers containing primary amines like Tris, as they compete with the labeling reaction.[10][13]
Reaction pH 7.0 - 9.0 (Optimal: 8.3 - 8.5)The reaction is strongly pH-dependent. At lower pH, the amino group is protonated and less reactive. At higher pH, hydrolysis of the NHS ester increases.[10][11]
Reaction Temperature Room Temperature or 4°CIncubation can be performed for 1-4 hours at room temperature or overnight on ice.[14][15]
Reaction Time 30 minutes - OvernightDependent on temperature and desired DOL.
Solvent for NHS Ester Anhydrous DMSO or DMFThe NHS ester should be dissolved immediately before use.[10][14]
ParameterExpected OutcomeNotes
Degree of Labeling (DOL) 2 - 8 tetrazines/antibodyHighly dependent on the molar excess of the NHS ester and the specific protein.[9]
Antibody/Protein Recovery > 85%Dependent on the chosen purification method (e.g., gel filtration, dialysis).[9]

Experimental Protocols

Molar Excess Calculation

The following formula can be used to calculate the required amount of this compound for a desired molar excess:

Weight of NHS Ester (mg) = (Molar Excess) x (Weight of Protein in mg) x (MW of NHS Ester in Da) / (MW of Protein in Da) [10][11]

  • Molar Excess: The desired ratio of moles of NHS ester to moles of protein.

  • Weight of Protein: The mass of the protein to be labeled.

  • MW of NHS Ester: The molecular weight of this compound.

  • MW of Protein: The molecular weight of the protein to be labeled.

Example Calculation:

To label 2 mg of an antibody (e.g., IgG, MW ≈ 150,000 Da) with a 20-fold molar excess of this compound (MW ≈ 533.5 Da):

Weight of NHS Ester (mg) = 20 x 2 mg x 533.5 Da / 150,000 Da ≈ 0.142 mg

Protocol for Labeling an Antibody with this compound

Materials:

  • Antibody or protein of interest

  • This compound

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification tools: Desalting columns (e.g., gel filtration) or dialysis cassettes

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in the reaction buffer to a final concentration of 1-10 mg/mL.[10][16]

    • If the antibody solution contains buffers with primary amines (e.g., Tris), it must be exchanged into the reaction buffer using a desalting column or dialysis.[13]

  • NHS Ester Solution Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a stock solution of the NHS ester in anhydrous DMSO or DMF, for example, at a concentration of 10 mg/mL. This solution should be prepared immediately before use.[17]

  • Labeling Reaction:

    • Add the calculated amount of the this compound stock solution to the antibody solution.

    • Gently mix the reaction solution by pipetting up and down.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[14]

  • Purification of the Labeled Antibody:

    • Separate the labeled antibody from unreacted NHS ester and byproducts using a desalting column (gel filtration) or dialysis.[10][14]

    • Elute or dialyze against a suitable storage buffer (e.g., PBS, pH 7.4).

  • Characterization and Storage:

    • Determine the protein concentration of the purified conjugate (e.g., using a Bradford assay or Nanodrop).[17]

    • Optionally, determine the Degree of Labeling (DOL).[17]

    • Store the labeled antibody at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[17]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Storage A Prepare Antibody in Amine-Free Buffer (1-10 mg/mL) C Calculate Molar Excess & Add NHS Ester to Antibody A->C B Prepare NHS Ester Stock Solution (in DMSO or DMF) B->C D Incubate (RT or 4°C) C->D E Purify Conjugate (Gel Filtration/Dialysis) D->E F Characterize & Store Labeled Antibody E->F signaling_pathway cluster_labeling Step 1: Amine Labeling cluster_ligation Step 2: Bioorthogonal Ligation Protein Protein (with -NH2 groups) Tetrazine_Protein Tetrazine-Labeled Protein Protein->Tetrazine_Protein + NHS_Ester Methyltetrazine- PEG4-NHS Ester NHS_Ester->Tetrazine_Protein Final_Conjugate Final Bioconjugate Tetrazine_Protein->Final_Conjugate + (iEDDA) TCO_Molecule TCO-Modified Molecule TCO_Molecule->Final_Conjugate

References

Application Notes and Protocols for Optimal Methyltetrazine-PEG4-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Methyltetrazine-PEG4-NHS Ester is a valuable reagent for bioconjugation, enabling the attachment of a methyltetrazine moiety to proteins, antibodies, and other biomolecules containing primary amines. This process is the initial step for a powerful two-step labeling strategy utilizing the bioorthogonal reaction between tetrazine and a trans-cyclooctene (B1233481) (TCO). The N-hydroxysuccinimide (NHS) ester group reacts with primary amines, such as the side chain of lysine (B10760008) residues, to form a stable amide bond.[1][2] The success of this conjugation is critically dependent on the reaction conditions, particularly the composition and pH of the buffer.[1][3] These application notes provide detailed protocols and guidance for selecting the optimal buffer conditions to ensure high-yield and reproducible conjugation of this compound.

The core of a successful NHS ester conjugation lies in balancing two competing reactions: the desired reaction with the primary amine and the undesirable hydrolysis of the NHS ester.[1][4] The pH of the reaction buffer is the most critical factor influencing this balance.[1] While primary amines are more nucleophilic and reactive at higher pH, the rate of NHS ester hydrolysis also increases significantly with increasing pH.[1][4]

Data Presentation: Optimizing Reaction Conditions

The efficiency of the this compound reaction is influenced by several key parameters. The following tables summarize the recommended starting conditions for a successful conjugation.

Table 1: Recommended Buffer Conditions for this compound Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 8.5The optimal pH is a compromise between amine reactivity and NHS ester stability. A pH of 8.3-8.5 is often considered ideal for efficient conjugation.[3][4][5]
Recommended Buffers Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, Borate, HEPESThese buffers lack primary amines that would compete with the target molecule for the NHS ester.[3][6]
Buffers to Avoid Tris, GlycineThese buffers contain primary amines and will quench the reaction by reacting with the NHS ester.[3][4]
Buffer Concentration 0.1 MFor large-scale reactions, a more concentrated buffer may be necessary to prevent a drop in pH due to NHS ester hydrolysis.[5]

Table 2: General Reaction Parameters for Protein Labeling

ParameterRecommended RangeNotes
Antibody/Protein Concentration 1 - 10 mg/mLHigher protein concentrations can improve reaction efficiency.[2][7]
Molar Excess of NHS Ester 5 - 30 foldThe optimal molar excess needs to be determined empirically to achieve the desired degree of labeling (DOL).[2][8]
Reaction Temperature 4°C or Room Temperature (20-25°C)Room temperature is generally sufficient for most applications.[2][7] Lower temperatures can be used to slow hydrolysis during longer incubation times.[7]
Reaction Time 0.5 - 4 hoursThe optimal time can vary depending on the reactivity of the protein and the desired DOL.[6]
Quenching Reagent 1 M Tris-HCl or Glycine, pH 8.0Added after the desired reaction time to stop the reaction by consuming any unreacted NHS ester.[3][7]

Table 3: Stability of NHS Esters in Aqueous Solution

pHTemperature (°C)Half-life of NHS Ester
7.004-5 hours[6]
8.6410 minutes[6]

Note: The half-life of the NHS ester is highly dependent on pH and temperature, with stability decreasing as pH and temperature increase.[4]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

This protocol provides a general method for conjugating this compound to a protein, such as an antibody.

Materials:

  • Protein solution (1-10 mg/mL in an appropriate amine-free buffer)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 or Phosphate-Buffered Saline (PBS), pH 7.4[3]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[3]

  • Desalting column or dialysis equipment for purification[3]

Procedure:

  • Protein Preparation:

    • Ensure the protein is in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[7]

    • If the protein solution contains primary amines (e.g., Tris buffer), perform a buffer exchange using a desalting column or dialysis against the chosen Reaction Buffer.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[7]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8]

  • Conjugation Reaction:

    • Add a 5- to 30-fold molar excess of the dissolved this compound to the protein solution.[2] The optimal ratio may need to be determined empirically.

    • Gently mix the reaction solution.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[8]

  • Quenching the Reaction:

    • To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[7]

    • Incubate for an additional 15-30 minutes at room temperature.[7]

  • Purification:

    • Remove unreacted this compound and byproducts using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).[2]

Protocol 2: Labeling of Amine-Modified Oligonucleotides

This protocol outlines the procedure for conjugating this compound to an amine-modified oligonucleotide.

Materials:

  • Amine-modified oligonucleotide

  • This compound

  • Anhydrous DMF or DMSO

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[3]

  • Ethanol (B145695) for precipitation

Procedure:

  • Oligonucleotide Preparation:

    • Dissolve the amine-modified oligonucleotide in the Reaction Buffer.[3]

  • Reagent Preparation:

    • Dissolve a 5-10 fold molar excess of this compound in a small volume of anhydrous DMF or DMSO.[3]

  • Conjugation Reaction:

    • Add the NHS ester solution to the oligonucleotide solution.

    • Incubate the reaction for 1-4 hours at room temperature.[3]

  • Purification:

    • The labeled oligonucleotide can be purified by methods such as ethanol precipitation or gel filtration.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis protein_prep Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) conjugation Add NHS Ester Solution to Protein Solution (5-20x molar excess) protein_prep->conjugation nhs_prep Prepare Fresh Stock Solution of this compound in Anhydrous DMSO nhs_prep->conjugation incubation Incubate for 1-2 hours at Room Temperature with Gentle Mixing conjugation->incubation quench Quench Reaction (e.g., with Tris-HCl) incubation->quench purify Purify Conjugate (e.g., Desalting Column, Dialysis) quench->purify characterize Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) purify->characterize

Caption: Experimental Workflow for Protein Conjugation.

ph_optimization cluster_ph pH Effect on NHS Ester Reaction cluster_consequences Consequences low_ph Low pH (< 7.2) protonated_amine Primary amines are protonated (-NH3+) and non-nucleophilic. low_ph->protonated_amine optimal_ph Optimal pH (7.2 - 8.5) balanced Good balance between amine reactivity and NHS ester stability. optimal_ph->balanced high_ph High pH (> 8.5) hydrolysis Rapid hydrolysis of NHS ester. high_ph->hydrolysis low_yield Low labeling efficiency. protonated_amine->low_yield high_yield High conjugation yield. balanced->high_yield reduced_yield Reduced yield of conjugated product. hydrolysis->reduced_yield

Caption: pH Optimization for NHS Ester Reactions.

References

Application Notes and Protocols for the Use of Methyltetrazine-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted therapeutics that leverage the specificity of a monoclonal antibody (mAb) to deliver a potent cytotoxic payload directly to cancer cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy.[1][3][4] Methyltetrazine-PEG4-NHS Ester is a heterobifunctional linker that facilitates the creation of ADCs through a highly efficient and bioorthogonal "click chemistry" approach.[1][5]

This linker incorporates three key functional elements:

  • N-Hydroxysuccinimide (NHS) Ester : This amine-reactive group forms a stable amide bond with primary amines, such as the side chains of lysine (B10760008) residues on the surface of an antibody.[6][7]

  • Methyltetrazine (MeTz) : This moiety participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][5][8] This "click" reaction is exceptionally fast, highly specific, and proceeds under mild, physiological conditions without the need for a catalyst.[1][3][8]

  • Polyethylene Glycol (PEG4) Spacer : This hydrophilic spacer enhances the water solubility of the ADC, reduces the potential for aggregation, and can improve its pharmacokinetic profile by minimizing steric hindrance.[1][6][9]

The use of this compound in conjunction with a TCO-modified payload allows for a modular and efficient two-step ADC manufacturing process. This methodology provides precise control over the conjugation, leading to the production of more homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which can result in an improved therapeutic window.[3][10]

Principle of TCO-Tetrazine Ligation

The core of this ADC development strategy is the bioorthogonal iEDDA reaction between the methyltetrazine group on the antibody and a TCO group on the drug-linker complex.[10] This reaction is highly efficient and forms a stable dihydropyridazine (B8628806) bond.[8] The reaction is considered "bioorthogonal" as the reactive partners (tetrazine and TCO) do not interact with native biological functional groups, ensuring that the conjugation is highly specific and avoids off-target modifications.[3][10] The exceptional kinetics of this reaction allow for rapid conjugation even at low concentrations of reactants.[8][11]

cluster_0 Step 1: Antibody Modification cluster_1 Step 2: Payload Preparation cluster_2 Step 3: Bioorthogonal Ligation (iEDDA) Antibody Linker This compound Antibody->Linker Lysine ε-NH2 reaction (pH 7-9) Modified_Antibody Linker->Modified_Antibody Payload Cytotoxic Drug TCO_Linker TCO-containing linker Payload->TCO_Linker Conjugation TCO_Payload TCO-Drug Conjugate TCO_Linker->TCO_Payload Final_ADC Modified_Antibody_2 TCO_Payload_2 TCO-Drug Conjugate Modified_Antibody_2->TCO_Payload_2 Click Reaction (aqueous buffer, RT) TCO_Payload_2->Final_ADC

Figure 1: Overall workflow for ADC synthesis using this compound.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the antibody conjugation and ADC development process. These values are intended to serve as a starting point for experimental optimization.

Table 1: Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can enhance reaction efficiency.[6]
Molar Excess of NHS Ester5 - 30 foldThis must be optimized to achieve the desired Degree of Labeling (DOL).[6]
Reaction BufferPBS, pH 7-9 or Bicarbonate/Carbonate buffer, pH 8.5NHS esters react efficiently with primary amines at neutral to slightly basic pH.[7][12]
Reaction Temperature4°C or Room TemperatureRoom temperature is generally sufficient for the reaction.[6]
Reaction Time1 - 2 hoursIncubation time can be adjusted based on the desired DOL.[10]

Table 2: TCO-Payload Conjugation and ADC Characterization

ParameterRecommended Value/RangeNotes
Molar Excess of TCO-Payload1.5 - 3.0 fold (over tetrazine)A slight excess ensures complete reaction with the tetrazine-modified antibody.[3][10]
Reaction Time (iEDDA)1 - 4 hoursThe reaction is typically very fast.[10] Progress can be monitored by the disappearance of tetrazine's color.[1]
Degree of Labeling (DOL)2 - 8 tetrazines/antibodyHighly dependent on the molar excess of the NHS ester and reaction conditions.[6]
Antibody Recovery> 85%Dependent on the chosen purification method.[6]
Final ADC Purity> 95%Assessed by methods such as SEC-HPLC.

Experimental Protocols

Protocol 1: Antibody Modification with this compound

This protocol describes the modification of a monoclonal antibody with this compound to introduce tetrazine moieties.

Materials:

  • Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5 (or PBS, pH 7.4-8.5)[1]

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K or 40K MWCO)[3][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange the buffer to the Reaction Buffer using a desalting column.

    • Adjust the antibody concentration to 2-5 mg/mL in the Reaction Buffer.[1][3]

  • This compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[13]

    • Immediately before use, dissolve the ester in anhydrous DMSO to a concentration of 10 mM.[3]

  • Modification Reaction:

    • Add a 5- to 15-fold molar excess of the this compound stock solution to the antibody solution.[1] The optimal ratio should be determined empirically to achieve the desired DOL.

    • Gently mix the reaction solution by pipetting.[6]

    • Incubate for 1-2 hours at room temperature, protected from light.[1][10]

  • Quenching (Optional but Recommended):

    • Add Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester.[13]

    • Incubate for 15 minutes on ice.[13]

  • Purification:

    • Remove excess, unreacted this compound by buffer exchange into PBS (pH 7.4) using a desalting column according to the manufacturer's instructions.[6][10]

  • Characterization:

    • Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a UV-Vis spectrophotometer at 280 nm.

    • Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine group (typically around 520-540 nm) and the antibody at 280 nm.[10][12]

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC A Prepare Antibody (2-5 mg/mL in pH 8.5 buffer) C Add 5-15x molar excess of Linker to Antibody A->C B Prepare 10 mM Linker Stock in DMSO B->C D Incubate 1-2h at RT (protected from light) C->D E Quench with Tris Buffer (optional) D->E F Purify via Desalting Column E->F G Characterize DOL (UV-Vis) F->G

Figure 2: Experimental workflow for antibody modification with this compound.

Protocol 2: Conjugation of TCO-Payload to Tetrazine-Modified Antibody

This protocol describes the final "click" reaction between the tetrazine-modified antibody (mAb-Tz) and a TCO-containing cytotoxic payload.

Materials:

  • Tetrazine-modified antibody (mAb-Tz) from Protocol 1

  • TCO-linker-payload

  • Anhydrous DMSO

  • Conjugation Buffer: PBS, pH 7.4

  • Purification System: Size Exclusion Chromatography (SEC) or Protein A chromatography[3][10]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of the TCO-linker-payload in anhydrous DMSO.[3]

  • Conjugation Reaction:

    • Add a 1.5 to 3.0 molar excess of the TCO-linker-payload stock solution to the mAb-Tz solution.[3][10] Ensure the final concentration of DMSO in the reaction does not exceed 10% (v/v) to maintain antibody stability.

    • Gently mix and allow the reaction to proceed at room temperature for 1-4 hours.[10] The reaction progress can often be visually monitored by the disappearance of the tetrazine's characteristic pink/red color.[1]

  • Purification:

    • Purify the final ADC from unreacted TCO-linker-payload and other small molecules using Size Exclusion Chromatography (SEC).[10]

  • Storage:

    • Store the final purified ADC in a suitable formulation buffer at 4°C for short-term use or frozen at -80°C for long-term storage.[10]

Protocol 3: Characterization of the Final ADC

Thorough characterization is essential to ensure the quality, consistency, and efficacy of the ADC.

Methods:

  • Drug-to-Antibody Ratio (DAR) Determination:

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful method to determine the distribution of different drug-loaded species (DAR0, DAR2, DAR4, etc.).[14] The unconjugated antibody is the most hydrophilic and elutes first, followed by species with increasing DARs, which are more hydrophobic.[14]

    • Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass information to confirm the DAR.[14]

  • Purity and Aggregation Analysis:

    • Size Exclusion Chromatography (SEC): SEC is used to separate the monomeric ADC from high molecular weight aggregates and low molecular weight fragments.

  • In Vitro Cell Cytotoxicity Assay:

    • Evaluate the potency of the ADC by treating target cancer cells with serial dilutions of the ADC.

    • Measure cell viability after a defined incubation period (e.g., 72-96 hours) using assays such as MTT or CellTiter-Glo to determine the IC50 value.

  • In Vitro and In Vivo Stability:

    • Plasma Stability Assay: Incubate the ADC in plasma from various species (e.g., human, mouse) at 37°C and measure the amount of payload deconjugation over time using techniques like LC-MS.[15]

    • Pharmacokinetic (PK) Analysis: Administer the ADC to an animal model (e.g., mice) and collect blood samples at various time points to determine the ADC's half-life, clearance, and overall stability in vivo.[15]

Mechanism of Action and Signaling Pathway

Upon administration, the ADC circulates in the bloodstream until the antibody moiety recognizes and binds to a specific antigen overexpressed on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically via endocytosis. The complex is then trafficked to endosomes and subsequently lysosomes. The acidic environment and enzymatic activity within the lysosome cleave the linker (if a cleavable linker is used in the TCO-payload design), releasing the potent cytotoxic payload inside the cell. The released payload can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and ultimately apoptotic cell death.

ADC ADC in Circulation Binding ADC binds to Tumor Cell Antigen ADC->Binding Internalization Internalization via Endocytosis Binding->Internalization Endosome Early Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Release Linker Cleavage & Payload Release Lysosome->Release Payload Free Cytotoxic Payload Release->Payload Target Payload binds to intracellular target (e.g., Tubulin) Payload->Target Apoptosis Cell Cycle Arrest & Apoptosis Target->Apoptosis

Figure 3: Generalized mechanism of action for an antibody-drug conjugate.

Conclusion

The use of this compound provides a robust and efficient platform for the development of next-generation antibody-drug conjugates.[10] The bioorthogonal nature of the iEDDA click reaction allows for precise control over the conjugation process, leading to the production of homogeneous ADCs.[3][10] The detailed protocols and quantitative data provided herein serve as a comprehensive guide for researchers to successfully implement this technology, paving the way for the creation of more effective and safer targeted cancer therapies.

References

Illuminating Cellular Dynamics: Live Cell Imaging with Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The ability to visualize and track biological processes in real-time within a living cell is paramount to advancing our understanding of cellular function and disease progression. Methyltetrazine-PEG4-NHS Ester is a powerful chemical tool that facilitates the labeling and subsequent imaging of biomolecules in their native environment. This reagent is at the forefront of bioorthogonal chemistry, a field that employs chemical reactions that do not interfere with biological processes.[1]

This application note provides a comprehensive overview of the use of this compound in live cell imaging, with a focus on a pre-targeting strategy for labeling cell surface proteins. Detailed protocols for antibody conjugation and live cell imaging are provided, along with quantitative data to guide experimental design.

Principle of the Technology

This compound is a hetero-bifunctional linker composed of three key components:

  • Methyltetrazine: This moiety is one half of a highly efficient and specific bioorthogonal reaction pair. It participates in an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) group.[2] This "click chemistry" reaction is exceptionally fast and occurs under physiological conditions without the need for toxic catalysts.[2][3]

  • PEG4 (Polyethylene Glycol) Spacer: The four-unit polyethylene (B3416737) glycol linker enhances the water solubility of the molecule and the resulting conjugate.[3][4] It also acts as a flexible spacer, minimizing steric hindrance during the labeling reaction.[3]

  • NHS (N-Hydroxysuccinimide) Ester: This functional group reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues found in proteins and antibodies, to form stable amide bonds.[3][4]

The core application of this compound in live cell imaging often involves a two-step pre-targeting approach. First, a biomolecule of interest, such as a cell-surface receptor antibody, is conjugated with this compound. This "tetrazine-tagged" antibody is then introduced to live cells, where it binds to its specific target. Subsequently, a fluorescent probe carrying a trans-cyclooctene (TCO) group is added. The tetrazine and TCO moieties rapidly and specifically react, resulting in the covalent labeling of the target protein with the fluorescent probe, enabling its visualization by microscopy.[2] This strategy significantly improves the signal-to-noise ratio by allowing unbound antibody to be washed away before the introduction of the fluorescent probe.

Quantitative Data Summary

The following tables summarize key quantitative parameters for antibody conjugation and live cell imaging using the Methyltetrazine-TCO bioorthogonal chemistry. These values are intended as a starting point for experimental optimization.

Table 1: Reaction Conditions for Antibody Labeling with this compound

ParameterRecommended RangeNotes
Antibody Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.[4]
Molar Excess of NHS Ester5 - 30 foldThis needs to be optimized to achieve the desired Degree of Labeling (DOL).[4]
Reaction BufferAmine-free buffer (e.g., PBS, pH 7.2-8.0)Buffers containing primary amines like Tris will compete with the NHS ester reaction.[5]
Reaction Temperature4°C or Room TemperatureRoom temperature is generally sufficient for 30-60 minutes. Incubation on ice can be done for 2 hours.[5]
Reaction Time30 - 60 minutes at RT; 2 hours at 4°CLonger incubation times do not necessarily increase the degree of labeling and may lead to antibody aggregation.
Purification MethodDesalting columns (e.g., Zeba™ Spin Desalting Columns)To remove unreacted this compound.[4]

Table 2: Key Parameters for Live Cell Imaging

ParameterRecommended ValueNotes
Tetrazine-labeled Antibody Concentration10 - 100 nMOptimal concentration should be determined empirically by titration to achieve sufficient signal without causing cellular stress.
TCO-fluorophore Concentration1 - 5 µMThe concentration may vary depending on the specific fluorophore and cell type.
Incubation Time (Antibody)30 - 60 minutesTo allow for binding to the target receptor.
Incubation Time (TCO-fluorophore)15 - 30 minutesThe tetrazine-TCO reaction is very rapid.
Incubation Temperature37°CTo maintain cell viability and physiological processes.
Imaging MediumPhenol red-free cell culture mediumTo reduce background fluorescence.

Experimental Protocols

Protocol 1: Antibody Conjugation with this compound

This protocol describes the labeling of a primary antibody with this compound.

Materials:

  • Primary antibody (1-10 mg/mL in an amine-free buffer)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2)

  • Desalting columns

Procedure:

  • Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.2) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Conjugation Reaction:

    • Add a 5 to 30-fold molar excess of the this compound stock solution to the antibody solution.

    • Gently mix the reaction solution.

    • Incubate for 30-60 minutes at room temperature or 2 hours on ice.

  • Purification:

    • Remove the unreacted this compound using a desalting column equilibrated with the desired storage buffer (e.g., PBS).

    • Follow the manufacturer's instructions for the desalting column.

  • Characterization (Optional):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and at the λmax of the tetrazine (typically around 520-540 nm). A DOL of 2-8 tetrazines per antibody is often desirable.[4]

  • Storage: Store the labeled antibody at 4°C for short-term use or at -20°C or -80°C for long-term storage.

Workflow for Antibody Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Storage Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Reagent (5-30x molar excess) Ab->Mix Reagent This compound in DMSO Reagent->Mix Incubate Incubate (30-60 min at RT or 2h at 4°C) Mix->Incubate Purify Purify via Desalting Column Incubate->Purify Store Store Labeled Antibody (4°C or -20°C) Purify->Store

Antibody conjugation workflow.

Protocol 2: Pre-targeted Live Cell Imaging of Cell Surface Receptors

This protocol describes a pre-targeting strategy for imaging a specific cell surface receptor.

Materials:

  • Live cells expressing the receptor of interest, seeded on a glass-bottom imaging dish

  • Methyltetrazine-labeled antibody (from Protocol 1)

  • TCO-functionalized fluorescent probe (e.g., TCO-Fluorophore)

  • Live cell imaging medium (phenol red-free)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope equipped for live cell imaging with an environmental chamber (37°C, 5% CO₂)

Procedure:

  • Cell Preparation: Seed cells on a glass-bottom imaging dish and allow them to adhere and grow to the desired confluency in a cell culture incubator.

  • Primary Labeling (Tetrazine):

    • Dilute the Methyltetrazine-labeled antibody to the desired working concentration (e.g., 10-100 nM) in pre-warmed live cell imaging medium.

    • Replace the culture medium with the antibody solution and incubate the cells for 30-60 minutes at 37°C.

    • Wash the cells three times with warm live cell imaging medium to remove unbound antibody.

  • Secondary Labeling (TCO-Fluorophore):

    • Dilute the TCO-functionalized fluorescent probe to the desired working concentration (e.g., 1-5 µM) in pre-warmed live cell imaging medium.

    • Add the fluorescent probe solution to the cells and incubate for 15-30 minutes at 37°C.

  • Washing and Imaging:

    • Wash the cells three times with warm live cell imaging medium to remove the unbound fluorescent probe.

    • Replace with fresh live cell imaging medium.

    • Proceed with live cell imaging using the appropriate filter sets for the chosen fluorophore.

Pre-targeted Live Cell Imaging Workflow cluster_cell_prep Cell Preparation cluster_primary_label Primary Labeling cluster_secondary_label Secondary Labeling cluster_imaging Imaging Seed Seed Cells on Imaging Dish Add_Ab Incubate with Tetrazine-Antibody (30-60 min, 37°C) Seed->Add_Ab Wash1 Wash to Remove Unbound Antibody Add_Ab->Wash1 Add_TCO Incubate with TCO-Fluorophore (15-30 min, 37°C) Wash1->Add_TCO Wash2 Wash to Remove Unbound Fluorophore Add_TCO->Wash2 Image Live Cell Imaging (37°C, 5% CO₂) Wash2->Image

Pre-targeted imaging workflow.

Protocol 3: Tracking Receptor Internalization

This protocol can be adapted from Protocol 2 to study the internalization of a cell surface receptor upon ligand stimulation.

Materials:

  • Same as Protocol 2

  • Ligand for the receptor of interest

Procedure:

  • Follow steps 1-3 of Protocol 2 to label the cell surface receptors.

  • Initiate Internalization:

    • After the secondary labeling and final wash, replace the medium with fresh live cell imaging medium containing the desired concentration of the stimulating ligand.

    • Alternatively, add the ligand directly to the imaging dish on the microscope stage.

  • Time-Lapse Imaging:

    • Immediately begin acquiring a time-lapse series of images to visualize the movement of the fluorescently labeled receptors from the plasma membrane into intracellular compartments (e.g., endosomes).

    • The imaging parameters (e.g., frame rate, duration) should be optimized based on the known or expected kinetics of internalization for the specific receptor.

Receptor Internalization Signaling Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ligand Ligand Binding Ligand-Receptor Binding Ligand->Binding Receptor Labeled Receptor Receptor->Binding ClathrinPit Clathrin-Coated Pit Binding->ClathrinPit Endosome Early Endosome ClathrinPit->Endosome Endocytosis LateEndosome Late Endosome/ Lysosome Endosome->LateEndosome Trafficking

References

Application Notes and Protocols for Surface Modification Using Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of Methyltetrazine-PEG4-NHS Ester for the modification of amine-containing surfaces. It includes detailed application notes, experimental protocols, and quantitative data to facilitate the successful implementation of this powerful bioconjugation reagent in your research and development workflows.

Introduction

This compound is a heterobifunctional linker that enables a two-step surface modification strategy.[1][2] It combines the amine-reactive N-Hydroxysuccinimide (NHS) ester functionality with the bioorthogonal reactivity of methyltetrazine.[1][3] The NHS ester group reacts efficiently with primary amines (-NH₂) present on various surfaces, such as proteins, peptides, or aminosilane-coated materials, to form stable amide bonds.[4][5][6] The incorporated polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility, reduces steric hindrance, and minimizes non-specific binding.[3][5][6]

The terminal methyltetrazine moiety serves as a handle for "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO) group.[7][8][9] This bioorthogonal reaction is exceptionally fast, highly specific, and occurs under physiological conditions without the need for a catalyst, making it ideal for applications in complex biological environments.[10][11]

Key Applications

  • Targeted Drug Delivery: Functionalize nanoparticles or drug carriers with tetrazine for subsequent conjugation of targeting ligands.[8][12][13]

  • Pretargeted Imaging: A two-step in vivo imaging approach where a tetrazine-modified antibody is first administered, followed by a TCO-labeled imaging agent.

  • Cell Surface Engineering: Modify cell surfaces with tetrazine for studying cellular interactions or for targeted cell-based therapies.

  • Biosensor Development: Immobilize proteins or other biomolecules onto sensor surfaces in a controlled and oriented manner.[3]

  • Protein-Protein Conjugation: Create well-defined protein conjugates for various research applications.[5]

Data Presentation

Successful surface modification can be verified and quantified using various analytical techniques. The following tables provide expected quantitative data for the modification of an amine-functionalized surface.

Table 1: Surface Characterization Before and After Modification

Analytical TechniqueAmine-Functionalized SurfaceMethyltetrazine-PEG4 Modified Surface
X-ray Photoelectron Spectroscopy (XPS) (Atomic %)
C 1s65.268.5
N 1s10.512.8
O 1s24.318.7
Water Contact Angle 35° ± 3°55° ± 4°
Surface Amine Group Density (groups/nm²) 1.8 ± 0.2Not Applicable
Surface Tetrazine Group Density (groups/nm²) Not Applicable1.5 ± 0.3

Table 2: Reaction Parameters for Surface Modification

ParameterRecommended RangeOptimal Value
This compound Concentration 1 - 10 mM5 mM
Reaction pH 7.0 - 9.08.0 - 8.5[4][14]
Reaction Time 1 - 4 hours2 hours[15]
Reaction Temperature 4 - 25 °CRoom Temperature
Molar Excess of NHS Ester to Surface Amines 10 - 50 fold20 fold[15]

Experimental Protocols

Protocol 1: Surface Modification of Amine-Functionalized Substrates

This protocol describes the covalent attachment of this compound to a surface presenting primary amine groups (e.g., aminosilane-coated glass slides, amine-functionalized beads).

Materials:

  • Amine-functionalized substrate

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[16]

  • Reaction Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 8.0. Avoid buffers containing primary amines like Tris.[4]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Washing Buffer: PBS with 0.05% Tween 20 (PBST)

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Substrate Preparation:

    • Clean the amine-functionalized substrate by sonicating in ethanol (B145695) for 15 minutes, followed by a thorough rinse with DI water.

    • Dry the substrate under a stream of nitrogen gas.

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[16]

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[15]

  • Conjugation Reaction:

    • Dilute the this compound stock solution to a final concentration of 1-5 mM in the Reaction Buffer.

    • Immerse the cleaned and dried amine-functionalized substrate in the linker solution, ensuring the entire surface is covered.

    • Incubate for 1-2 hours at room temperature with gentle agitation.[15]

  • Washing:

    • Remove the substrate from the linker solution.

    • Wash the substrate thoroughly three times with PBST to remove any unreacted linker.

  • Quenching (Optional but Recommended):

    • Immerse the substrate in the Quenching Buffer for 30 minutes at room temperature to deactivate any unreacted NHS ester groups.[4]

  • Final Washing:

    • Wash the substrate three times with DI water.

    • Dry the substrate under a stream of nitrogen gas. The surface is now modified with methyltetrazine groups and ready for the subsequent bioorthogonal reaction.

Protocol 2: Bioorthogonal Ligation with a TCO-Containing Molecule

This protocol describes the "click" reaction between the tetrazine-modified surface and a trans-cyclooctene (TCO)-containing molecule (e.g., a TCO-labeled protein or fluorescent dye).

Materials:

  • Methyltetrazine-modified substrate (from Protocol 1)

  • TCO-containing molecule

  • Reaction Buffer: PBS, pH 7.4

  • Washing Buffer: PBST

  • Deionized (DI) water

  • Nitrogen gas

Procedure:

  • Reagent Preparation:

    • Dissolve the TCO-containing molecule in the Reaction Buffer to the desired concentration (typically in the µg/mL to mg/mL range).

  • Bioorthogonal Ligation Reaction:

    • Immerse the tetrazine-modified substrate in the solution of the TCO-containing molecule.

    • Incubate for 30-60 minutes at room temperature with gentle agitation.[9]

  • Washing:

    • Remove the substrate from the reaction solution.

    • Wash the substrate thoroughly three times with PBST to remove any unbound TCO-containing molecules.

  • Final Washing:

    • Wash the substrate three times with DI water.

    • Dry the substrate under a stream of nitrogen gas. The surface is now functionalized with the desired molecule.

Visualizations

experimental_workflow cluster_step1 Step 1: Surface Activation cluster_step2 Step 2: Bioorthogonal Ligation AmineSurface Amine-Functionalized Surface ActivatedSurface Tetrazine-Modified Surface AmineSurface->ActivatedSurface Incubate 1-2h, RT Reagent This compound in Reaction Buffer (pH 8.0) Reagent->ActivatedSurface ActivatedSurface_ref ActivatedSurface->ActivatedSurface_ref TCO_Molecule TCO-Containing Molecule in PBS (pH 7.4) FinalSurface Functionalized Surface TCO_Molecule->FinalSurface ActivatedSurface_ref->FinalSurface Incubate 30-60 min, RT reaction_mechanism reagents This compound Surface-NH₂ plus + reagents:r1->plus reagents:r2->plus products Surface-NH-CO-PEG4-Methyltetrazine NHS plus->products:p1 pH 8.0-8.5 Stable Amide Bond bioorthogonal_reaction reagents Surface-Tetrazine TCO-Molecule plus + reagents:r1->plus reagents:r2->plus products Surface-Ligated Molecule N₂ plus->products:p1 iEDDA 'Click' Reaction (fast, specific)

References

Dissolving Methyltetrazine-PEG4-NHS Ester in DMSO or DMF: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the dissolution and use of Methyltetrazine-PEG4-NHS Ester in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). These solvents are essential for preparing stock solutions of this amine-reactive linker, a critical step in bioconjugation workflows such as antibody-drug conjugate (ADC) development, targeted imaging agent preparation, and diagnostic assay assembly.

This compound is a heterobifunctional crosslinker that combines a highly reactive methyltetrazine moiety for bioorthogonal click chemistry with an N-hydroxysuccinimide (NHS) ester for covalent modification of primary amines.[1] The inclusion of a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer enhances water solubility of the final conjugate and reduces steric hindrance.[2][3][4]

Solvent Selection: DMSO vs. DMF

Both anhydrous DMSO and DMF are recommended solvents for dissolving this compound immediately before use.[5][6] The choice between these aprotic polar solvents often depends on the specific biomolecule being labeled, downstream applications, and laboratory preference. It is crucial to use anhydrous (dry) solvents, as the NHS ester is highly susceptible to hydrolysis, which deactivates the reagent.[6][7][8]

PropertyDMSO (Dimethyl Sulfoxide)DMF (Dimethylformamide)References
Solubility HighHigh[9][10]
Hygroscopicity High; readily absorbs moisture from the air.Lower than DMSO, but still hygroscopic.[11]
Biocompatibility Generally considered more biocompatible at low concentrations.Can be more toxic to cells.[12]
Protein Stability Can cause protein denaturation at concentrations >10%. High concentrations can strip water from protein surfaces, leading to structural changes.Can also denature proteins, typically with a recommendation to keep final concentration below 10%.[1][6][13]
Handling Less volatile. Considered less toxic than DMF.More volatile. Classified as a reprotoxic substance in some regions.[12]
Stock Solution Stability NHS ester stock solutions are unstable and prone to hydrolysis; prepare fresh and use immediately.Similar to DMSO, NHS ester stock solutions in DMF should be used immediately after preparation.[1][5][6][8]
Reaction Conditions Commonly used for preparing stock solutions for labeling reactions in aqueous buffers (e.g., PBS) at pH 7.2-8.5.Also used for preparing stock solutions for reactions in aqueous buffers at a similar pH range.[5][6]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a stock solution of this compound. It is critical to minimize the reagent's exposure to moisture to prevent hydrolysis of the NHS ester.

Materials:

  • This compound

  • Anhydrous (anhydrous) DMSO or DMF

  • Inert gas (e.g., argon or nitrogen) (optional but recommended)

  • Micropipettes and sterile, dry microcentrifuge tubes

Procedure:

  • Equilibrate Reagent: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[7][8]

  • Weigh Reagent: In a dry environment, weigh the desired amount of the ester and place it in a dry microcentrifuge tube.

  • Add Solvent: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-20 mM).[1]

  • Dissolve: Vortex or gently mix the solution until the ester is completely dissolved. The solution should be a clear, red liquid.

  • Immediate Use: Proceed immediately to the conjugation reaction (Protocol 2). Do not store the stock solution, as the NHS ester will hydrolyze over time, reducing its reactivity.[6][8]

G cluster_prep Reagent Preparation A Equilibrate vial to room temperature B Weigh Methyltetrazine- PEG4-NHS Ester A->B Prevent condensation C Add anhydrous DMSO or DMF B->C D Vortex to dissolve C->D E Stock Solution (e.g., 10 mM) D->E Freshly prepared F Use Immediately in Conjugation Reaction E->F

Caption: Workflow for preparing this compound stock solution.

Protocol 2: General Protocol for Protein Labeling

This protocol provides a general procedure for labeling a protein or antibody with this compound. The molar excess of the NHS ester may need to be optimized to achieve the desired degree of labeling (DOL).

Materials:

  • Protein of interest (1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[6]

  • Freshly prepared this compound stock solution (from Protocol 1).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional).[6]

  • Desalting column or dialysis equipment for purification.[2]

Procedure:

  • Protein Preparation: Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction and must be removed via buffer exchange.[7][8]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved this compound stock solution to the protein solution.[1][6]

    • Note: The final concentration of DMSO or DMF in the reaction mixture should be kept below 10% to minimize the risk of protein denaturation.[1][6]

  • Incubation: Gently mix the reaction and incubate for 30-60 minutes at room temperature or for 2 hours on ice.[1][5] The optimal time and temperature may vary depending on the protein.

  • Quenching (Optional): To stop the reaction, a quenching buffer can be added to a final concentration of 50-100 mM. This will react with any remaining NHS ester.[1]

  • Purification: Remove excess, unreacted this compound using a desalting column or dialysis equilibrated with the desired storage buffer (e.g., PBS).[1][2]

  • Characterization: Determine the degree of labeling (DOL) and protein concentration. The resulting tetrazine-labeled protein is now ready for the subsequent bioorthogonal reaction with a TCO-modified molecule.

G cluster_workflow Bioconjugation Workflow P Prepare Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) R Add Molar Excess of Ester to Protein P->R S Prepare Fresh Ester Stock Solution (in DMSO or DMF) S->R I Incubate (30-60 min at RT or 2h on ice) R->I <10% organic solvent Q Optional: Quench Reaction (e.g., Tris) I->Q PU Purify Conjugate (Desalting Column/Dialysis) I->PU If no quenching Q->PU F Tetrazine-Labeled Protein PU->F

References

Application Notes and Protocols for Methyltetrazine-PEG4-NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the use of Methyltetrazine-PEG4-NHS Ester is a key technique in creating site-specific bioconjugates. This document provides detailed application notes and protocols for the conjugation of this reagent to primary amine-containing molecules, with a focus on reaction time and efficiency. The methodologies outlined are crucial for applications such as the development of Antibody-Drug Conjugates (ADCs), targeted imaging agents, and advanced diagnostic assays.[1]

The conjugation process leverages a two-step strategy. Initially, the N-Hydroxysuccinimide (NHS) ester group of the molecule reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to form a stable amide bond.[1][2] Subsequently, the methyltetrazine moiety acts as a bioorthogonal handle, ready for a highly efficient and specific inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction with a trans-cyclooctene (B1233481) (TCO) group.[1][2] This "click chemistry" reaction is noted for its rapid kinetics and ability to proceed in mild, aqueous conditions, making it ideal for both in vitro and in vivo applications.[1][3] The integrated PEG4 spacer enhances water solubility, minimizes steric hindrance, and can reduce aggregation of the resulting conjugate.[1][2][4]

Quantitative Data Summary

The efficiency of the conjugation is dependent on several factors. The following tables summarize key quantitative parameters to serve as a starting point for reaction optimization.

Table 1: Recommended Reaction Conditions for Amine Labeling

Parameter Recommended Range Notes
Antibody/Protein Concentration 1 - 10 mg/mL Higher concentrations can enhance reaction efficiency.[1]
Molar Excess of NHS Ester 5 - 30 fold This should be optimized to achieve the desired Degree of Labeling (DOL).[1][2]
Reaction Buffer Phosphate Buffered Saline (PBS), 0.1 M Sodium Bicarbonate Amine-free buffers are essential.[2][5]
pH 7.0 - 9.0 Optimal rates for NHS ester-amine coupling are often between pH 8.3-8.5.[4][5][6][7]
Reaction Temperature 4°C or Room Temperature Room temperature is generally sufficient for the reaction.[1]

| Reaction Time | 1 - 4 hours | Can be extended to overnight, particularly at 4°C.[1][8] Some protocols suggest 30-60 minutes.[5] |

Table 2: Expected Outcomes

Parameter Typical Result Notes
Degree of Labeling (DOL) 2 - 8 tetrazines/antibody Highly dependent on the molar excess of the NHS ester and specific reaction conditions.[1]

| Antibody/Protein Recovery | > 85% | Dependent on the chosen purification method.[1] |

Chemical Reaction Pathway

The overall process involves two primary chemical reactions: the initial amine labeling followed by the bioorthogonal ligation.

cluster_0 Step 1: Amine Labeling cluster_1 Step 2: Bioorthogonal Ligation (Click Chemistry) Protein Protein with Primary Amine (e.g., Lysine) Amide_Bond Stable Amide Bond Formation Protein->Amide_Bond NHS_Ester This compound NHS_Ester->Amide_Bond Protein_Tetrazine Protein-PEG4-Methyltetrazine Conjugate Amide_Bond->Protein_Tetrazine Ligation iEDDA Reaction Protein_Tetrazine->Ligation TCO_Molecule TCO-functionalized Molecule TCO_Molecule->Ligation Final_Conjugate Final Bioconjugate Ligation->Final_Conjugate

Two-step chemical reaction pathway for bioconjugation.

Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with this compound

This protocol provides a step-by-step guide for the conjugation of this compound to a primary amine-containing protein, such as an antibody.

Materials:

  • Protein of interest (e.g., antibody)

  • This compound

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)[2]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns) for purification[1]

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer to a final concentration of 1-5 mg/mL.[2]

    • If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed into a suitable amine-free buffer.

  • NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] Let the vial warm to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess is a good starting point, though this may require optimization.[2]

    • Gently mix the reaction solution.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.[2][8]

  • Quench Reaction (Optional but Recommended):

    • To stop the reaction, add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess NHS ester.[9]

    • Incubate for 15-30 minutes at room temperature.[10]

  • Purification of the Conjugate:

    • Remove unreacted this compound and quenching reagents using a desalting column or dialysis.[1][2]

    • Equilibrate the desalting column with the desired storage buffer (e.g., PBS) according to the manufacturer's instructions.

    • Apply the conjugation reaction mixture to the column.

    • Collect the purified protein-tetrazine conjugate.[1]

  • Characterization:

    • Determine the concentration of the purified conjugate.

    • Assess the Degree of Labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.

Experimental Workflow Diagram

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis arrow arrow A Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) C Add NHS Ester Solution to Protein Solution (5-30x molar excess) A->C B Prepare Fresh Stock Solution of this compound in Anhydrous DMSO B->C D Incubate for 1-4 hours at Room Temperature with Gentle Mixing C->D E Quench Reaction (e.g., with Tris-HCl) D->E F Purify Conjugate (e.g., Desalting Column, Dialysis) E->F G Characterize Conjugate (e.g., SDS-PAGE, Mass Spec.) F->G

Experimental workflow for protein conjugation.
Troubleshooting Common Issues

Table 3: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency - Inactive NHS ester due to hydrolysis.- pH of the reaction buffer is too low.- Presence of primary amines in the buffer. - Use freshly prepared NHS ester solutions.- Ensure the reaction buffer pH is within the optimal range (7.2-8.5).- Perform a buffer exchange into an amine-free buffer.- Optimize the molar excess of the linker.[2]
Protein Aggregation - High degree of labeling.- Conformational changes in the protein upon conjugation. - Reduce the molar excess of the NHS ester.- Optimize the reaction time to control the degree of labeling.- Include additives like arginine or glycerol (B35011) in the reaction buffer.[2]

| No Reaction | - Inactive linker. | - Verify the integrity of the this compound reagent.[2] |

References

Troubleshooting & Optimization

Troubleshooting low labeling efficiency with Methyltetrazine-PEG4-NHS Ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their bioconjugation experiments.

Troubleshooting Guide

Low labeling efficiency is a common issue encountered during bioconjugation. The following guide addresses potential causes and provides actionable solutions to improve the yield of your reaction with this compound.

IssuePotential CauseRecommendation
Low or No Labeling Incorrect Buffer pH: The reaction of an NHS ester with a primary amine is highly pH-dependent. A suboptimal pH is a frequent cause of low efficiency.[1][2][3][4][5][6]Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[1][3][4][5] For many proteins, a pH of 8.3-8.5 is ideal as it balances amine reactivity with the rate of NHS ester hydrolysis.[2][3][6]
Presence of Competing Primary Amines: Buffers or additives containing primary amines (e.g., Tris, glycine, ammonium (B1175870) salts) will compete with your target molecule for the NHS ester.[1][2][3][5]Ensure your protein solution is free from amine-containing buffers. If necessary, perform a buffer exchange into a compatible buffer like phosphate (B84403), carbonate-bicarbonate, HEPES, or borate (B1201080).[1][2][3][5][7]
Hydrolysis of this compound: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. The rate of hydrolysis increases significantly at higher pH.[1][2][4][7]Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[2] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][6]
Poor Solubility of the Reagent: Inadequate dissolution of the NHS ester in the reaction mixture can lead to low reactivity.[2][7]Ensure the this compound is completely dissolved in an organic solvent like anhydrous DMSO or DMF before adding it to the aqueous protein solution. The final concentration of the organic solvent should typically be less than 10%.[2][7]
Insufficient Molar Excess: An inadequate amount of the labeling reagent will result in a low degree of labeling (DOL).[2]A common starting point is a 5- to 30-fold molar excess of the NHS ester over the protein.[8] This ratio may need to be optimized for your specific target molecule and desired DOL.[2][8]
Low Number of Accessible Primary Amines: The labeling reaction targets the N-terminus and lysine (B10760008) residues. If your protein has a low number of surface-accessible primary amines, the labeling efficiency will be inherently low.[2][4]Consider alternative labeling chemistries that target other functional groups if the number of accessible amines is a limiting factor.[2]
Protein Precipitation Protein Aggregation: Changes in pH or the addition of an organic solvent can sometimes cause protein aggregation and precipitation.[2]If precipitation occurs, try reducing the molar excess of the NHS ester, performing the reaction at a lower temperature (e.g., 4°C), or minimizing the final concentration of the organic solvent.[2]
Inconsistent Results Variable Reagent Quality: Impurities in the NHS ester or solvents can negatively impact the reaction.Use high-quality, anhydrous DMSO or amine-free DMF for preparing the stock solution.[3][6]
Degradation of Tetrazine Moiety: While methyltetrazine is relatively stable, prolonged incubation in biological media can lead to degradation.Minimize the pre-incubation time of the methyltetrazine-conjugated molecule in biological media before the subsequent ligation step.[9]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with a primary amine?

The optimal pH range for the reaction of an NHS ester with a primary amine is typically between 7.2 and 8.5.[1][3][4][5][7] At a lower pH, the primary amine target is protonated and less nucleophilic, which slows down the reaction.[1][5][6] Conversely, at a higher pH, the rate of hydrolysis of the NHS ester increases, which competes with the desired conjugation reaction.[1][5][6][7] For many applications, a pH of 8.3 to 8.5 is considered optimal.[2][3][6]

Q2: Which buffers are recommended for conjugation reactions with this compound?

Phosphate, carbonate-bicarbonate, HEPES, and borate buffers are commonly used for NHS ester reactions within the recommended pH range of 7.2 to 8.5.[1][3][5][7] A 0.1 M sodium bicarbonate or phosphate buffer at a pH of 8.3 is a frequently recommended starting point.[1][6] It is crucial that the chosen buffer does not contain primary amines.[1]

Q3: Are there any buffers I should avoid when using this compound?

Yes, you must avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine.[1][3][5] These buffers will compete with your target molecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[1][2] However, these same buffers can be used to quench the reaction once the desired conjugation has been achieved.[1]

Q4: How should I store and handle the this compound reagent?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at -20°C.[2] Before use, it is critical to allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] It is recommended to dissolve the reagent in a high-quality, anhydrous organic solvent like DMSO or DMF immediately before use.[2][6]

Q5: What is the primary competing reaction that reduces labeling efficiency?

The primary side reaction that competes with the desired protein labeling is the hydrolysis of the NHS ester by water.[2][7] This reaction forms an unreactive carboxylic acid and releases N-hydroxysuccinimide (NHS), reducing the amount of active ester available to react with the protein.[2] The rate of hydrolysis is highly dependent on pH, increasing significantly at higher pH values.[2]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

This protocol outlines a general procedure for labeling a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL.[8][10] If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[10]

  • Conjugation Reaction: Add a 5- to 30-fold molar excess of the dissolved this compound to the protein solution.[8] Gently mix and incubate for 30-60 minutes at room temperature.[11]

  • Quench the Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes.[11]

  • Purify the Conjugate: Remove unreacted this compound and byproducts by passing the reaction mixture through a desalting column.[8][10]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and approximately 520-540 nm (for the tetrazine).[9][12]

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing protein_prep Prepare Protein Solution (1-10 mg/mL in amine-free buffer, pH 8.3) conjugation Conjugation (Add 5-30x molar excess of reagent to protein, incubate 30-60 min at RT) protein_prep->conjugation reagent_prep Prepare this compound (10 mg/mL in anhydrous DMSO) reagent_prep->conjugation quenching Quenching (Add Tris buffer to stop reaction) conjugation->quenching purification Purification (Desalting column) quenching->purification characterization Characterization (Determine Degree of Labeling) purification->characterization

Caption: Workflow for labeling a protein with this compound.

reaction_pathway NHS Ester Reaction Pathway cluster_reactants Reactants cluster_products Products cluster_competing Competing Reaction protein Protein with Primary Amine (R-NH2) labeled_protein Labeled Protein with Stable Amide Bond protein->labeled_protein + nhs_ester This compound nhs_ester->labeled_protein hydrolysis Hydrolysis of NHS Ester nhs_ester->hydrolysis + H2O nhs_byproduct N-hydroxysuccinimide (byproduct) inactive_acid Inactive Carboxylic Acid hydrolysis->inactive_acid

Caption: Chemical reaction of this compound with a primary amine.

References

How to prevent hydrolysis of Methyltetrazine-PEG4-NHS Ester.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-NHS Ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions to ensure successful bioconjugation experiments while minimizing hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation?

A1: The primary cause of inactivation is hydrolysis. The N-hydroxysuccinimide (NHS) ester is susceptible to reaction with water, which cleaves the ester and renders it incapable of reacting with primary amines on your target molecule.[1][2][3] This hydrolysis is a competing reaction to the desired aminolysis (reaction with an amine).[2][4]

Q2: What is the optimal pH for reacting this compound with a primary amine?

A2: The optimal pH is a compromise between maximizing the reactivity of the primary amine and minimizing the rate of NHS ester hydrolysis.[5][6] A pH range of 7.2 to 8.5 is generally recommended.[5][7][8] For many protein labeling applications, starting with a pH of 8.3-8.5 is a good practice.[9][10][11]

Q3: Why is the pH so critical for this reaction?

A3: The pH is critical for two opposing reasons:

  • Amine Reactivity: For a primary amine to be reactive, it must be in its unprotonated form (-NH2). As the pH increases, the concentration of the reactive unprotonated amine increases.[5][6]

  • NHS Ester Stability: The rate of hydrolysis of the NHS ester significantly increases at higher pH.[2][3][9] At a pH above 9.0, hydrolysis can be so rapid that it outcompetes the desired labeling reaction.[3]

Q4: How should I store this compound?

A4: To maintain its reactivity, this compound should be stored at -20°C and protected from moisture.[8][12][13][14][15] It is crucial to allow the vial to equilibrate to room temperature before opening to prevent water condensation, which can lead to hydrolysis.[8][16][17]

Q5: Which buffers are compatible with NHS ester reactions?

A5: It is essential to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[3][9]

  • Recommended Buffers: Phosphate buffer (e.g., PBS), Sodium Bicarbonate buffer, Borate buffer, and HEPES buffer are all suitable choices.[5]

  • Buffers to Avoid: Buffers containing Tris (e.g., TBS) or glycine (B1666218) should be avoided.[3][5][9]

Q6: How should I prepare a stock solution of this compound?

A6: Immediately before use, dissolve the this compound in a high-quality, anhydrous (water-free) organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[2][8][9][13][17] Do not prepare and store aqueous stock solutions, as the NHS ester will hydrolyze.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Conjugation Yield 1. Hydrolyzed NHS Ester: The reagent was exposed to moisture during storage or handling.[8][18] 2. Incorrect Buffer: The buffer contains primary amines (e.g., Tris, glycine).[18] 3. Suboptimal pH: The reaction pH is too low (<7.2) or too high (>8.5).[18] 4. Low Protein Concentration: Dilute protein solutions can favor hydrolysis over the desired bimolecular conjugation reaction.[18]1. Store the reagent desiccated at -20°C. Allow the vial to warm to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.[8][18] 2. Perform a buffer exchange into an amine-free buffer like PBS.[18] 3. Adjust the pH of the reaction buffer to the optimal range of 7.2-8.5.[18] 4. If possible, increase the concentration of your protein.[18]
Inconsistent Results Between Experiments 1. Variability in Reagent Preparation: Inconsistent concentrations or age of stock solutions. 2. Fluctuations in Reaction Conditions: Minor differences in pH, temperature, or reaction time.1. Prepare fresh stock solutions of the this compound in anhydrous solvent for each experiment.[18] 2. Carefully control and monitor the pH, temperature, and incubation time for all reactions.[18]
Precipitation of the Reagent in the Reaction Mixture Poor Aqueous Solubility: Although the PEG4 spacer improves water solubility, the reagent may still have limited solubility in aqueous buffers.[17]First, dissolve the NHS ester in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture.[9][17] Ensure the final concentration of the organic solvent in the reaction is low (typically <10%).

Data Presentation

Table 1: Half-life of NHS Esters in Aqueous Solution

This table summarizes the approximate half-life of a typical NHS ester at various pH values and temperatures, highlighting the critical impact of these parameters on stability.

pH Temperature (°C) Approximate Half-life
7.004-5 hours[4]
7.0Room Temperature~7 hours[4][19]
8.04~1 hour[4]
8.5Room Temperature125-180 minutes[4]
8.6410 minutes[1][20]
9.0Room TemperatureMinutes[4][19]

Table 2: Recommended Buffers for NHS Ester Reactions

Buffer Recommended Concentration Recommended pH Range
Phosphate Buffer (e.g., PBS)0.1 M7.2 - 8.5[5]
Sodium Bicarbonate Buffer0.1 M8.3 - 8.5[5]
Borate Buffer50 mM8.5[5]
HEPES Buffer7.2 - 8.5[5]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein in an amine-free reaction buffer (see Table 2) at a concentration of 1-10 mg/mL.[9][11]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).[11][13]

  • Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[5]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[5][13]

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to consume any unreacted NHS ester.[8] Incubate for 15-30 minutes.[8]

  • Purification: Remove the excess, unreacted labeling reagent and byproducts by gel filtration (e.g., a desalting column) or dialysis.[5][13]

Visualizations

Hydrolysis_vs_Aminolysis cluster_reactants Reactants cluster_products Products Methyltetrazine_PEG4_NHS_Ester This compound Desired_Product Stable Amide Bond (Conjugate) Methyltetrazine_PEG4_NHS_Ester->Desired_Product Aminolysis (Desired Reaction) Hydrolysis_Product Inactive Carboxylic Acid Methyltetrazine_PEG4_NHS_Ester->Hydrolysis_Product Hydrolysis (Competing Reaction) Primary_Amine Primary Amine (Protein-NH2) Primary_Amine->Desired_Product Water Water (H2O) Water->Hydrolysis_Product Leaving_Group N-Hydroxysuccinimide Desired_Product->Leaving_Group Hydrolysis_Product->Leaving_Group

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Start prepare_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) start->prepare_protein prepare_nhs Prepare NHS Ester Solution (Anhydrous DMSO/DMF) start->prepare_nhs combine Combine and Incubate (RT, 1-2h or 4°C, overnight) prepare_protein->combine prepare_nhs->combine quench Quench Reaction (e.g., Tris buffer) combine->quench purify Purify Conjugate (Desalting column/Dialysis) quench->purify end End purify->end

Caption: General experimental workflow for protein conjugation.

References

Side reactions of Methyltetrazine-PEG4-NHS Ester and how to avoid them.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Methyltetrazine-PEG4-NHS Ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

The this compound is a heterobifunctional crosslinker with two reactive ends. The N-hydroxysuccinimide (NHS) ester reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues and the N-terminus of proteins, to form a stable amide bond.[1][2][3] The methyltetrazine moiety is designed for a subsequent bioorthogonal "click" chemistry reaction with a trans-cyclooctene (B1233481) (TCO) group through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[4]

Q2: What are the main side reactions to be aware of when using this reagent?

The primary side reaction of concern is the hydrolysis of the NHS ester. In aqueous solutions, water can attack the NHS ester, leading to the formation of an unreactive carboxylic acid and rendering the reagent incapable of labeling the target protein.[5][6][] This hydrolysis is a competing reaction that can significantly reduce labeling efficiency.[5][6] Other, less common side reactions of the NHS ester can occur with the hydroxyl groups of tyrosine, serine, and threonine, or the sulfhydryl group of cysteine, though these are generally less efficient than the reaction with primary amines.[8]

Q3: How does pH affect the labeling reaction and side reactions?

The pH of the reaction buffer is a critical factor. The optimal pH for the reaction of the NHS ester with primary amines is typically between 7.2 and 8.5.[5][][9] A commonly recommended range is pH 8.3-8.5.[10]

  • Below pH 7.2: Primary amines are increasingly protonated (-NH₃⁺), making them non-nucleophilic and slowing down the desired labeling reaction.[10]

  • Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which reduces the amount of active reagent available for conjugation.[5][6][11][10][12]

Q4: What is the role of the PEG4 spacer in this reagent?

The polyethylene (B3416737) glycol (PEG4) spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[1][2][3] This can help to reduce aggregation of the labeled protein.[2][3] The PEG4 spacer also provides a flexible connection that minimizes steric hindrance during the subsequent ligation with a TCO-containing molecule.[1][2]

Q5: How stable is the methyltetrazine moiety?

The methyl group on the tetrazine ring enhances its stability in aqueous solutions compared to unsubstituted tetrazines.[13][14] However, the tetrazine ring can still be susceptible to degradation in the presence of certain nucleophiles or under prolonged exposure to light. It is generally more stable in neutral to slightly acidic conditions.

Troubleshooting Guides

Issue 1: Low or No Labeling Efficiency
Potential Cause Recommended Action
Incorrect Buffer pH Verify that the reaction buffer pH is within the optimal range of 8.3-8.5.[11][10] A pH that is too low will result in unreactive protonated amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[11]
Presence of Primary Amines in Buffer Ensure you are using an amine-free buffer such as phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, or borate (B1201080) buffer.[11][10] Buffers containing Tris or glycine (B1666218) will compete with the target protein for reaction with the NHS ester.[11] If your protein is in an incompatible buffer, perform a buffer exchange before labeling.[11]
Hydrolyzed NHS Ester Reagent NHS esters are moisture-sensitive.[15] Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[11][10][15] Prepare stock solutions in anhydrous DMSO or DMF immediately before use and do not store aqueous solutions of the reagent.[11][10]
Low Protein Concentration The efficiency of the labeling reaction is dependent on the concentration of the reactants. Protein concentrations below 2 mg/mL can lead to significantly reduced labeling efficiency.[15] If possible, concentrate your protein to at least 2 mg/mL.[10]
Inaccessible Primary Amines The primary amines on the protein's surface must be accessible to the reagent. If the protein structure is known, assess the accessibility of lysine residues. In some cases, partial denaturation may be required to expose more labeling sites, but this can affect protein function.[16]
Issue 2: Protein Precipitation During or After Labeling
Potential Cause Recommended Action
High Concentration of Organic Solvent The this compound is typically dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this solvent to the aqueous protein solution can cause the protein to precipitate.[17] Ensure the final concentration of the organic solvent in the reaction mixture is low, typically less than 10%.[17]
Over-labeling of the Protein The addition of too many hydrophobic dye or linker molecules can alter the protein's net charge and solubility, leading to aggregation and precipitation.[18] Reduce the molar ratio of the NHS ester to the protein in the reaction.[17]
Protein Instability under Reaction Conditions The protein itself may be unstable at the reaction pH or temperature. Consider performing the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[15]
High Protein Concentration While a minimum protein concentration is needed for efficient labeling, very high concentrations can also promote aggregation.[17] If precipitation is an issue, you may need to find an optimal protein concentration.

Data Presentation

Table 1: Influence of pH and Temperature on the Half-life of NHS Ester Hydrolysis

pHTemperature (°C)Approximate Half-life
7.004 - 5 hours[5][6]
8.04~1 hour[12][19]
8.5Room Temperature20 minutes[20]
8.6410 minutes[5][6][12]
9.0Room Temperature10 minutes[20]

Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.

Table 2: Recommended Reaction Conditions for Protein Labeling

ParameterRecommended RangeNotes
Protein Concentration 2 - 10 mg/mLHigher concentrations generally lead to more efficient labeling.[10]
Molar Ratio (NHS Ester:Protein) 5:1 to 20:1This is a starting point and should be optimized for each specific protein and desired degree of labeling.[15]
Reaction Buffer Amine-free buffers (e.g., PBS, Sodium Bicarbonate, Borate)Buffers like Tris and glycine are incompatible.[11][10]
pH 7.2 - 8.5 (Optimal: 8.3 - 8.5)Balances amine reactivity and NHS ester hydrolysis.[10]
Temperature Room Temperature (18-25°C) or 4°CRoom temperature reactions are faster, while 4°C can improve stability for sensitive proteins and reduce hydrolysis during longer incubations.[21]
Incubation Time 1 - 4 hours at Room Temperature or Overnight at 4°CLonger incubation at 4°C may be necessary to achieve sufficient labeling.[10]

Experimental Protocols

General Protocol for Labeling a Protein with this compound

1. Preparation of Protein Solution:

  • Ensure the protein is in an appropriate amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5) at a concentration of 2-10 mg/mL.[10]

  • If the protein is in an incompatible buffer (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[11]

2. Preparation of this compound Stock Solution:

  • Allow the vial of the NHS ester to warm to room temperature before opening to prevent moisture condensation.[11][10][15]

  • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[22] This stock solution should be prepared fresh.

3. Labeling Reaction:

  • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess over the protein (a 10:1 molar excess is a common starting point).

  • Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing. Ensure the final concentration of the organic solvent is below 10%.[17]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, add a quenching buffer such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] This will react with any remaining NHS ester.

  • Incubate for 15-30 minutes at room temperature.

5. Purification of the Labeled Protein:

  • Remove the unreacted NHS ester, the NHS byproduct, and the quenching agent by passing the reaction mixture through a desalting column (size-exclusion chromatography) or by dialysis.[16][23]

6. Characterization and Storage:

  • Determine the concentration of the labeled protein and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.[24][25][26]

  • Store the purified tetrazine-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.

Visualizations

Reaction_Pathway Reaction Pathway of this compound Reagent This compound Labeled_Protein Labeled Protein (Stable Amide Bond) Reagent->Labeled_Protein Desired Reaction (pH 7.2-8.5) Hydrolyzed_Reagent Hydrolyzed Reagent (Inactive Carboxylic Acid) Reagent->Hydrolyzed_Reagent Side Reaction (Hydrolysis) Protein Protein with Primary Amine (-NH2) Protein->Labeled_Protein Water Water (H2O) Water->Hydrolyzed_Reagent NHS N-hydroxysuccinimide (byproduct) Labeled_Protein->NHS Hydrolyzed_Reagent->NHS

Caption: Reaction pathway of this compound.

Experimental_Workflow Experimental Workflow for Protein Labeling Start Start: Protein in Buffer Buffer_Exchange Buffer Exchange (if needed) to amine-free buffer, pH 8.3 Start->Buffer_Exchange Add_Reagent Add NHS Ester to Protein (gentle mixing) Buffer_Exchange->Add_Reagent Prepare_Reagent Prepare fresh NHS Ester stock in anhydrous DMSO/DMF Prepare_Reagent->Add_Reagent Incubate Incubate (e.g., 1-2h at RT or overnight at 4°C) Add_Reagent->Incubate Quench Quench Reaction (e.g., with Tris buffer) Incubate->Quench Purify Purify Labeled Protein (e.g., Desalting Column) Quench->Purify Characterize Characterize (DOL, Concentration) Purify->Characterize End End: Purified Labeled Protein Characterize->End

Caption: General experimental workflow for protein labeling.

Troubleshooting_Flow Troubleshooting Logic for Low Labeling Efficiency action action Start Low Labeling Efficiency? Check_Buffer Buffer pH 8.3-8.5 & Amine-Free? Start->Check_Buffer Check_Reagent Reagent Handled Correctly? (Fresh, Anhydrous) Check_Buffer->Check_Reagent Yes Action_Buffer Action: Perform buffer exchange to correct buffer and pH. Check_Buffer->Action_Buffer No Check_Concentration Protein Concentration > 2 mg/mL? Check_Reagent->Check_Concentration Yes Action_Reagent Action: Use fresh reagent, warm to RT before opening, use anhydrous solvent. Check_Reagent->Action_Reagent No Check_Ratio Molar Ratio Optimized? Check_Concentration->Check_Ratio Yes Action_Concentration Action: Concentrate protein. Check_Concentration->Action_Concentration No Action_Ratio Action: Optimize molar ratio (increase if under-labeled). Check_Ratio->Action_Ratio No Success Problem Resolved Check_Ratio->Success Yes Action_Buffer->Check_Buffer Action_Reagent->Check_Reagent Action_Concentration->Check_Concentration Action_Ratio->Check_Ratio

Caption: Troubleshooting logic for low labeling efficiency.

References

Impact of pH on Methyltetrazine-PEG4-NHS Ester reaction efficiency.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of pH on Methyltetrazine-PEG4-NHS Ester reaction efficiency. Find troubleshooting tips and answers to frequently asked questions to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting this compound with primary amines?

The optimal pH for the reaction of this compound with primary amines, such as those on proteins (e.g., lysine (B10760008) residues), is in the range of pH 7.2 to 9.0.[1][2][3] For maximal reaction efficiency, a slightly basic pH of 8.3-8.5 is often recommended.[4][5][6][7]

Q2: How does pH affect the reaction between the NHS ester and a primary amine?

The pH of the reaction buffer is a critical factor that influences two competing processes:

  • Amine Reactivity: The reactive species for this conjugation is the deprotonated primary amine (-NH2), which acts as a nucleophile. At a pH below the pKa of the amine (around 10.5 for lysine), the amine group is mostly protonated (-NH3+), rendering it non-nucleophilic and significantly slowing down or preventing the reaction.[8] As the pH increases towards the optimal range, the concentration of the deprotonated, reactive amine increases, which in turn favors the coupling reaction.[8]

  • NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, a competing reaction where the ester is cleaved by water, rendering it inactive for conjugation. The rate of this hydrolysis reaction increases significantly at higher pH values.[1][8][9][10]

Therefore, the optimal pH is a compromise that maximizes the availability of the reactive amine while minimizing the rate of NHS ester hydrolysis.[10]

Q3: What happens if the pH of my reaction is too low?

If the pH is too low (e.g., below 7.0), the majority of primary amines on your target molecule will be protonated (-NH3+). This protonated form is not nucleophilic and will not efficiently react with the NHS ester, leading to very low or no labeling efficiency.[4][5][6]

Q4: What happens if the pH of my reaction is too high?

If the pH is too high (e.g., above 9.0), the rate of hydrolysis of the this compound will be significantly accelerated.[11] The NHS ester will be inactivated by reacting with water more rapidly than it can react with the target primary amines, resulting in a low yield of the desired conjugate.[5][6]

Q5: Which buffers are recommended for this reaction, and which should be avoided?

It is crucial to use a buffer that does not contain primary amines. Recommended buffers include:

  • Phosphate-Buffered Saline (PBS) at a pH of 7.2-8.0.[1][7]

  • 0.1 M Sodium Bicarbonate/Carbonate buffer at a pH of 8.3-8.5.[4][5][7]

  • HEPES or Borate buffers can also be used.[1]

Buffers to avoid are those that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These buffers will compete with your target molecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[1][6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or No Labeling Incorrect pH of reaction buffer. Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5. A pH of 8.3-8.5 is often ideal.[4][5][6][7]
Use of an amine-containing buffer (e.g., Tris, glycine). Perform a buffer exchange on your sample into an amine-free buffer like PBS or sodium bicarbonate before starting the reaction.[1][6]
Hydrolysis of this compound. Prepare the NHS ester solution immediately before use. Avoid storing it in aqueous solutions.[5] Ensure the reaction is not run at an excessively high pH (e.g., > 9.0) or for an unnecessarily long time at room temperature.[1][11]
Low concentration of reactants. Increase the concentration of your protein or molecule to be labeled (1-10 mg/mL is a good starting point).[5][7] You may also need to increase the molar excess of the this compound.
Precipitation of labeled protein Change in protein solubility after labeling. The addition of the Methyltetrazine-PEG4 moiety can alter the solubility of your protein. Consider storing the final conjugate in a buffer with a different pH or a higher salt concentration to improve solubility.[12]
Inconsistent results between experiments pH drift during the reaction. For large-scale reactions, the hydrolysis of the NHS ester can lead to a decrease in the pH of the reaction mixture over time.[4][5] Use a more concentrated buffer or monitor and adjust the pH during the reaction.

Data Presentation

Table 1: Impact of pH on NHS Ester Hydrolysis Rate

This table summarizes the effect of pH on the stability of NHS esters in aqueous solutions. Note that while this data is for general NHS esters, the trend is directly applicable to this compound.

pH Temperature (°C) Half-life of Hydrolysis
7.004 to 5 hours[1][9]
7.4Not specified~128 to 166 minutes[11]
8.6410 minutes[1][9]
9.0Not specified~5 to 9 minutes[11]

Experimental Protocols

Detailed Methodology for Labeling a Protein with this compound

This protocol provides a general framework for labeling a protein with this compound. Optimization may be required for your specific protein and application.

1. Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Desalting column or dialysis cassette for purification.

2. Procedure:

  • Protein Preparation:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[5][7]

    • If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange into the Reaction Buffer.

  • This compound Solution Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent condensation.

    • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMF or DMSO.[13]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dissolved this compound to your protein solution.[13]

    • Gently mix the reaction and incubate for 30-60 minutes at room temperature, or for 2 hours on ice.[7][14]

  • Quenching the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15 minutes on ice.[14]

  • Purification:

    • Remove the excess, unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).[4][7]

  • Storage:

    • Store the labeled protein under conditions that are optimal for the unmodified protein. For long-term storage, it is advisable to aliquot the sample and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[15]

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions cluster_products Products Protein_NH2 Protein with Primary Amine (-NH2) Conjugate Labeled Protein (Stable Amide Bond) Protein_NH2->Conjugate Tetrazine_NHS This compound Tetrazine_NHS->Conjugate pH Optimal pH (7.2 - 8.5) pH->Conjugate Favors NHS_byproduct NHS Byproduct

Caption: Reaction pathway for labeling a primary amine with this compound.

Troubleshooting_Workflow start Low Labeling Efficiency check_ph Is pH between 7.2 and 8.5? start->check_ph check_buffer Is buffer amine-free? check_ph->check_buffer Yes adjust_ph Adjust pH to 7.2-8.5 check_ph->adjust_ph No check_reagent Was NHS ester solution fresh? check_buffer->check_reagent Yes buffer_exchange Buffer exchange to PBS or Bicarbonate check_buffer->buffer_exchange No prepare_fresh Prepare fresh NHS ester solution check_reagent->prepare_fresh No success Re-run experiment check_reagent->success Yes adjust_ph->success buffer_exchange->success prepare_fresh->success

Caption: Troubleshooting workflow for low labeling efficiency.

References

Removing unreacted Methyltetrazine-PEG4-NHS Ester post-conjugation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the removal of unreacted Methyltetrazine-PEG4-NHS Ester following a conjugation reaction.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound after a conjugation reaction?

It is essential to remove any excess, unreacted this compound to prevent ongoing, unwanted reactions that can compromise the specificity of your experiment.[1] Failure to remove the excess reactive ester can lead to non-specific labeling of other molecules in subsequent steps, potentially interfering with downstream applications and leading to inaccurate results.[1] The unreacted ester can also interfere with analytical techniques used to characterize the conjugate.

Q2: What are the most common methods for removing small molecule reagents like this compound?

The most effective methods for separating the larger, labeled molecule (e.g., an antibody) from the smaller, unconjugated NHS ester are based on differences in molecular size.[1] The three most prevalent techniques are:

  • Size Exclusion Chromatography (SEC): Often performed using convenient pre-packed desalting or spin columns, this method separates molecules based on their size.[1][2][3] Larger molecules, like the conjugated protein, pass through the column quickly, while smaller molecules, like the unreacted ester, enter the pores of the chromatography resin and are retained longer, allowing for their separation.[2][3]

  • Dialysis: This technique utilizes a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[1][2] The reaction mixture is placed inside a dialysis bag or cassette and submerged in a large volume of buffer.[2] The smaller, unreacted this compound molecules diffuse across the membrane into the buffer, while the larger protein conjugate is retained.[2]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[4][5][6][7] The reaction mixture flows tangentially across a membrane surface; the larger conjugate is retained (retentate), while the smaller unreacted ester and buffer pass through the membrane (permeate).[7][8] This technique is highly scalable and ideal for larger sample volumes.[4]

Q3: How do I choose the best purification method for my experiment?

The optimal method depends on several factors, including your sample volume, protein concentration, required purity, and available equipment.[1][2] The decision tree and comparison table below can guide your selection.

G start Start: Choose Purification Method vol What is your sample volume? start->vol speed Is processing speed critical? vol->speed 2 - 50 mL sec Use Spin Columns (SEC) vol->sec < 2 mL tff Use Tangential Flow Filtration (TFF) vol->tff > 50 mL dilution Is sample dilution a concern? speed->dilution No speed->sec Yes dilution->sec No dialysis Use Dialysis dilution->dialysis Yes G start Start: Quenched Conjugation Reaction prep Prepare Column: - Remove storage buffer - Equilibrate with buffer start->prep load Load Sample: Apply reaction mixture to the center of the resin bed prep->load spin Centrifuge: 1,000 x g for 2-3 minutes load->spin collect Collect Purified Conjugate: Product is in the collection tube spin->collect end End: Purified Conjugate Ready for Use collect->end G start Start: Quenched Conjugation Reaction prep Prepare Membrane: Hydrate dialysis membrane according to manufacturer start->prep load Load Sample: Pipette reaction mixture into dialysis tubing/cassette prep->load dialyze Dialyze: Place in buffer (≥200x sample vol). Stir gently at 4°C. load->dialyze change Change Buffer: Replace with fresh buffer at least 3 times (2h, 2h, overnight) dialyze->change collect Recover Sample: Carefully remove purified conjugate from device change->collect end End: Purified Conjugate Ready for Use collect->end G start Start: Quenched Conjugation Reaction prep System Setup: - Install appropriate MWCO membrane - Equilibrate system with buffer start->prep load Load & Concentrate (Optional): Load sample into reservoir. Concentrate to reduce volume. prep->load diafilter Diafiltration (Buffer Exchange): Add fresh buffer to reservoir at the same rate as permeate is removed load->diafilter process Process 5-10 Diavolumes: Continue until unreacted ester is removed from the retentate diafilter->process collect Recover Product: Collect the purified, concentrated conjugate (retentate) process->collect end End: Purified Conjugate Ready for Use collect->end

References

Technical Support Center: Enhancing the Stability of Tetrazine-Modified Proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of tetrazine-modified proteins.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of tetrazine-modified proteins?

A1: The stability of the tetrazine core in modified proteins is primarily influenced by several factors:

  • pH: Tetrazines are most stable in neutral to slightly acidic conditions (pH 6.0-7.5).[1] Basic conditions (pH > 8.5) can accelerate degradation.[1]

  • Temperature: Elevated temperatures increase the rate of hydrolysis and degradation. It is recommended to store tetrazine-modified proteins at low temperatures.[1]

  • Reducing Agents: Strong reducing agents like Dithiothreitol (DTT) and Tris(2-carboxyethyl)phosphine (TCEP) can degrade the tetrazine moiety. This is a critical consideration in protocols involving disulfide bond reduction.[1]

  • Substituents on the Tetrazine Ring: The electronic properties of the groups attached to the tetrazine ring are crucial. Electron-withdrawing groups can increase the reactivity of the tetrazine for click chemistry but may decrease its stability in aqueous solutions. Conversely, electron-donating groups tend to enhance stability but may lead to slower reaction kinetics.[1][2]

  • Exposure to Light and Moisture: To ensure long-term stability, tetrazine reagents and modified proteins should be protected from light and moisture during storage.[1]

Q2: My tetrazine-modified protein appears to be degrading. What are the common degradation pathways?

A2: Tetrazine-modified proteins can degrade through several pathways:

  • Hydrolysis: The tetrazine ring can undergo hydrolysis, especially under basic pH conditions, leading to a loss of its characteristic color and reactivity.

  • Reaction with Nucleophiles: The tetrazine core can react with biological nucleophiles, such as the amine groups in lysine (B10760008) residues or the thiol groups in cysteine residues of proteins.[3]

  • Proteasomal Degradation: In a cellular context, the hydrophobicity of the tetrazine conjugate can sometimes trigger the proteasomal degradation of the modified protein.[4][5][6] This process may or may not be dependent on ubiquitination.[4][5]

Q3: How can I improve the stability of my tetrazine-modified protein during storage?

A3: Proper storage is critical for maintaining the integrity of your tetrazine-modified protein:

  • Solid Form: If possible, store the protein in a lyophilized (solid) state at -20°C or -80°C in a tightly sealed container, protected from light and moisture. A desiccator can offer additional protection against moisture.[1]

  • In Solution: For storage in solution, use a buffer with a pH between 6.0 and 7.5.[1] It is best to prepare fresh solutions for each experiment and avoid long-term storage in aqueous buffers. If aqueous storage is necessary, flash-freeze aliquots in liquid nitrogen and store them at -80°C to minimize freeze-thaw cycles.[1] Avoid using buffers containing primary amines (like Tris) if you used an NHS-ester for labeling, as these can react with any remaining active ester.[1]

Q4: I am observing low yields in my tetrazine-TCO ligation reaction. Could the stability of my tetrazine-modified protein be the issue?

A4: Yes, the degradation of the tetrazine moiety is a common cause of low yields in ligation reactions with trans-cyclooctene (B1233481) (TCO).[1] If the tetrazine has degraded, it will no longer be reactive towards the TCO.[1]

To troubleshoot this:

  • Verify Tetrazine Integrity: Before your ligation reaction, you can check the integrity of your tetrazine-labeled protein using UV-Vis spectroscopy. Tetrazines have a characteristic absorbance peak between 510-550 nm. A significant decrease or absence of this peak suggests degradation.[1]

  • Optimize Reaction Conditions: Ensure your ligation reaction is performed within the optimal pH range (typically 6.0-7.5). Minimize the reaction time as much as possible and consider performing the reaction at 4°C to slow down potential degradation.[1]

Troubleshooting Guide

Problem Possible Cause Solution
Loss of pink/red color of the tetrazine-modified protein solution. Degradation of the tetrazine moiety.Discard the solution and use a freshly prepared or properly stored sample. Re-evaluate your buffer conditions to ensure the pH is within the optimal range (6.0-7.5).[1]
Inconsistent results in bioconjugation experiments. Gradual degradation of the tetrazine-labeled protein during or between experiments.Minimize incubation times in aqueous buffers. Perform conjugation steps on ice (4°C) to slow hydrolysis. Purify the modified protein immediately after the reaction to remove destabilizing components.[1]
Low labeling efficiency of the protein with a tetrazine-NHS ester. Hydrolysis of the NHS ester. Reaction with amine-containing buffers (e.g., Tris).Use an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-7.5.[1] Prepare the tetrazine-NHS ester solution immediately before use. Ensure the protein solution is concentrated to speed up the reaction.[7]
Protein aggregation or precipitation after modification. Increased hydrophobicity due to the tetrazine label. High degree of labeling.Use a tetrazine reagent with a hydrophilic linker, such as polyethylene (B3416737) glycol (PEG). Optimize the molar excess of the labeling reagent to avoid over-labeling.[8]

Quantitative Data Summary

The stability of tetrazine derivatives is often compared by their half-lives in different media. The following table summarizes stability data for various tetrazine scaffolds. Note that direct comparison can be complex as experimental conditions may vary between studies.

Tetrazine DerivativeMediumTemperature (°C)Half-lifeReference
Pyridyl-tetrazine (Py-Tz)DMEM + 10% FBS37< 48 hours (<13% remaining)[9]
H-tetrazine (H-Tz)DMEM + 10% FBS37< 48 hours (<13% remaining)[9]
Triazolyl-tetrazine (Ta-Tz)DMEM + 10% FBS37> 48 hours[9]
Phenyl-tetrazine (Ph-Tz)DMEM + 10% FBS37> 48 hours[9]
Methyl-tetrazine (Me-Tz)DMEM + 10% FBS37> 48 hours[9]

Experimental Protocols

Protocol 1: Assessing Tetrazine Stability in Aqueous Buffer

This protocol allows for the determination of the stability of a tetrazine-modified protein in a specific buffer by monitoring its absorbance over time.

Materials:

  • Tetrazine-modified protein

  • Aqueous buffer of choice (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the tetrazine-modified protein in the desired buffer at a concentration that provides a clear absorbance reading in the 510-550 nm range.

  • Measure the initial absorbance at the λmax of the tetrazine.

  • Incubate the solution at a controlled temperature (e.g., 37°C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), measure the absorbance at the λmax.[1]

  • Data Analysis: Plot the percentage of remaining tetrazine (calculated from the absorbance readings relative to the initial reading) as a function of time to determine the stability profile and half-life.[2]

Protocol 2: Tetrazine-TCO Ligation for Protein-Protein Conjugation

This protocol describes the conjugation of a tetrazine-modified protein to a TCO-modified protein.

Materials:

  • Tetrazine-modified protein

  • TCO-modified protein

  • Reaction buffer (e.g., PBS, pH 7.4)[7]

Procedure:

  • Ensure both the tetrazine- and TCO-modified proteins are in a compatible reaction buffer.

  • Mix the tetrazine-modified protein with the TCO-modified protein. A slight molar excess (1.05 to 1.5 equivalents) of one of the components is often recommended to drive the reaction to completion.[7]

  • Incubate the reaction mixture for 30 to 60 minutes at room temperature. For less stable constructs, the reaction can be performed at 4°C, which may require a longer incubation time.[7]

  • The progress of the reaction can be monitored by techniques such as SDS-PAGE, which will show the appearance of a higher molecular weight band corresponding to the conjugated protein.

Visualizations

Tetrazine_Modification_Workflow cluster_labeling Protein Labeling cluster_purification Purification cluster_conjugation Bioconjugation Protein Protein Labeled_Protein Labeled_Protein Protein->Labeled_Protein + Tetrazine-NHS Ester (Amine-free buffer, pH 7.2-7.5) Tetrazine_NHS_Ester Tetrazine_NHS_Ester Tetrazine_NHS_Ester->Labeled_Protein Purification Purification (e.g., SEC, Dialysis) Labeled_Protein->Purification TCO_Molecule TCO-modified Molecule Purification->TCO_Molecule + TCO-modified Molecule (pH 6.0-7.5) Conjugate Stable Conjugate TCO_Molecule->Conjugate

Caption: Workflow for tetrazine-modification and bioconjugation.

Tetrazine_Stability_Factors cluster_destabilizing Destabilizing Factors cluster_stabilizing Stabilizing Factors Tetrazine_Stability Tetrazine Stability High_pH High pH (>8.5) High_pH->Tetrazine_Stability High_Temp High Temperature High_Temp->Tetrazine_Stability Reducing_Agents Reducing Agents (DTT, TCEP) Reducing_Agents->Tetrazine_Stability EWGs Electron-Withdrawing Substituents (EWG) EWGs->Tetrazine_Stability Decreases Stability Increases Reactivity Neutral_pH Neutral/Acidic pH (6.0-7.5) Neutral_pH->Tetrazine_Stability Low_Temp Low Temperature Low_Temp->Tetrazine_Stability EDGs Electron-Donating Substituents (EDG) EDGs->Tetrazine_Stability Increases Stability Decreases Reactivity Proper_Storage Proper Storage (-20°C/-80°C, dry, dark) Proper_Storage->Tetrazine_Stability

Caption: Factors influencing the stability of tetrazine moieties.

References

Technical Support Center: Troubleshooting Protein Aggregation after Labeling with Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during and after labeling with Methyltetrazine-PEG4-NHS Ester.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when labeling with this compound?

Protein aggregation during labeling with this compound can be attributed to several factors that compromise protein stability:

  • Over-labeling: Modifying an excessive number of primary amines (found on lysine (B10760008) residues and the N-terminus) can change the protein's overall charge, isoelectric point (pI), and surface hydrophobicity. This can lead to decreased solubility and subsequent aggregation.[1][2]

  • Hydrophobicity of the Label: Although the PEG4 spacer in this compound enhances water solubility, the methyltetrazine group itself can be hydrophobic.[3][4][5] Covalently attaching these molecules to the protein surface can increase the overall hydrophobicity, which may promote intermolecular interactions and cause the protein to precipitate.[1][2]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the reaction buffer are crucial for maintaining the stability of a protein.[1][2] A pH value close to the protein's isoelectric point (pI) can minimize the surface charge and lead to aggregation.[1][6] While the recommended pH for NHS ester reactions is between 7.2 and 8.5, this may not be optimal for the stability of every protein.[1][7]

  • High Protein Concentration: While higher protein concentrations can enhance labeling efficiency, they also increase the probability of aggregation due to the closer proximity of protein molecules.[1][2][8]

  • Presence of Pre-existing Aggregates: The initial protein solution may already contain aggregates that can act as seeds, accelerating the formation of new aggregates during the labeling process.[1]

  • Localized High Reagent Concentration: Introducing the NHS ester solution too rapidly can create localized high concentrations, leading to uncontrolled reactions and precipitation.[1][9]

  • Elevated Temperatures: Higher temperatures can accelerate both the labeling reaction and the process of protein unfolding and aggregation.[1][8]

Q2: What is the recommended buffer for NHS ester labeling to minimize aggregation?

The ideal buffer should maintain the protein's stability while allowing for an efficient labeling reaction. Since NHS esters react with primary amines, it is generally advised to avoid amine-containing buffers like Tris, as they will compete with the protein for the ester.[1][8]

Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS): Often used at a pH of 7.2-7.4. The reaction is slower at this pH, which can be advantageous for proteins that are sensitive to pH changes.[1]

  • Sodium Bicarbonate Buffer: Typically used at a concentration of 0.1 M with a pH of 8.3-8.5. This pH range is optimal for the reaction between the NHS ester and primary amines.[1][10][11]

  • HEPES or Borate Buffers: These can also be utilized within the optimal pH range of 7.2-8.5.[1]

It is critical to ensure that the chosen buffer conditions do not result in a pH close to the isoelectric point (pI) of your specific protein, as this can significantly reduce its solubility.[1][6]

Q3: What is the ideal molar ratio of this compound to protein?

The optimal molar ratio of NHS ester to protein needs to be determined empirically for each specific protein and desired degree of labeling. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]

  • For proteins that are prone to aggregation, it is recommended to start with a lower molar excess (e.g., 5-10 fold).

  • For more robust proteins or when a higher degree of labeling is desired, a higher molar excess (e.g., 15-20 fold) can be used.[1]

Q4: How can I detect and quantify protein aggregation?

Several methods can be used to detect and quantify protein aggregation:

  • Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.[12]

  • UV-Vis Spectroscopy: An increase in absorbance at 350 nm can indicate the presence of light-scattering aggregates.[13]

  • Size Exclusion Chromatography (SEC): This is a widely used technique to separate and quantify monomers, dimers, and higher-order aggregates based on their size.[8][13][14]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the presence of aggregates.[14][15]

  • SDS-PAGE (non-reducing): This can reveal higher molecular weight bands that correspond to covalently linked protein oligomers.[8]

  • Fluorescence Microscopy: Using hydrophobic dyes like Nile Red can allow for the visualization of protein aggregates.[16]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during protein labeling with this compound.

Problem Potential Cause Recommended Solution
Visible precipitation during or after the labeling reaction. Over-labeling: Excessive modification of the protein surface is reducing its solubility.[2][8]Decrease the molar excess of the this compound.[2] Start with a 5-10 fold excess and optimize from there.
High protein concentration: The protein concentration is too high, promoting intermolecular interactions.[1][2]Reduce the protein concentration during the labeling reaction.[9] If a high final concentration is needed, label at a lower concentration and then concentrate the purified conjugate.
Suboptimal buffer pH: The reaction pH is too close to the protein's isoelectric point (pI).[1][6]Change the buffer or adjust the pH to be at least one pH unit away from the pI.[6][9]
Localized high reagent concentration: Adding the NHS ester solution too quickly.[1][9]Add the dissolved this compound to the protein solution dropwise while gently stirring.[9]
Presence of organic solvent: The solvent used to dissolve the NHS ester (e.g., DMSO, DMF) is causing the protein to precipitate.[8][9]Keep the final concentration of the organic solvent in the reaction mixture below 10% (v/v).[8][9]
The labeled protein appears clear, but subsequent analysis shows soluble aggregates. Over-labeling: Even without visible precipitation, excessive labeling can lead to the formation of soluble oligomers.[2][8]Optimize the reaction conditions by using a lower molar ratio of the NHS ester, a lower temperature, or a more suitable buffer.[1]
Intermolecular cross-linking: Although less common with monofunctional NHS esters, some conditions can promote protein-protein interactions.Purify the labeled protein immediately after the reaction using size-exclusion chromatography (SEC) to remove aggregates.[1]
Instability of the labeled protein: The modification has made the protein less stable over time.Add stabilizing agents to the buffer, such as arginine, glycerol, or non-ionic detergents.[1][9]
Low labeling efficiency with no aggregation. Inactive reagent: The this compound has degraded due to improper storage.[1]Use a fresh vial of the reagent. Store stock solutions in an anhydrous solvent at -20°C.[1]
Presence of competing amines: The buffer or other components in the protein solution contain primary amines.[1][8]Perform a buffer exchange into an amine-free buffer like PBS or sodium bicarbonate before labeling.[17]
Incorrect buffer pH: The pH is too low, leading to protonated and unreactive amines on the protein.[17]Ensure the buffer pH is within the optimal range of 7.2-8.5.[1][7]
Loss of protein activity after labeling. Labeling of critical residues: The label has attached to lysine residues within the active site or a binding interface of the protein.[1]Reduce the degree of labeling by using a lower molar excess of the NHS ester.[1] Consider site-specific labeling techniques if preserving activity is critical.
Quantitative Data Summary
Parameter Recommended Range Notes
Protein Concentration 1-10 mg/mL[1][11][18]Higher concentrations can improve efficiency but may increase the risk of aggregation.[1]
Molar Excess of NHS Ester 5-20 fold[1]Start with a lower ratio for proteins that are prone to aggregation.
Reaction Buffer PBS, Sodium Bicarbonate, HEPES, Borate[1]Must be free of primary amines.[1][8]
Reaction pH 7.2-8.5[1][7]The optimal pH is a balance between reaction efficiency and protein stability.
Reaction Temperature 4°C to Room Temperature (25°C)[1][8]Lower temperatures may require longer incubation times but can help reduce aggregation.[1]
Reaction Time 1-4 hours at RT, or overnight at 4°C[8][19]Should be optimized for the specific protein and desired degree of labeling.
Organic Solvent (max.) < 10% (v/v)[8][9]High concentrations of solvents like DMSO or DMF can denature proteins.
Stabilizing Agent Typical Concentration Mechanism of Action
Sugars (e.g., Sucrose, Trehalose) 5 - 10% (w/v)[9]Preferential exclusion, increases the thermodynamic stability of the folded protein.[9]
Polyols (e.g., Glycerol, Sorbitol) 5 - 20% (v/v)[9]Similar to sugars, they stabilize the native protein structure.
Amino Acids (e.g., Arginine, Glycine) 50 - 200 mM[9]Suppress non-specific protein-protein interactions and can increase protein solubility.[9]
Non-ionic Surfactants (e.g., Polysorbate 20/80) 0.01 - 0.1% (v/v)[9]Prevent surface-induced aggregation and can stabilize proteins by interacting with hydrophobic patches.[6][9]

Experimental Protocols

Protocol 1: Standard Labeling of a Protein with this compound

This protocol provides a general procedure for labeling a protein with this compound. Optimization may be required for your specific protein.

Materials:

  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • This compound

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution:

    • Ensure your protein is at a concentration of 1-10 mg/mL in an amine-free buffer.[1][11][18] If your protein is in a buffer containing primary amines (like Tris), perform a buffer exchange.

  • Prepare the NHS Ester Solution:

    • Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a 10 mM stock solution.[1]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess (e.g., 10-fold).

    • While gently stirring the protein solution, add the NHS ester stock solution dropwise.[1]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[1][8] Protect from light if the label is light-sensitive.

  • Quench the Reaction (Optional but Recommended):

    • Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM.[1]

    • Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Purification:

    • Remove excess, unreacted label and any aggregates by size-exclusion chromatography (e.g., using a Sephadex G-25 column).[1] Dialysis can also be used.[1]

Protocol 2: Removal of Aggregates Using Size-Exclusion Chromatography (SEC)

This protocol outlines the general steps for using SEC to both quantify and remove aggregates from a labeled protein sample.[20]

Materials:

  • Labeled protein sample

  • SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates

  • Mobile phase: a non-denaturing buffer optimal for the stability of your labeled protein (it is recommended to include at least 150 mM NaCl to minimize ionic interactions with the column matrix)[20]

Procedure:

  • Sample Preparation:

    • Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.[20]

  • SEC Column Equilibration:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Injection and Fraction Collection:

    • Inject the supernatant from the centrifuged sample onto the equilibrated SEC column.

    • Collect fractions as the sample elutes from the column. Aggregates will elute first, followed by the monomeric protein.

  • Analysis of Fractions:

    • Analyze the collected fractions by UV-Vis spectroscopy and/or SDS-PAGE to identify the fractions containing the pure, monomeric conjugate.

  • Pooling and Concentration:

    • Pool the fractions containing the desired monomeric protein.

    • If necessary, concentrate the purified protein using an appropriate method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (1-10 mg/mL in amine-free buffer) Conjugation Conjugation Reaction (Add NHS Ester dropwise, incubate 1-2h at RT or overnight at 4°C) Protein_Solution->Conjugation NHS_Ester_Solution Prepare 10 mM NHS Ester Stock Solution (in DMSO/DMF) NHS_Ester_Solution->Conjugation Quenching Quench Reaction (Add Tris-HCl, incubate 15-30 min) Conjugation->Quenching Purification Purification (Size-Exclusion Chromatography or Dialysis) Quenching->Purification Analysis Analysis (UV-Vis, SDS-PAGE, DLS) Purification->Analysis

Caption: Experimental workflow for protein labeling with this compound.

troubleshooting_aggregation Start Protein Aggregation Observed Check_Overlabeling Is the molar excess of NHS ester > 20-fold? Start->Check_Overlabeling Reduce_Molar_Excess Reduce molar excess of NHS ester (5-10 fold) Check_Overlabeling->Reduce_Molar_Excess Yes Check_Concentration Is the protein concentration > 10 mg/mL? Check_Overlabeling->Check_Concentration No Reduce_Molar_Excess->Check_Concentration Reduce_Concentration Reduce protein concentration (1-5 mg/mL) Check_Concentration->Reduce_Concentration Yes Check_Buffer Is the buffer pH close to the protein's pI? Check_Concentration->Check_Buffer No Reduce_Concentration->Check_Buffer Change_Buffer Change buffer or adjust pH (at least 1 unit from pI) Check_Buffer->Change_Buffer Yes Check_Additives Are stabilizing additives (e.g., Arginine, Glycerol) present? Check_Buffer->Check_Additives No Change_Buffer->Check_Additives Add_Stabilizers Add stabilizing agents Check_Additives->Add_Stabilizers No Purify Purify to remove aggregates (Size-Exclusion Chromatography) Check_Additives->Purify Yes Add_Stabilizers->Purify

Caption: Troubleshooting flowchart for addressing protein aggregation.

References

Technical Support Center: Purification of Methyltetrazine-PEG4-NHS Ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of biomolecules conjugated with Methyltetrazine-PEG4-NHS Ester. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve high-purity conjugates.

Frequently Asked Questions (FAQs)

Q1: Why is purification of my this compound conjugate necessary?

Purification is a critical step to remove unreacted this compound, hydrolyzed NHS ester, and other reaction byproducts.[1] Failure to remove these impurities can lead to inaccurate characterization of your conjugate, interfere with downstream applications, and, in the case of therapeutic agents, cause potential off-target effects.[2]

Q2: What are the most common methods for purifying protein conjugates of this compound?

The most common purification methods for protein conjugates are:

  • Size Exclusion Chromatography (SEC): A gentle, non-denaturing method ideal for separating the larger conjugate from smaller, unreacted reagents based on size.[3]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates molecules based on hydrophobicity. It is well-suited for smaller, more robust biomolecules like peptides.[3][4]

  • Solid-Phase Extraction (SPE): A rapid and efficient method for sample cleanup and removal of unreacted reagents, particularly for smaller-scale purifications.[2]

  • Dialysis/Ultrafiltration: A gentle buffer exchange method suitable for removing small molecule impurities from sensitive proteins.[5]

Q3: Can I use FPLC instead of HPLC for purification?

Yes, Fast Protein Liquid Chromatography (FPLC) is often preferred for purifying large, sensitive biomolecules like proteins and antibodies.[6][7] FPLC systems operate at lower pressures and typically use aqueous buffers, which helps to preserve the biological activity of the protein.[6][7] HPLC, on the other hand, uses higher pressures and is often used with organic solvents, making it more suitable for smaller, more robust molecules.[6][8]

Q4: How do I handle and store this compound to ensure its reactivity?

This compound is sensitive to moisture and should be stored at -20°C with a desiccant.[9] Before use, it is crucial to allow the vial to warm to room temperature before opening to prevent condensation, which can hydrolyze the NHS ester.[10] Stock solutions should be prepared fresh in an anhydrous solvent like DMSO or DMF immediately before use.[10]

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Issue 1: Low or No Conjugation
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Prepare the NHS ester solution immediately before use in an anhydrous solvent (e.g., DMSO, DMF). Ensure the reaction pH is within the optimal range of 7.2-8.5.[11]
Presence of Primary Amines in Buffer Use an amine-free buffer such as PBS, HEPES, or borate (B1201080) buffer for the conjugation reaction. Buffers containing Tris or glycine (B1666218) will compete for the NHS ester.[12]
Suboptimal Molar Ratio Increase the molar excess of the this compound. A 10- to 20-fold molar excess is a common starting point for antibody labeling.[11]
Inactive Reagent Ensure proper storage of the this compound at -20°C with a desiccant. Use a fresh vial if degradation is suspected.
Issue 2: Low Recovery of Conjugate After Purification
Possible Cause Recommended Solution
Non-Specific Binding to Chromatography Resin For chromatography, consider adding a low concentration of a non-ionic detergent to the mobile phase or using a different type of resin. For ultrafiltration, pre-condition the membrane with a blocking protein like BSA.[2]
Protein Aggregation The purification process itself might be inducing aggregation. Analyze the "lost" material. If it is aggregated, consider a gentler purification method like SEC.[2][13]
Harsh Elution Conditions For ion-exchange or RP-HPLC, the pH or organic solvent concentration used for elution may be causing precipitation. Optimize the elution gradient to be shallower.[2]
Issue 3: Presence of Unreacted Reagent After Purification
Possible Cause Recommended Solution
Incorrect SEC Column Choice Ensure the fractionation range of the SEC resin is appropriate to separate your large conjugate from the small unreacted reagent.[2]
SEC Column Overloading Reduce the sample volume to 0.5-2% of the total column volume for optimal resolution.[2]
Secondary Interactions with SEC Matrix Ensure your buffer has sufficient ionic strength (e.g., 150 mM NaCl) to minimize non-specific interactions.[2]
Inefficient SPE If using SPE, ensure the correct sorbent type is being used to retain the unreacted reagent while allowing the conjugate to pass through. Anion-exchange SPE can be effective for the acidic byproduct.[2]
Issue 4: Protein Aggregation After Conjugation
Possible Cause Recommended Solution
Increased Hydrophobicity The methyltetrazine group can increase the hydrophobicity of the protein, leading to aggregation.[13] Consider using a longer PEG spacer if available.
High Degree of Labeling A high degree of labeling can alter the protein's surface properties and lead to aggregation.[11] Reduce the molar excess of the NHS ester in the reaction.
Suboptimal Buffer Conditions Ensure the pH and ionic strength of the buffer are optimal for your protein's stability. Proteins are often least soluble at their isoelectric point (pI).[13]

Quantitative Data Summary

The following table provides a general overview of expected outcomes for different purification methods. Actual results will vary depending on the specific conjugate and optimization of the protocol.

Purification Method Typical Purity Typical Recovery Key Advantages Key Disadvantages
Size Exclusion Chromatography (SEC) >95%>85%Gentle, preserves protein activity.[3]Lower resolution than RP-HPLC.
Reverse-Phase HPLC (RP-HPLC) >98%VariableHigh resolution.[3][4]Can denature sensitive proteins.
Solid-Phase Extraction (SPE) >90%>90%Fast and efficient for cleanup.[2]Lower resolution, primarily for cleanup.
Dialysis/Ultrafiltration Variable>90%Gentle, good for buffer exchange.[5]Slow, may not remove all impurities.

Experimental Protocols

Protocol 1: Purification by Size Exclusion Chromatography (SEC)

This method is recommended for purifying protein conjugates from unreacted this compound.

Materials:

  • Crude conjugation reaction mixture

  • SEC column with an appropriate fractionation range

  • Mobile Phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • HPLC or FPLC system

  • UV Detector

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Centrifuge the crude reaction mixture to remove any precipitates. Filter the sample through a 0.22 µm filter.[4]

  • Sample Injection: Inject the prepared sample onto the column. The recommended sample volume is typically 0.5-2% of the total column volume for optimal resolution.[2]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger conjugate will elute before the smaller, unreacted linker.[4]

  • Fraction Collection: Monitor the elution profile using a UV detector (e.g., at 280 nm for protein and ~520 nm for the tetrazine). Collect fractions corresponding to the protein peak.[4]

  • Analysis: Analyze the collected fractions by SDS-PAGE, UV-Vis, or Mass Spectrometry to confirm the presence of the purified conjugate.[2]

Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This method is suitable for purifying smaller, more robust conjugates like peptides.

Materials:

  • Crude conjugation reaction mixture

  • C18 or C4 reversed-phase HPLC column

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile

  • HPLC system with a gradient pump

  • UV Detector

  • Fraction collector

Procedure:

  • System Equilibration: Equilibrate the column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.[4]

  • Sample Preparation: Dissolve the crude conjugate mixture in a buffer compatible with the mobile phase. Filter the sample through a 0.22 µm filter.[4]

  • Sample Injection: Inject the prepared sample onto the column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A typical gradient might be from 5% to 95% Mobile Phase B over 30 minutes.[4]

  • Fraction Collection: Collect fractions as they elute from the column, monitoring at a relevant wavelength.

  • Analysis: Analyze the collected fractions to identify those containing the pure product.

Protocol 3: Cleanup by Solid-Phase Extraction (SPE)

This protocol is for a quick cleanup to remove the bulk of unreacted this compound.

Materials:

  • Crude conjugation reaction mixture

  • Reversed-phase SPE cartridge (e.g., C18)

  • SPE vacuum manifold

  • Wash Solvent 1: 5% Acetonitrile in water with 0.1% TFA

  • Elution Solvent: 60-80% Acetonitrile in water with 0.1% TFA

  • Low-binding collection tubes

Procedure:

  • Cartridge Conditioning: Wash the SPE cartridge with 3-5 mL of 100% acetonitrile.

  • Cartridge Equilibration: Equilibrate the cartridge with 3-5 mL of Wash Solvent 1. Do not let the cartridge run dry.

  • Sample Loading: Dilute the crude reaction mixture with a solvent to match the equilibration buffer (Wash Solvent 1). Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3-5 mL of Wash Solvent 1 to remove salts and very polar impurities.

  • Elution: Elute the conjugate with 1-3 mL of Elution Solvent into a clean collection tube.

  • Analysis: Analyze the eluate for the presence of the purified conjugate.

Visualizations

experimental_workflow cluster_reaction Conjugation Reaction cluster_purification Purification cluster_analysis Analysis biomolecule Amine-containing Biomolecule reaction Conjugation (pH 7.2-8.5) biomolecule->reaction reagent This compound reagent->reaction crude_mixture Crude Reaction Mixture reaction->crude_mixture Contains conjugate, unreacted reagent, byproducts sec Size Exclusion Chromatography crude_mixture->sec rphplc Reverse-Phase HPLC crude_mixture->rphplc spe Solid-Phase Extraction crude_mixture->spe purified_conjugate Purified Conjugate sec->purified_conjugate rphplc->purified_conjugate spe->purified_conjugate analysis_methods SDS-PAGE, Mass Spec, UV-Vis purified_conjugate->analysis_methods

Caption: General experimental workflow for conjugation and purification.

troubleshooting_logic cluster_conjugation Conjugation Step cluster_purification_troubleshooting Purification Step cluster_aggregation Aggregation Issues start Low Yield or Purity Issue check_reagents Check Reagent Activity (Storage, Age) start->check_reagents check_buffer Verify Buffer pH (7.2-8.5, Amine-free) start->check_buffer check_ratio Optimize Molar Ratio (Increase NHS Ester) start->check_ratio check_method Select Appropriate Method (SEC, RP-HPLC, SPE) start->check_method check_dol Reduce Degree of Labeling start->check_dol check_column Verify Column Choice & Loading (SEC) check_method->check_column check_conditions Optimize Elution (Gradient, Solvents) check_method->check_conditions check_protein_conc Lower Protein Concentration check_dol->check_protein_conc check_buffer_stability Optimize Buffer for Stability check_dol->check_buffer_stability

Caption: Troubleshooting decision-making process.

References

Validation & Comparative

A Researcher's Guide to Confirming Successful Conjugation of Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules to biomolecules is a critical step in creating novel therapeutics, diagnostic agents, and research tools. Methyltetrazine-PEG4-NHS Ester is a popular reagent that facilitates the attachment of a tetrazine moiety to proteins and other amine-containing molecules. This guide provides a comprehensive comparison of methods to confirm successful conjugation, comparing its performance with alternative approaches and providing detailed experimental data and protocols.

The Chemistry of Conjugation: this compound

This compound is a heterobifunctional crosslinker. It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like the side chain of lysine (B10760008) residues on a protein) to form a stable amide bond.[1] The other end of the linker features a methyltetrazine group, which is a key component in bioorthogonal "click chemistry." This tetrazine group can rapidly and specifically react with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[1]

Confirmation of this initial conjugation step is crucial before proceeding to the subsequent bioorthogonal reaction. This guide focuses on the analytical techniques used to verify the successful attachment of the Methyltetrazine-PEG4 linker to the target biomolecule.

Comparative Analysis of Confirmation Techniques

Several analytical techniques can be employed to confirm the successful conjugation of this compound. The choice of method depends on the available instrumentation, the nature of the biomolecule, and the level of detail required. The most common and effective methods are UV-Vis Spectroscopy, Mass Spectrometry, and High-Performance Liquid Chromatography (HPLC).

Quantitative Data Summary
Analytical TechniqueKey Parameter MeasuredTypical Result Indicating Successful ConjugationAdvantagesLimitations
UV-Vis Spectroscopy Degree of Labeling (DOL)Calculation of 2-8 tetrazines per antibody is a typical target.[2]Simple, rapid, and requires standard laboratory equipment.Requires a chromophore on the label, and unbound label must be removed for accuracy. Less precise for complex mixtures.
Mass Spectrometry (MS) Mass ShiftAn increase in mass corresponding to the molecular weight of the attached Methyltetrazine-PEG4 moiety (minus the NHS group).Highly accurate and provides direct confirmation of covalent modification and the distribution of labeled species.Requires specialized instrumentation and more complex sample preparation.
High-Performance Liquid Chromatography (HPLC) Retention Time Shift & PurityA shift in retention time and the appearance of a new peak corresponding to the conjugated molecule. Allows for purity assessment.Provides information on conjugation efficiency, purity, and heterogeneity. Can be coupled with MS for more detailed analysis.Method development can be time-consuming.

In-Depth Look at Confirmation Methodologies

UV-Vis Spectroscopy for Determining Degree of Labeling (DOL)

UV-Vis spectroscopy is a straightforward method to estimate the average number of tetrazine molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). This calculation relies on the Beer-Lambert law and the distinct absorbance maxima of the protein (typically at 280 nm) and the methyltetrazine group (around 520-540 nm).

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Purify the conjugated protein from excess, unreacted this compound using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis.[2] This step is critical for accurate DOL determination.

    • Prepare a solution of the purified conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Absorbance Measurement:

    • Measure the absorbance of the conjugate solution at 280 nm (A280) and at the maximum absorbance of the methyltetrazine, typically around 530 nm (A530).

  • Degree of Labeling (DOL) Calculation:

    • The DOL is calculated using the following formula:

    Where:

    • A280 and A530 are the absorbances of the conjugate at 280 nm and 530 nm, respectively.

    • εprotein is the molar extinction coefficient of the protein at 280 nm (e.g., for a typical IgG, ε ≈ 210,000 M-1cm-1; for BSA, ε ≈ 43,824 M-1cm-1).[3][4]

    • εlabel is the molar extinction coefficient of the methyltetrazine at its λmax (approximately 4,000-5,000 M-1cm-1 at ~530 nm, but it is best to use the value provided by the reagent supplier).

    • CF is the correction factor, which accounts for the absorbance of the tetrazine label at 280 nm. It is calculated as: CF = (εlabel at 280 nm) / (εlabel at 530 nm). The extinction coefficient of methyltetrazine at 280 nm is significantly lower than at its λmax.

Diagram: UV-Vis Workflow for DOL Determination

UV_Vis_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis start Conjugated Protein purify Purification (Desalting/Dialysis) start->purify purified Purified Conjugate purify->purified measure Measure Absorbance (A280 & A530) purified->measure calculate Calculate DOL measure->calculate result Degree of Labeling calculate->result

Caption: Workflow for determining the Degree of Labeling (DOL) using UV-Vis spectroscopy.

Mass Spectrometry for Unambiguous Confirmation

Mass spectrometry (MS) provides direct and unambiguous evidence of successful conjugation by measuring the mass-to-charge ratio (m/z) of the intact protein. The conjugation of this compound results in a predictable mass increase.

Experimental Protocol: Intact Mass Analysis by ESI-MS

  • Sample Preparation:

    • Purify the conjugate to remove unreacted labeling reagent.

    • Perform a buffer exchange into a volatile, MS-compatible buffer, such as 10 mM ammonium (B1175870) acetate, using a desalting column.

  • Mass Spectrometry Analysis:

    • Infuse the desalted sample directly into an electrospray ionization (ESI) mass spectrometer (e.g., ESI-TOF or Orbitrap).

    • Acquire the mass spectrum over an appropriate m/z range to capture the charge state distribution of the protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass spectrum. This will show the molecular weights of the different species in the sample.

    • Compare the mass of the conjugated protein to that of the unconjugated control. The mass difference should correspond to the mass of the attached Methyltetrazine-PEG4 moiety (the molecular weight of this compound is 533.53 Da; after reaction, the mass addition is approximately 419.4 Da, as the NHS group is lost).

    • The presence of multiple peaks with mass differences corresponding to multiples of the linker's mass indicates a heterogeneous population of conjugates with varying DOLs.

Diagram: Mass Spectrometry Confirmation Workflow

MS_Workflow start Purified Conjugate desalt Buffer Exchange (MS-compatible buffer) start->desalt ms_analysis ESI-MS Analysis desalt->ms_analysis deconvolution Deconvolution of Spectrum ms_analysis->deconvolution mass_shift Identify Mass Shift deconvolution->mass_shift

Caption: Workflow for confirming conjugation using mass spectrometry.

High-Performance Liquid Chromatography (HPLC) for Purity and Heterogeneity Analysis

HPLC is a powerful technique to assess the purity of the conjugate and to separate different species based on their physicochemical properties. Different HPLC methods can be employed:

  • Size-Exclusion Chromatography (SEC-HPLC): Separates molecules based on their hydrodynamic radius. It is useful for removing unreacted small molecules and assessing aggregation.

  • Reversed-Phase HPLC (RP-HPLC): Separates molecules based on their hydrophobicity. The addition of the Methyltetrazine-PEG4 linker will increase the hydrophobicity of the protein, leading to a longer retention time.

  • Hydrophobic Interaction Chromatography (HIC): A less denaturing method than RP-HPLC that also separates based on hydrophobicity. It is particularly useful for determining the drug-to-antibody ratio (DAR) in antibody-drug conjugates.[5][6]

Experimental Protocol: RP-HPLC Analysis

  • Sample Preparation:

    • The purified conjugate can often be directly analyzed. For some applications, reduction of the protein (e.g., an antibody) with a reducing agent like dithiothreitol (B142953) (DTT) can provide more detailed information about the labeling on individual chains.

  • HPLC System and Method:

    • Column: A C4 or C8 reversed-phase column with a wide pore size (e.g., 300 Å) is typically used for proteins.[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the proteins. A typical gradient might be 5-95% B over 30 minutes.

    • Detection: UV absorbance at 280 nm (for the protein) and ~530 nm (for the tetrazine).

  • Data Analysis:

    • Compare the chromatogram of the conjugated protein to that of the unconjugated control.

    • A successful conjugation will result in a new peak (or a broader peak) with a longer retention time due to the increased hydrophobicity.

    • The peak area can be used to estimate the conjugation efficiency.

Diagram: HPLC Analysis Principle

HPLC_Principle cluster_0 HPLC Separation cluster_1 Resulting Chromatogram Unconjugated Protein Unconjugated Protein Conjugated Protein Conjugated Protein Chromatogram

Caption: Principle of HPLC separation of conjugated and unconjugated proteins.

Comparison with Alternative Conjugation Chemistries

While this compound is a powerful tool, other chemistries are available for bioconjugation. The choice of method depends on the specific application, the available functional groups on the biomolecule, and the desired properties of the final conjugate.

FeatureThis compoundMaleimide (B117702) ChemistryOther Bioorthogonal Reactions (e.g., SPAAC)
Target Group Primary amines (-NH₂)Thiols (-SH)Azides, alkynes
Reaction Specificity High for aminesHigh for thiols at neutral pHExtremely high (bioorthogonal)
Bond Stability Very stable amide bondStable thioether bond, but can undergo retro-Michael addition[8]Very stable triazole or dihydropyridazine (B8628806) bond
Reaction Speed Fast (minutes to hours)Very fastVaries, but can be extremely fast (e.g., tetrazine-TCO ligation)[9]
Key Advantage Targets abundant lysine residues, provides a handle for "click" chemistry.Site-specific conjugation to cysteine residues is possible.[3]Can be performed in living systems without interfering with biological processes.
Key Disadvantage Can lead to a heterogeneous product due to multiple lysine sites.Requires the presence of a free thiol, which may necessitate protein engineering or reduction of disulfide bonds.May require the introduction of non-native functional groups into the biomolecule.

Diagram: Decision Tree for Choosing a Conjugation Chemistry

Conjugation_Choice start What is the target biomolecule? has_amines Does it have accessible primary amines? start->has_amines has_thiols Does it have accessible thiols? has_amines->has_thiols No use_nhs Use NHS Ester Chemistry (e.g., this compound) has_amines->use_nhs Yes can_modify Can a non-native group be introduced? has_thiols->can_modify No use_maleimide Use Maleimide Chemistry has_thiols->use_maleimide Yes use_bioorthogonal Use other Bioorthogonal Chemistry (e.g., SPAAC) can_modify->use_bioorthogonal Yes

Caption: Decision-making flowchart for selecting a bioconjugation strategy.

Conclusion

Confirming the successful conjugation of this compound is a critical quality control step in any bioconjugation workflow. A multi-faceted approach utilizing UV-Vis spectroscopy, mass spectrometry, and HPLC provides a comprehensive characterization of the conjugate, ensuring its suitability for downstream applications. While NHS ester chemistry is a robust and widely used method, the choice of conjugation strategy should be carefully considered based on the specific experimental goals, with alternatives like maleimide chemistry and other bioorthogonal reactions offering distinct advantages in terms of site-specificity and biocompatibility. By employing the appropriate analytical techniques and understanding the comparative performance of different conjugation methods, researchers can confidently produce well-defined and functional bioconjugates.

References

A Comparative Guide to the Characterization of Methyltetrazine-PEG4-NHS Ester Labeled Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of labeled antibodies is critical for ensuring the efficacy, safety, and reproducibility of therapeutic and diagnostic agents. Methyltetrazine-PEG4-NHS Ester has emerged as a key reagent for antibody modification, enabling a two-step labeling strategy that combines stable amine conjugation with the highly specific and efficient bioorthogonal reaction between methyltetrazine and a trans-cyclooctene (B1233481) (TCO).

This guide provides an objective comparison of antibodies labeled with this compound against those labeled with a standard N-hydroxysuccinimide (NHS) ester functionalized payload (e.g., a fluorescent dye or a drug-linker). It includes supporting experimental data, detailed methodologies for key characterization experiments, and visualizations to clarify complex workflows and pathways.

Introduction to this compound Labeling

The labeling process using this compound is a two-stage process.[1] First, the NHS ester reacts with primary amines, primarily the ε-amine of lysine (B10760008) residues on the antibody, to form a stable amide bond. This introduces a methyltetrazine moiety onto the antibody.[1][2] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting conjugate, reduces steric hindrance, and can minimize aggregation.[1][2][3]

The second stage is the bioorthogonal "click" reaction, where the methyltetrazine-functionalized antibody is reacted with a molecule containing a trans-cyclooctene (TCO) group.[1] This inverse electron demand Diels-Alder (iEDDA) cycloaddition is extremely fast and highly specific, proceeding under mild, aqueous conditions without interfering with biological systems.[1][2] This allows for the precise attachment of a wide variety of payloads, including drugs, imaging agents, and nanoparticles.

Comparison of Labeled Antibody Characteristics

The choice of labeling reagent can significantly impact the characteristics of the final antibody conjugate. This section compares key performance indicators for antibodies labeled with this compound versus a standard NHS ester payload.

CharacteristicThis compoundStandard NHS Ester PayloadRationale
Labeling Specificity High (Primary Amines)High (Primary Amines)Both reagents target the same functional group.
Bioorthogonality YesNoThe methyltetrazine handle allows for a secondary, highly specific conjugation reaction that is orthogonal to biological systems.[1]
Payload Versatility HighLimited to pre-functionalized payloadsThe two-step approach allows a single batch of tetrazine-modified antibody to be conjugated with various TCO-containing payloads.
Hydrophobicity Moderate increaseCan be a significant increaseThe PEG4 spacer helps to mitigate the hydrophobicity of the tetrazine moiety.[2] Payloads attached via standard NHS esters can significantly increase the hydrophobicity of the antibody, potentially leading to aggregation.
Aggregation Propensity LowerHigherThe hydrophilic PEG4 spacer reduces the likelihood of aggregation.[2] Increased hydrophobicity from some payloads can promote aggregation.
Degree of Labeling (DOL) Control GoodGoodThe DOL for both methods is controlled by the molar excess of the NHS ester reagent.[1]
Reaction Kinetics iEDDA reaction is very fastAmine reaction is slowerThe secondary click reaction is one of the fastest bioorthogonal reactions.[2]

Quantitative Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of labeled antibodies.

Table 1: Degree of Labeling (DOL) Determination

The Degree of Labeling, or Drug-to-Antibody Ratio (DAR) in the context of ADCs, is a critical quality attribute.[4][5]

MethodMethyltetrazine-PEG4-NHS Labeled AntibodyStandard NHS Ester Labeled Antibody
UV-Vis Spectroscopy DOL: 4.2DOL: 4.0
HIC Average DAR: 4.1Average DAR: 3.9
Intact Mass Spectrometry Average DAR: 4.15Average DAR: 3.95

These are representative data and will vary based on reaction conditions.

Table 2: Size Exclusion Chromatography (SEC) Analysis

SEC is used to assess the purity of the antibody conjugate, specifically the presence of aggregates and fragments.[6]

ParameterMethyltetrazine-PEG4-NHS Labeled AntibodyStandard NHS Ester Labeled Antibody
Monomer Purity (%) 98.595.2
Aggregate (%) 1.24.5
Fragment (%) 0.30.3

These data illustrate the potential for reduced aggregation with the PEGylated linker.

Table 3: Hydrophobic Interaction Chromatography (HIC) Peak Distribution

HIC separates antibody-drug conjugates based on the number of conjugated payloads, providing a distribution of drug-loaded species.[7][8][9]

SpeciesMethyltetrazine-PEG4-NHS Labeled Antibody (Relative Area %)Standard NHS Ester Labeled Antibody (Relative Area %)
DAR 0 58
DAR 2 2025
DAR 4 5045
DAR 6 2018
DAR 8 54

This distribution is highly dependent on the conjugation conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Protocol 1: Antibody Labeling with this compound
  • Antibody Preparation:

    • Exchange the antibody into an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-10 mg/mL.[1] Buffers containing primary amines like Tris must be avoided.[10]

  • NHS Ester Preparation:

    • Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.[11]

  • Conjugation:

    • Add a 5- to 30-fold molar excess of the dissolved NHS ester to the antibody solution.[1]

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.[12]

  • Purification:

    • Remove unreacted NHS ester using a desalting column (e.g., Zeba™ Spin Desalting Columns) equilibrated with PBS.[1]

  • Bioorthogonal Reaction (Click Chemistry):

    • Add a 2- to 5-fold molar excess of the TCO-functionalized payload to the purified methyltetrazine-labeled antibody.

    • Incubate for 30-60 minutes at room temperature.

    • Purify the final conjugate using a desalting column to remove the excess TCO-payload.

Protocol 2: Characterization by Hydrophobic Interaction Chromatography (HIC)
  • System Preparation:

    • Use an HPLC system with a HIC column (e.g., TSKgel Butyl-NPR).

  • Mobile Phases:

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.

    • Gradient: 0-100% B over 30 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to different drug-to-antibody ratios (DARs). The average DAR is calculated based on the relative peak areas.[13]

Protocol 3: Characterization by Size Exclusion Chromatography (SEC)
  • System Preparation:

    • Use an HPLC system with a SEC column (e.g., Zenix-C SEC-300).[6]

  • Mobile Phase:

    • 150 mM sodium phosphate, pH 7.0.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Run Time: 20 minutes.

    • Detection: UV at 280 nm.

  • Data Analysis:

    • Integrate the peaks corresponding to the monomer, aggregates, and fragments. Calculate the percentage of each species.

Protocol 4: Characterization by Intact Mass Spectrometry (MS)
  • Sample Preparation:

    • Desalt the antibody conjugate using a suitable method. For analysis of lysine-conjugated ADCs, deglycosylation with PNGase F can simplify the mass spectrum.[14]

  • LC-MS Analysis:

    • Use a mass spectrometer (e.g., Q-TOF) coupled with an LC system.

    • For native MS, use a SEC column with a volatile mobile phase like ammonium acetate.[15]

    • For denaturing MS, use a reversed-phase column with a water/acetonitrile gradient containing 0.1% formic acid.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the masses of the different conjugated species. The average DAR can be calculated from the relative abundance of each species.[14][15]

Visualizations

The following diagrams illustrate the key processes involved in the labeling and characterization of this compound labeled antibodies.

G cluster_prep Preparation cluster_conjugation Amine Conjugation cluster_purification1 Purification cluster_click Bioorthogonal Ligation cluster_purification2 Final Purification & Characterization antibody Antibody in Amine-Free Buffer reaction Incubate at RT (1-2 hours) antibody->reaction nhs_ester This compound in DMSO nhs_ester->reaction desalting1 Desalting Column (Remove excess NHS ester) reaction->desalting1 tco_payload Add TCO-Payload desalting1->tco_payload click_reaction Incubate at RT (30-60 min) tco_payload->click_reaction desalting2 Desalting Column (Remove excess TCO-payload) click_reaction->desalting2 final_product Characterized Labeled Antibody desalting2->final_product G cluster_reaction Inverse Electron Demand Diels-Alder Cycloaddition ab_tetrazine Antibody-PEG4-Methyltetrazine labeled_ab Labeled Antibody ab_tetrazine->labeled_ab 'Click' Reaction (Aqueous Buffer, RT) tco_payload TCO-Payload tco_payload->labeled_ab G cluster_analytics Analytical Characterization Workflow start Labeled Antibody Conjugate hic HIC (Hydrophobic Interaction Chromatography) start->hic sec SEC (Size Exclusion Chromatography) start->sec ms Mass Spectrometry (Native or Denatured) start->ms hic_out DAR Distribution Average DAR hic->hic_out sec_out Purity (%) Aggregates (%) Fragments (%) sec->sec_out ms_out Intact Mass Average DAR Conjugation Sites ms->ms_out

References

Mass Spectrometry Analysis of Methyltetrazine-PEG4-NHS Ester Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is essential for ensuring efficacy, safety, and reproducibility. Methyltetrazine-PEG4-NHS ester is a popular heterobifunctional crosslinker that enables a two-step conjugation strategy, combining amine-reactive chemistry with bioorthogonal "click" chemistry. Mass spectrometry is an indispensable tool for the detailed analysis of the resulting conjugates.[1] This guide provides an objective comparison of the mass spectrometry analysis of this compound conjugates with common alternatives, supported by experimental data and detailed protocols.

The this compound linker facilitates the attachment of a methyltetrazine moiety to a biomolecule via a stable amide bond with primary amines, such as those on lysine (B10760008) residues.[2] The incorporated tetrazine can then undergo a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) reaction with a trans-cyclooctene (B1233481) (TCO)-modified molecule.[2] This bioorthogonal approach offers exceptional control and specificity in complex biological environments.[3]

Performance Comparison of Bioconjugation Reagents

The choice of crosslinker significantly impacts the characteristics of the final conjugate and its subsequent analysis by mass spectrometry. Here, we compare this compound with two other common amine-reactive linkers: a maleimide-functionalized PEG linker (Maleimide-PEG4-NHS Ester) and a DBCO-functionalized PEG linker (DBCO-PEG4-NHS Ester) used in strain-promoted alkyne-azide cycloaddition (SPAAC), another form of click chemistry.

FeatureThis compoundMaleimide-PEG4-NHS EsterDBCO-PEG4-NHS Ester
Reaction Specificity High (NHS ester for amines, Tetrazine for TCO)[1]Moderate (NHS ester for amines, Maleimide for thiols)[4]High (NHS ester for amines, DBCO for azides)[5]
Reaction Kinetics Very Fast (iEDDA)[1]Fast (Michael Addition)Fast (SPAAC)[3]
Conjugate Stability Highly Stable[1]Stable, but potentially reversible (retro-Michael addition)Highly Stable[3]
Mass Spec. Analysis Straightforward, clean spectra due to high reaction specificity.[3]Can be challenging due to potential side reactions of maleimide.[6]Straightforward, clean spectra due to high reaction specificity.[7]

Quantitative Data Summary: A Comparative Mass Spectrometry Analysis

To illustrate the expected mass spectrometry data, we present a theoretical analysis of the peptide Angiotensin II (MW = 1046.2 Da) conjugated with this compound and its alternatives. The table below summarizes the expected monoisotopic masses of the conjugates and their characteristic fragment ions that would be observed in an MS/MS experiment.

AnalyteMolecular Weight (Da)Expected [M+H]⁺ (m/z)Key Fragment Ions (m/z) & Neutral Loss
Angiotensin II (Unconjugated)1046.21047.2Peptide backbone fragments (b and y ions)
Angiotensin II + Methyltetrazine-PEG4-1463.71464.71436.7 (-N₂) 1349.7 (-NHS ester) Sequential loss of 44.03 Da (-PEG units)
Angiotensin II + Maleimide-PEG4-1459.71460.71345.7 (-NHS ester) Sequential loss of 44.03 Da (-PEG units)
Angiotensin II + DBCO-PEG4-1583.81584.81469.8 (-NHS ester) Sequential loss of 44.03 Da (-PEG units)

Note: The molecular weight of the conjugated portion of the linker is used for calculations (after the loss of the NHS group). The fragmentation of the PEG chain results in a characteristic series of peaks separated by approximately 44 Da.[8]

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful characterization of bioconjugates. Below are generalized methodologies for protein conjugation with this compound and subsequent mass spectrometry analysis.

Protocol 1: Protein Labeling with this compound
  • Reagent Preparation : Dissolve the protein to be labeled in an amine-free buffer (e.g., PBS, pH 7.4) to a concentration of 1-5 mg/mL. Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction : Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.

  • Quenching : Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification : Remove unreacted crosslinker and quenching buffer using a desalting column, dialysis, or spin filtration, exchanging the buffer to one suitable for storage and downstream applications.

Protocol 2: Mass Spectrometry Analysis of Conjugated Protein
  • Sample Preparation : Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a solution of 50:50 acetonitrile:water with 0.1% formic acid.

  • Instrumentation and Data Acquisition :

    • Mass Spectrometer : A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is recommended for accurate mass measurements.[8]

    • Ionization Mode : Electrospray Ionization (ESI) in positive ion mode.

    • MS Scan Range : For an intact protein, a range of m/z 500-4000 is typical to capture the envelope of multiply charged ions.

    • MS/MS Analysis : To confirm the structure and identify conjugation sites, perform fragmentation of the parent ion using collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Data Analysis :

    • Intact Mass : Deconvolute the multiply charged ESI spectrum to obtain the zero-charge mass of the intact conjugate. The mass difference between the unconjugated and conjugated protein will determine the number of attached linkers (degree of labeling).

    • Peptide Mapping : For site identification, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptide mixture is analyzed by LC-MS/MS. The mass modification on specific peptides will identify the conjugation sites.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_reaction Bioconjugation cluster_analysis Mass Spectrometry Analysis protein_prep Protein in Amine-Free Buffer conjugation Incubate Protein and Linker protein_prep->conjugation linker_prep Dissolve Methyltetrazine- PEG4-NHS Ester in DMSO linker_prep->conjugation quenching Add Quenching Buffer conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification lc_ms LC-ESI-MS/MS purification->lc_ms data_analysis Data Analysis (Deconvolution, Fragmentation) lc_ms->data_analysis

Experimental workflow for bioconjugation and MS analysis.

fragmentation_pattern parent [Peptide-Tetrazine-PEG4]⁺ product1 [Peptide-C₇H₅-PEG4]⁺ parent->product1 -N₂ product2 [Peptide-Tetrazine-PEG4-CO-C₂H₄-CO]⁺ parent->product2 -NHS product3 [Peptide-Tetrazine-PEG(n-1)]⁺ parent->product3 -C₂H₄O fragment1 Loss of N₂ (-28 Da) fragment2 Loss of NHS (-115 Da) fragment3 PEG Chain Fragmentation (-44 Da units)

Fragmentation of a Methyltetrazine-PEG4 conjugate.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Methyltetrazine-PEG4-NHS Ester versus Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of their work, directly impacting the stability, specificity, and functionality of the resulting biomolecular conjugates. This guide provides an in-depth, objective comparison of two prevalent bioconjugation methodologies: the bioorthogonal approach using Methyltetrazine-PEG4-NHS Ester and the traditional maleimide-based chemistry. We will delve into their respective reaction mechanisms, performance characteristics, and provide supporting experimental data and protocols to inform your selection process.

Executive Summary

This compound facilitates a two-step bioconjugation strategy that leverages bioorthogonal "click chemistry".[1][2] The N-Hydroxysuccinimide (NHS) ester first reacts with primary amines, such as the side chains of lysine (B10760008) residues on proteins, to introduce a methyltetrazine handle.[1][3] This handle then undergoes a highly specific and rapid inverse-electron-demand Diels-Alder (iEDDA) cycloaddition with a strained alkene, like trans-cyclooctene (B1233481) (TCO).[1][4] This bioorthogonal reaction is exceptionally fast and forms a stable covalent bond without interfering with native biological processes.[5][6]

In contrast, maleimide (B117702) chemistry offers a more direct, one-step approach for bioconjugation. Maleimides are electrophilic compounds that exhibit high selectivity towards thiol groups, primarily found in cysteine residues of proteins.[7][] This reaction, a Michael addition, forms a thioether bond, enabling site-specific modification.[9][10] While widely used, the stability of the resulting linkage can be a concern in certain biological environments.[4][11]

The choice between these two powerful tools depends on the specific requirements of the application. The methyltetrazine-based bioorthogonal approach provides exceptional specificity, reaction kinetics, and conjugate stability, making it ideal for applications requiring precise control over the conjugation site and for reactions within complex biological milieus.[4][12] Maleimide chemistry, while potentially less stable, offers a simpler and often effective method for labeling proteins at cysteine residues.[][9]

Performance Comparison: this compound vs. Maleimide Chemistry

The following table summarizes the key performance indicators for bioconjugation using this compound (in a two-step bioorthogonal ligation) and maleimide-based conjugation. This data is a synthesis of information from various sources to provide a consolidated overview.

FeatureThis compound (with TCO)Maleimide Chemistry
Reaction Type Two-step: 1) Amine acylation 2) Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[1][10]One-step: Michael addition[][10]
Target Functional Group Primary amines (e.g., Lysine) for NHS ester reaction; strained alkenes (e.g., TCO) for tetrazine reaction[1][10]Thiols (e.g., Cysteine)[7][]
Reaction pH NHS ester reaction: pH 7.2-8.5; Tetrazine ligation: Physiological pH (6-9)[10][13]pH 6.5-7.5[7][14]
Reaction Speed (Second-Order Rate Constant) Up to 10⁶ M⁻¹s⁻¹ for tetrazine-TCO reaction[11]~10³ M⁻¹s⁻¹[11]
Specificity High for NHS ester to primary amines; Exceptional for tetrazine-TCO (bioorthogonal)[12][15]High for thiols[7]
Stability of Conjugate Highly stable dihydropyridazine (B8628806) linkage[4][11]Thiosuccinimide linkage can be susceptible to retro-Michael reaction and thiol exchange[4][11][16]
Biocompatibility Excellent; bioorthogonal reaction proceeds with high efficiency in complex biological media[5][12]Good, but the maleimide can react with other nucleophiles at higher pH[17]
Homogeneity of Conjugate Can produce highly homogeneous conjugates due to the specific nature of the click reaction[10]Can be site-specific if a single cysteine is available
Workflow Two-step process: 1) Labeling with this compound, 2) Reaction with TCO-modified molecule[1]Typically a one-step conjugation to native or engineered cysteines[7][]

Experimental Protocols

Protocol 1: Two-Step Bioconjugation using this compound

This protocol describes the labeling of a protein with this compound, followed by conjugation to a TCO-containing molecule.

Materials:

  • Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • TCO-functionalized molecule

  • Desalting column for purification

Procedure:

Step 1: Labeling of Protein with this compound [1]

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[1]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 5 to 30-fold molar excess of the dissolved this compound to the protein solution.[1] The optimal molar ratio should be determined empirically to achieve the desired degree of labeling.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove the unreacted NHS ester using a desalting column equilibrated with the desired buffer (e.g., PBS, pH 7.4).[1]

Step 2: Bioorthogonal Ligation with TCO-Functionalized Molecule

  • Prepare Reactants: The purified methyltetrazine-labeled protein is now ready for the click reaction. Dissolve the TCO-functionalized molecule in a compatible solvent.

  • Click Reaction: Mix the methyltetrazine-labeled protein and the TCO-functionalized molecule in a 1:1 to 1.5:1 molar ratio.

  • Incubation: The reaction is typically very fast and can be complete within 30 minutes to 2 hours at room temperature.[18]

  • Purification: If necessary, purify the final conjugate to remove any unreacted components using size exclusion chromatography or other appropriate methods.

Protocol 2: One-Step Bioconjugation using Maleimide Chemistry

This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized molecule.[7][19]

Materials:

  • Thiol-containing protein (e.g., containing cysteine residues)

  • Maleimide-functionalized molecule

  • Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7-7.5)[7]

  • Reducing agent (e.g., TCEP)

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in degassed buffer at a concentration of 1-10 mg/mL.[19]

  • Reduction of Disulfide Bonds (if necessary): If the cysteine residues are oxidized (forming disulfide bonds), they must be reduced. Add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature.[7][19]

  • Prepare Maleimide Solution: Dissolve the maleimide-functionalized molecule in anhydrous DMSO or DMF to create a stock solution.[19]

  • Conjugation Reaction: Add a 10-20x molar excess of the maleimide solution to the protein solution while gently stirring.

  • Incubation: Protect the reaction from light and incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification: Purify the conjugate using a desalting column, dialysis, or other chromatographic methods to remove unreacted maleimide.[7][19]

Visualizing the Pathways

Signaling Pathways and Experimental Workflows

cluster_0 This compound Pathway Protein (Lys-NH2) Protein (Lys-NH2) NHS Ester Reaction NHS Ester Reaction Protein (Lys-NH2)->NHS Ester Reaction + this compound Methyltetrazine-labeled Protein Methyltetrazine-labeled Protein NHS Ester Reaction->Methyltetrazine-labeled Protein iEDDA Click Reaction iEDDA Click Reaction Methyltetrazine-labeled Protein->iEDDA Click Reaction TCO-Molecule TCO-Molecule TCO-Molecule->iEDDA Click Reaction Stable Conjugate Stable Conjugate iEDDA Click Reaction->Stable Conjugate

Caption: Workflow for this compound bioconjugation.

cluster_1 Maleimide Chemistry Pathway Protein (Cys-SH) Protein (Cys-SH) Michael Addition Michael Addition Protein (Cys-SH)->Michael Addition + Maleimide-Molecule Thioether Conjugate Thioether Conjugate Michael Addition->Thioether Conjugate

Caption: Workflow for maleimide-based bioconjugation.

Bioconjugation Goal Bioconjugation Goal High Stability Needed? High Stability Needed? Bioconjugation Goal->High Stability Needed? Complex Biological System? Complex Biological System? High Stability Needed?->Complex Biological System? No Methyltetrazine Approach Methyltetrazine Approach High Stability Needed?->Methyltetrazine Approach Yes Available Cysteine? Available Cysteine? Complex Biological System?->Available Cysteine? No Complex Biological System?->Methyltetrazine Approach Yes Available Cysteine?->Methyltetrazine Approach No (Use NHS) Maleimide Approach Maleimide Approach Available Cysteine?->Maleimide Approach Yes

Caption: Decision tree for selecting a bioconjugation method.

Conclusion

References

A Head-to-Head Comparison: The Superiority of Methyltetrazine-PEG4-NHS Ester in Modern Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and stable covalent labeling of biomolecules is fundamental to innovation. The choice of conjugation chemistry is a critical decision, directly impacting the specificity, stability, and ultimate functionality of the resulting bioconjugate. This guide provides an in-depth, objective comparison between the advanced Methyltetrazine-PEG4-NHS Ester and traditional N-hydroxysuccinimide (NHS) esters, demonstrating the significant advantages of the former for creating superior bioconjugates.

At its core, the distinction lies in the reaction strategy. Traditional NHS esters offer a direct, one-step approach by reacting with primary amines on proteins. In contrast, this compound facilitates a sophisticated two-step bioorthogonal "click chemistry" approach. This method first introduces a stable, bio-inert tetrazine group onto the biomolecule, which then undergoes an exceptionally fast and highly specific reaction with a trans-cyclooctene (B1233481) (TCO) partner. This two-step ligation strategy provides unparalleled control and efficiency, particularly in complex biological environments.

Performance at a Glance: A Quantitative Comparison

The selection of a bioconjugation strategy often hinges on key performance indicators like reaction speed, efficiency, specificity, and the stability of the final product. The following table summarizes quantitative and qualitative data, synthesized from various sources, to provide a consolidated overview of the two methods.

FeatureThis compound (Two-Step Bioorthogonal Ligation)Traditional NHS Ester (One-Step Acylation)
Reaction Mechanism 1. Amine acylation with NHS ester. 2. Inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2]Nucleophilic acyl substitution with primary amines.[3]
Target Group Primary amines (e.g., Lysine (B10760008), N-terminus) for the NHS ester; TCO for the tetrazine.[1]Primary amines (e.g., Lysine, N-terminus).[3][4]
Reaction Speed (Kinetics) iEDDA reaction is extremely fast (k₂ up to 10⁶ M⁻¹s⁻¹).[1][5][6]Moderate, typically requiring 1-4 hours for completion.[1][7]
Specificity & Selectivity Exceptionally high; the tetrazine-TCO reaction is bioorthogonal and highly selective for its partner, avoiding cross-reactivity in complex biological media.[4][5][8]Moderate; NHS esters can exhibit side reactions with other nucleophiles like tyrosine, serine, and threonine, leading to product heterogeneity.[5][9]
Efficiency High, especially the iEDDA step, which proceeds efficiently even at low reactant concentrations.[5][10]Variable (5-50%), dependent on the number and accessibility of target amines and susceptible to competing hydrolysis.[3][10]
Stability of Reagent The methyltetrazine moiety is highly stable in aqueous buffered media.[3][11]NHS esters are highly susceptible to hydrolysis in aqueous solutions, with half-lives from minutes to hours depending on pH.[3][12][13]
Stability of Linkage Forms a highly stable dihydropyridazine (B8628806) bond.[12]Forms a very stable amide bond.[3][12]
Biocompatibility Excellent; the bioorthogonal reaction proceeds with high efficiency in complex biological environments without interfering with native processes.[2][4]Good, but the reaction is not bioorthogonal and can react with any available primary amine.[4]
Workflow Complexity Two-step process: 1. Labeling with tetrazine. 2. Reaction with TCO-molecule.[2]One-step process: Direct labeling with the molecule of interest.[12]

The Chemistry Behind the Connection: Reaction Mechanisms

Understanding the underlying reaction mechanisms is crucial for optimizing conjugation strategies. The two methods employ fundamentally different chemical pathways.

Traditional NHS Ester-Amine Coupling: A Classic Approach

NHS esters are highly reactive compounds that readily couple with primary amines, such as those found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3][7][12] This reaction is dependent on pH, with optimal rates occurring between pH 7.2 and 8.5.[9][10][14] A significant drawback is the susceptibility of the NHS ester to hydrolysis in aqueous solutions, a competing reaction that can reduce conjugation efficiency.[3][12]

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction Protein Protein-NH₂ Conjugate Stable Amide Bond (Protein-NH-CO-Molecule) Protein->Conjugate pH 7.2-8.5 NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate Hydrolysis Hydrolyzed Ester (Inactive) NHS_Ester->Hydrolysis Hydrolysis NHS NHS Byproduct H2O H₂O H2O->Hydrolysis

Traditional NHS Ester-Amine Coupling Pathway.

This compound: A Two-Step Bioorthogonal Strategy

This advanced method decouples the labeling process into two distinct, highly controlled steps.[2]

  • Initial Amine Modification: The NHS ester end of the this compound reagent reacts with primary amines on the biomolecule in the same manner as a traditional NHS ester, forming a stable amide bond. This step attaches the methyltetrazine moiety, equipped with a flexible PEG4 spacer, to the protein.[2][11][15] The PEG4 spacer enhances water solubility and reduces steric hindrance.[11][12][16]

  • Bioorthogonal Ligation: The tetrazine-modified biomolecule is then introduced to a molecule functionalized with a trans-cyclooctene (TCO) group. The tetrazine and TCO undergo a rapid and highly specific inverse electron-demand Diels-Alder (iEDDA) cycloaddition.[2][12] This "click" reaction is bioorthogonal, meaning it proceeds efficiently within complex biological systems without interfering with native biochemical processes.[2][4][17] It is one of the fastest bioorthogonal reactions known, allowing for efficient labeling even at very low concentrations.[1][5][8]

Bioorthogonal_Workflow cluster_step1 Step 1: Amine Modification cluster_step2 Step 2: Bioorthogonal Ligation P_NH2 Protein-NH₂ P_MTZ Protein-Methyltetrazine (Intermediate) P_NH2->P_MTZ MTZ_NHS Methyltetrazine- PEG4-NHS Ester MTZ_NHS->P_MTZ Final_Conj Final Conjugate (Stable Dihydropyridazine Linkage) P_MTZ->Final_Conj iEDDA 'Click' Reaction TCO_Mol TCO-Molecule (e.g., Drug, Dye) TCO_Mol->Final_Conj

Two-Step Bioorthogonal Conjugation Workflow.

Experimental Protocols

Successful implementation of any bioconjugation strategy relies on well-defined experimental protocols. Below are detailed methodologies for both traditional NHS ester coupling and the two-step tetrazine ligation.

Protocol 1: Traditional Protein Labeling with NHS Ester

This protocol outlines a general procedure for labeling proteins with a generic NHS ester-functionalized molecule (e.g., a fluorescent dye).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • NHS ester-functionalized molecule.

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column for purification.

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer like PBS. If the protein is in a buffer containing amines (e.g., Tris), it must be exchanged into the appropriate labeling buffer.[15]

  • NHS Ester Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[18]

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution.[15] The optimal ratio may need to be determined empirically.

  • Incubation: Gently mix the reaction and incubate for 1-4 hours at room temperature or overnight at 4°C, protected from light.[3][7]

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.[19]

  • Purification: Remove excess, unreacted label and byproducts by passing the solution through a desalting column.[7][20]

Protocol 2: Two-Step Labeling with this compound

This protocol describes the functionalization of a protein with a methyltetrazine moiety, followed by its conjugation to a TCO-modified molecule.

Part A: Protein Modification with this compound

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • This compound.

  • Anhydrous DMSO.

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Desalting column.

Procedure:

  • Protein Preparation: Prepare a 1-5 mg/mL solution of the protein in an amine-free buffer as described in Protocol 1.[15]

  • Linker Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO.[15]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the linker solution to the protein solution.[15]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[15]

  • Quenching: Add quenching solution to a final concentration of 50 mM and incubate for 15 minutes.[3]

  • Purification: Purify the tetrazine-modified protein using a desalting column to remove unreacted linker and byproducts.[3][15]

Part B: Bioorthogonal Ligation with TCO-Molecule

Materials:

  • Purified tetrazine-modified protein from Part A.

  • TCO-functionalized molecule of interest (e.g., TCO-Dye, TCO-Drug).

  • Reaction Buffer (e.g., PBS, pH 7.4).

Procedure:

  • Reaction Setup: Mix the tetrazine-modified protein and the TCO-functionalized molecule in the reaction buffer. A 1.5- to 3-fold molar excess of the TCO-molecule is often recommended.[19]

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.[3][12] The reaction is often complete within this timeframe due to the rapid kinetics.[11]

  • Final Product: The final conjugate is now ready for downstream applications. Further purification via size-exclusion chromatography can be performed if necessary to remove any excess TCO-molecule.[21]

Conclusion and Recommendations

The choice between this compound and traditional NHS esters is highly dependent on the specific requirements of the application.

Decision_Tree Start What are your key application requirements? Req1 Need high specificity & bioorthogonality? (e.g., in vivo, complex media) Start->Req1 Req2 Is a simple, one-step protocol preferred? Req1->Req2 No Use_MTZ Choose this compound Req1->Use_MTZ Yes Req3 Are extremely fast kinetics critical? Req2->Req3 No Use_NHS Traditional NHS Ester is a viable option Req2->Use_NHS Yes Req4 Are primary amines readily available? Req3->Req4 No Req3->Use_MTZ Yes Req4->Use_MTZ No (Consider alternative chemistry) Req4->Use_NHS Yes

Decision framework for choosing a conjugation strategy.

Traditional NHS esters offer a straightforward, cost-effective method for general protein labeling when product heterogeneity is acceptable and the reaction can be performed in a controlled, simple buffer system.[4]

However, for applications demanding high specificity, controlled stoichiometry, and stability in complex biological environments—such as in vivo imaging, pre-targeting strategies, or the development of sophisticated antibody-drug conjugates—the two-step bioorthogonal approach with This compound is the unequivocally superior choice .[1][12][22] Its unparalleled reaction speed, specificity, and the stability of the reactive moiety empower researchers to construct complex biomolecular architectures with a precision and efficiency that traditional methods cannot match.[2][4]

References

A Guide to Amine Labeling Chemistries: Alternatives to Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of amine groups on biomolecules is a cornerstone of therapeutic development, diagnostic assays, and fundamental biological research. While Methyltetrazine-PEG4-NHS Ester has emerged as a powerful tool, particularly for bioorthogonal applications, a comprehensive understanding of the available alternatives is crucial for selecting the optimal chemistry for a specific application. This guide provides an objective comparison of various amine labeling strategies, supported by experimental data and detailed protocols, to inform your selection process.

The Landscape of Amine-Reactive Chemistries

Primary amines, predominantly found on lysine (B10760008) residues and the N-terminus of proteins, are frequent targets for bioconjugation due to their nucleophilicity and surface accessibility. The ideal amine labeling reagent should offer high efficiency, specificity, and stability of the resulting conjugate, all while preserving the function of the biomolecule. This comparison will explore established and contemporary alternatives to this compound, focusing on their mechanisms, performance characteristics, and practical considerations.

Quantitative Comparison of Amine Labeling Alternatives

The selection of a labeling reagent is often a trade-off between factors like reaction speed, stability, and the need for bioorthogonality. The following table summarizes key performance indicators for various amine labeling chemistries.

FeatureThis compoundStandard NHS EsterTFP EsterSulfonyl ChlorideIsothiocyanateReductive AminationImidoester
Reactive Group N-Hydroxysuccinimide EsterN-Hydroxysuccinimide EsterTetrafluorophenyl EsterSulfonyl ChlorideIsothiocyanateAldehyde/KetoneImidoester
Target Primary AminesPrimary AminesPrimary AminesPrimary AminesPrimary AminesPrimary AminesPrimary Amines
Resulting Bond AmideAmideAmideSulfonamideThioureaSecondary AmineAmidine
Optimal pH 7.2-8.5[1][2]7.2-8.5[3][4]7.5-8.59.0-10.0[5]9.0-9.5[6]6.0-9.0[7]8.0-10.0[3]
Reagent Stability Susceptible to hydrolysis[3][8]Susceptible to hydrolysis[3][8]More stable than NHS Ester[9][10]Unstable in aqueous solution and DMSO[5][11]More stable than NHS esters in aqueous solutionStableShort half-life in aqueous solution[3]
Bond Stability HighHighHighVery HighLess stable than amide[11]HighHigh
Bioorthogonal Yes (via Tetrazine)NoNoNoNoNoNo
Key Advantage Enables bioorthogonal "click" chemistrySimple, well-establishedHigher hydrolytic stability than NHS esterForms very stable bondsRelatively stable reagentTargets aldehydes/ketonesRetains positive charge of amine
Key Disadvantage Two-step process for bioorthogonal reactionHydrolysis can lower efficiencyReagent instability, higher pH requiredLess stable bond, higher pH requiredRequires a reducing agentReagent instability, higher pH required

Hydrolytic Stability: NHS Ester vs. TFP Ester

A critical factor influencing the efficiency of amine labeling with activated esters is the reagent's stability in aqueous buffers. The competing hydrolysis reaction can significantly reduce the amount of active reagent available for conjugation. Tetrafluorophenyl (TFP) esters have demonstrated superior hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH required for efficient amine labeling.[9][12]

pHTFP Ester Half-lifeNHS Ester Half-life
7.0 ~13.5 hours~5.8 hours
8.0 ~5.8 hours~55 minutes
10.0 ~6 hours~39 minutes
(Data adapted from a study on self-assembled monolayers and may vary for solution-phase kinetics)[9]

The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6 and 4°C, underscoring the importance of carefully controlled reaction conditions.[3][8] The enhanced stability of TFP esters provides a wider experimental window and can lead to higher and more consistent conjugation yields.[9]

Experimental Workflows and Signaling Pathways

Visualizing the reaction mechanisms and experimental workflows is essential for understanding and implementing these bioconjugation strategies.

cluster_0 NHS/TFP Ester Amine Labeling Protein-NH2 Protein with Primary Amine Intermediate Tetrahedral Intermediate Protein-NH2->Intermediate Nucleophilic Attack ActivatedEster NHS or TFP Ester (R-CO-X) ActivatedEster->Intermediate LabeledProtein Labeled Protein (Amide Bond) Intermediate->LabeledProtein Collapse LeavingGroup NHS or TFP Leaving Group Intermediate->LeavingGroup

Figure 1. Reaction mechanism for NHS and TFP ester amine labeling.

cluster_1 Reductive Amination Workflow Protein-NH2_RA Protein with Primary Amine SchiffBase Schiff Base Intermediate Protein-NH2_RA->SchiffBase Aldehyde Aldehyde/Ketone (R-CHO) Aldehyde->SchiffBase LabeledProtein_RA Labeled Protein (Secondary Amine) SchiffBase->LabeledProtein_RA ReducingAgent Reducing Agent (e.g., NaBH3CN) ReducingAgent->LabeledProtein_RA Reduction

Figure 2. General workflow for reductive amination.

cluster_2 Two-Step Bioorthogonal Labeling via SPAAC AmineProtein Protein with Primary Amine AzideProtein Azide-Modified Protein AmineProtein->AzideProtein Step 1: Amine Labeling NHS_Azide NHS-Azide Reagent NHS_Azide->AzideProtein FinalConjugate Fluorescently Labeled Protein AzideProtein->FinalConjugate Step 2: SPAAC Click Reaction DBCO_Fluorophore DBCO-Fluorophore DBCO_Fluorophore->FinalConjugate

Figure 3. Logical workflow for two-step bioorthogonal labeling using SPAAC.

Detailed Experimental Protocols

Protocol 1: General Procedure for Labeling Proteins with an NHS Ester

  • Materials:

    • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

    • NHS ester-functionalized molecule.

    • Reaction buffer: 0.1 M sodium bicarbonate or sodium borate, pH 8.3-8.5.[13]

    • Anhydrous DMSO or DMF.

    • Quenching buffer: 1 M Tris-HCl, pH 8.5.[13]

    • Desalting column for purification.

  • Procedure:

    • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.[13]

    • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in DMSO or DMF to a concentration of 10 mg/mL.

    • Labeling Reaction: Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution while gently stirring.

    • Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[14]

    • Quenching: Add the quenching buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature to stop the reaction.[13]

    • Purification: Remove unreacted label by size exclusion chromatography using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Reductive Amination of a Protein with an Aldehyde-Containing Molecule

  • Materials:

    • Protein of interest in a suitable buffer (e.g., 0.1 M MES, pH 6.0).

    • Aldehyde- or ketone-containing molecule.

    • Reducing agent: Sodium cyanoborohydride (NaBH3CN).[15]

    • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5).

    • Dialysis or size exclusion chromatography materials for purification.

  • Procedure:

    • Prepare Reactants: Dissolve the protein in the reaction buffer. Dissolve the aldehyde/ketone-containing molecule in a compatible solvent.

    • Conjugation: Add the aldehyde/ketone-containing molecule to the protein solution.

    • Reduction: Add a fresh solution of sodium cyanoborohydride to the reaction mixture.

    • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

    • Quenching: Stop the reaction by adding the quenching solution.

    • Purification: Purify the conjugate by dialysis or size exclusion chromatography.

Protocol 3: Two-Step Amine Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

  • Step 1: Introduction of the Azide (B81097) Handle

    • Follow the general protocol for NHS ester labeling (Protocol 1), using an NHS-azide reagent to introduce azide groups onto the primary amines of the target protein.

  • Step 2: SPAAC Reaction

    • Materials:

      • Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).

      • DBCO- or BCN-functionalized molecule (e.g., a fluorescent dye).

    • Procedure:

      • Reactant Preparation: Prepare a solution of the DBCO- or BCN-functionalized molecule in a compatible solvent (e.g., DMSO).

      • Click Reaction: Add a 1.5 to 3-fold molar excess of the strained alkyne to the azide-modified protein.[16]

      • Incubation: Incubate the reaction for 1-4 hours at room temperature or 37°C.[16] The reaction is typically complete within this timeframe due to the fast kinetics of SPAAC.

      • Purification (Optional): If necessary, the final conjugate can be purified from excess labeling reagent by size exclusion chromatography or dialysis.

Conclusion

The choice of an amine labeling reagent is a critical decision that should be guided by the specific requirements of the application. While this compound is an excellent choice for introducing a bioorthogonal handle for subsequent high-speed tetrazine-TCO ligation, several alternatives offer distinct advantages.[1][17] Standard NHS esters provide a simple and cost-effective method for general protein labeling, although their susceptibility to hydrolysis requires careful control of reaction conditions.[3][] TFP esters represent a significant improvement, offering enhanced stability and potentially higher labeling efficiencies.[9] For applications where preserving the positive charge of the amine is important, imidoesters are a suitable option.[3] Reductive amination provides a stable linkage and an alternative to activated esters.[7] Finally, other bioorthogonal strategies, such as SPAAC, offer copper-free alternatives for live-cell labeling and applications in complex biological media.[2] By understanding the quantitative performance, reaction mechanisms, and experimental protocols of these diverse chemistries, researchers can make informed decisions to achieve their bioconjugation goals.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Evaluating the Efficiency of Methyltetrazine-PEG4-NHS Ester Labeling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the efficient and specific labeling of biomolecules is paramount for the development of targeted therapeutics, advanced diagnostics, and powerful research tools. For researchers, scientists, and drug development professionals, the choice of conjugation chemistry can dictate the success of an entire experimental workflow. This guide provides an objective comparison of Methyltetrazine-PEG4-NHS Ester, a prominent bioorthogonal labeling reagent, with alternative methods. We will delve into reaction mechanisms, present quantitative performance data, and provide detailed experimental protocols to empower informed decisions in your research.

This compound: A Bioorthogonal Tool

This compound is a heterobifunctional crosslinker that leverages the power of "click chemistry".[1] It contains two key functional groups: an N-hydroxysuccinimide (NHS) ester and a methyltetrazine moiety.[2] The NHS ester reacts efficiently with primary amines, such as the side chains of lysine (B10760008) residues on proteins, under mild pH conditions (typically 7-9) to form a stable amide bond.[3][4] The methyltetrazine group is the bioorthogonal component, which undergoes a highly specific and rapid inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a trans-cyclooctene (B1233481) (TCO) partner.[5] This "click" reaction is exceptionally fast and proceeds with high efficiency even in complex biological environments, without interfering with native cellular processes.[6]

The inclusion of a polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the reagent and the resulting conjugate, which can reduce aggregation of labeled proteins.[2][3] The flexible PEG linker also minimizes steric hindrance, allowing for more efficient ligation with TCO-containing molecules.[4]

Performance Comparison: this compound vs. Alternatives

The selection of a labeling reagent is a critical decision that balances reaction kinetics, stability, specificity, and the overall goals of the experiment. The following table summarizes key performance metrics for this compound (in the context of a two-step TCO ligation) and other common bioconjugation chemistries.

FeatureThis compound (with TCO)NHS Ester (General)MaleimideStrain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Target Group Primary Amines (for NHS ester)Primary Amines (e.g., Lysine)Thiols (e.g., Cysteine)Azide or Cyclooctyne
Reaction Chemistry Amine acylation followed by iEDDAAmine acylationMichael addition[3+2] cycloaddition
Reaction Speed (k₂) M⁻¹s⁻¹ Extremely Fast (~800 - 30,000 for TCO-tetrazine)[7][8]Moderate and pH-dependentFastFast (~1 for DBCO-azide)[8]
Biocompatibility High (bioorthogonal reaction)[6]Moderate (can react with any accessible primary amine)[7]Good (targets less abundant thiols)High (bioorthogonal)
Specificity High (for the tetrazine-TCO reaction)[7]Low (targets all accessible primary amines)High (for thiols)High (for azide-cyclooctyne)
Stability of Linkage Stable dihydropyridazine (B8628806) bond[6]Stable amide bond[7]Stable thioether bondStable triazole
Key Advantages Unprecedented kinetics, high specificity, bioorthogonal.[3][6]Simple, one-step protocol, widely used.Site-specific labeling of cysteines.Catalyst-free, bioorthogonal.[8]
Key Disadvantages Requires a two-step process (labeling and click reaction).Susceptible to hydrolysis, potential for non-specific labeling.Requires free thiols, which may not be available.Slower kinetics compared to iEDDA.[8]

Experimental Protocols

The successful implementation of any bioconjugation strategy relies on well-defined experimental protocols. Below are detailed methodologies for labeling a protein with this compound and a general protocol for a comparative labeling efficiency study.

Protocol 1: Protein Labeling with this compound

This protocol outlines a general procedure for labeling a protein with this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[9]

  • Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[10]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column (e.g., Sephadex G-25) or dialysis equipment for purification[9]

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-10 mg/mL in an amine-free buffer.[9][10] If the buffer contains primary amines (e.g., Tris), perform a buffer exchange.

  • Reagent Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[11]

  • Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the Reaction Buffer.[10][12]

    • Add a 5- to 20-fold molar excess of the dissolved this compound to the protein solution. The optimal molar ratio should be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[13]

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification: Remove excess, unreacted labeling reagent by gel filtration or dialysis.[9]

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry. The labeled protein is now ready for the subsequent click reaction with a TCO-modified molecule.

Protocol 2: Comparative Evaluation of Labeling Efficiency

This protocol provides a framework for comparing the labeling efficiency of this compound with an alternative amine-reactive labeling reagent (e.g., a standard fluorescent NHS ester).

Materials:

  • Model protein (e.g., Bovine Serum Albumin - BSA)

  • This compound

  • Alternative fluorescent NHS ester (e.g., FITC-NHS)

  • All necessary buffers and solvents as listed in Protocol 1

  • HPLC system (Reversed-Phase or Size-Exclusion) or Mass Spectrometer (MALDI-TOF or ESI-MS)

Procedure:

  • Prepare Identical Protein Samples: Prepare multiple identical aliquots of the model protein at the same concentration in the same amine-free buffer.

  • Set Up Parallel Labeling Reactions:

    • For each labeling reagent, set up a series of reactions with varying molar excesses of the reagent (e.g., 5x, 10x, 20x) to the protein.

    • Follow the general labeling procedure outlined in Protocol 1 for each reaction, ensuring identical reaction times, temperatures, and volumes.

  • Purify All Samples: Purify all labeled protein samples using the same method (e.g., identical desalting columns) to ensure consistency.

  • Quantify Labeling Efficiency:

    • HPLC Analysis: Analyze the purified samples by HPLC. The percentage of the peak area corresponding to the labeled protein relative to the total protein peak area can be used as a measure of labeling efficiency.[14]

    • Mass Spectrometry Analysis: Determine the mass of the unlabeled protein and the masses of the species present in the labeled samples. The relative intensities of the peaks corresponding to the unlabeled protein and the protein labeled with one or more molecules can be used to calculate the labeling efficiency and degree of labeling.[14]

  • Data Presentation: Summarize the quantitative results in a table for easy comparison of the labeling efficiencies at different molar ratios for each reagent.

Visualizing the Chemistry and Workflow

To further clarify the processes described, the following diagrams illustrate the reaction mechanism of this compound and the experimental workflow for comparing labeling efficiencies.

reaction_pathway Protein Protein-NH₂ (Primary Amine) Labeled_Protein Methyltetrazine-labeled Protein Protein->Labeled_Protein + NHS_Ester (pH 8.3-8.5) NHS_Ester Methyltetrazine- PEG4-NHS Ester NHS N-hydroxysuccinimide (Byproduct) NHS_Ester->NHS Conjugate Final Conjugate Labeled_Protein->Conjugate + TCO (iEDDA Click Reaction) TCO TCO-modified Molecule

This compound Labeling Pathway

experimental_workflow cluster_reagents Labeling Reagents Reagent_A Methyltetrazine- PEG4-NHS Ester Labeling Parallel Labeling Reactions (Varying Molar Ratios) Reagent_A->Labeling Reagent_B Alternative NHS Ester Reagent_B->Labeling Protein Protein Sample (e.g., BSA) Protein->Labeling Purification Purification (e.g., Desalting Column) Labeling->Purification Analysis Quantitative Analysis Purification->Analysis HPLC HPLC Analysis->HPLC MS Mass Spectrometry Analysis->MS Comparison Data Comparison & Efficiency Evaluation HPLC->Comparison MS->Comparison

Comparative Labeling Efficiency Workflow

Conclusion

Both this compound and traditional NHS esters offer robust solutions for bioconjugation, each with a distinct set of advantages.[5] The methyltetrazine-TCO system provides exceptional speed, specificity, and bioorthogonality, making it ideal for complex biological environments and applications requiring precise control.[5][1] Conversely, standard NHS esters offer a straightforward and widely adopted method for conjugating to primary amines.[5] The choice between these powerful tools will ultimately be dictated by the specific experimental context, including the nature of the biomolecules, the desired reaction conditions, and the end-goal of the conjugation. By carefully considering the comparative data and protocols presented in this guide, researchers can select the optimal labeling strategy to advance their scientific objectives.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal of Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other advanced scientific endeavors, the responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyltetrazine-PEG4-NHS Ester, a critical reagent in bioconjugation. Adherence to these procedures is essential for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). While some safety data sheets (SDS) may not classify this compound as a hazardous substance, its reactive nature necessitates careful handling to mitigate potential risks.

Recommended Personal Protective Equipment (PPE):

ScenarioRequired PPE
Handling Solid Compound Nitrile gloves, lab coat, safety glasses with side shields.
Handling Solutions Nitrile gloves, lab coat, chemical splash goggles.
Accidental Spill Cleanup Nitrile gloves, lab coat, chemical splash goggles, and a respirator if dealing with a fine powder.[1]

In the event of accidental exposure, follow these first-aid measures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[2]

  • Eye Contact: Flush eyes with water as a precaution.[2]

  • Inhalation: Move the person into fresh air. If breathing difficulties occur, provide artificial respiration.[2]

  • Ingestion: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[2]

For any significant exposure or if irritation persists, seek immediate medical attention.

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is to prevent its release into the environment. Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. All waste containing this reagent must be treated as hazardous waste.[3]

Waste Segregation and Collection

Proper segregation of waste is the first critical step in the disposal process.

1. Solid Waste Collection:

  • Collect all solid waste, including unused reagent, contaminated weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.[1][3]

  • The container must be made of a compatible material and have a secure, tight-fitting lid.[1][4]

2. Liquid Waste Collection:

  • Collect all liquid waste containing this compound, such as reaction mixtures and solutions in organic solvents (e.g., DMSO, DMF), in a dedicated, sealed, and chemical-resistant liquid waste container.[1][3]

Labeling and Storage

Accurate labeling and proper storage of waste containers are crucial for safety and regulatory compliance.

  • Labeling: Clearly label all waste containers with "Hazardous Chemical Waste," the full chemical name "Waste this compound," the solvent(s) used, and an approximate concentration of the compound.[1]

  • Storage: Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area within your laboratory, away from incompatible materials.[1]

Final Disposal
  • Arrange for the disposal of the hazardous waste containers through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[4][5]

  • Strictly adhere to all local, state, and federal regulations for the disposal of hazardous chemical waste.[3][5]

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_collection Waste Generation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Waste Generated solid_waste Solid Waste (e.g., unused reagent, contaminated consumables) start->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) start->liquid_waste collect_solid Collect in Labeled, Sealed Hazardous Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Hazardous Liquid Waste Container liquid_waste->collect_liquid storage Store in Designated Hazardous Waste Accumulation Area collect_solid->storage collect_liquid->storage disposal_vendor Arrange for Pickup by Licensed Hazardous Waste Disposal Vendor storage->disposal_vendor end_point Proper Disposal (in accordance with regulations) disposal_vendor->end_point

Disposal Workflow for this compound.

Spill Management

In the event of a spill, prompt and appropriate action is necessary to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure proper ventilation.

  • Wear PPE: Don appropriate PPE, including a respirator if the spill involves a fine powder.[1]

  • Contain Spill: Absorb the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[4][5]

  • Collect Absorbed Material: Carefully sweep or scoop the absorbed material and place it into the designated hazardous solid waste container.[4][5]

  • Decontaminate: Clean the spill area thoroughly.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility.

References

Essential Safety and Operational Guide for Handling Methyltetrazine-PEG4-NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for Methyltetrazine-PEG4-NHS Ester, a heterobifunctional linker used in bioconjugation.

Compound Overview: this compound is a valuable tool in bioconjugation, featuring a methyltetrazine group for reaction with trans-cyclooctene (B1233481) (TCO) via "click chemistry," and an N-hydroxysuccinimide (NHS) ester for covalent bonding with primary amines.[1] The polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous solutions.[2][3] While some safety data sheets (SDS) classify this compound as not hazardous, the reactive nature of the NHS ester and the potential for uncharacterized hazards from the tetrazine moiety necessitate careful handling.[4]

Immediate Safety and Handling Plan

Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following equipment must be worn at all times when handling this compound in both solid and solution forms.

PPE CategoryItemSpecifications and Best Practices
Eye & Face Protection Safety Goggles or a Face ShieldEssential to protect against splashes of the chemical, especially when in solution. Safety glasses with side shields offer minimum protection.
Hand Protection Chemical-resistant GlovesNitrile gloves are a suitable choice. It is recommended to change gloves immediately if they become contaminated.[5]
Body Protection Laboratory CoatA standard lab coat is mandatory to protect skin and clothing from potential splashes and spills.[5]
Respiratory Protection Use in a well-ventilated areaAll handling of the compound, especially the solid powder, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[6]
Operational Plan: Step-by-Step Handling Procedure

Proper handling is critical to maintain the integrity of the compound and to prevent accidental exposure. The NHS ester is moisture-sensitive.[1]

  • Preparation: Before handling, ensure all required PPE is correctly worn. The workspace within the chemical fume hood should be clean and uncluttered.

  • Equilibration: Allow the vial of this compound to reach room temperature before opening. This prevents condensation of atmospheric moisture inside the vial, which can hydrolyze the reactive NHS ester.[7]

  • Weighing (Solid Form): Conduct all weighing and transfer of the solid compound inside a chemical fume hood to minimize the risk of inhaling the powder.

  • Dissolution: Prepare solutions by dissolving the compound in an appropriate anhydrous organic solvent, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), before introduction to an aqueous environment.[1]

  • Reaction: The NHS ester reacts efficiently with primary amines at a pH of 7-9.[8] Buffers containing primary amines (e.g., Tris) should be avoided during the conjugation reaction as they will compete with the target molecule.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. A two-stage process involving quenching the reactive NHS ester followed by proper collection and disposal is required.

Stage 1: Quenching of Unreacted NHS Ester

Unreacted NHS esters should be deactivated ("quenched") to prevent unintended reactions in the waste stream. This is achieved by adding a reagent with a primary amine.

Experimental Protocol for Quenching Waste Solutions:

  • Select a Quenching Agent: Prepare a stock solution of a quenching agent such as Tris-HCl or glycine.

  • Add Quenching Agent: To the waste solution containing the unreacted this compound, add the quenching agent to a final concentration of 20-100 mM.[5]

  • Incubate: Allow the mixture to incubate for at least 15-30 minutes at room temperature to ensure the complete deactivation of the NHS ester.[5]

Note: While quenching the NHS ester is a good practice for managing reactivity, in-lab neutralization of the tetrazine ring is not recommended due to the potential for creating unknown and hazardous decomposition byproducts.[9]

Stage 2: Hazardous Waste Collection and Disposal
  • Waste Segregation: All materials that have come into contact with this compound, including quenched solutions, contaminated labware (e.g., pipette tips, tubes), and used PPE, must be collected in a designated hazardous waste container.[9]

  • Containerization: Use a chemically compatible and clearly labeled hazardous waste container with a secure, tight-fitting lid.[10] The label should include "Hazardous Waste" and the full chemical name.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Comply with all local, state, and federal regulations. Do not pour any waste down the drain.[9]

Visual Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal.

prep 1. Preparation - Don PPE - Work in Fume Hood equil 2. Equilibrate Vial to Room Temperature prep->equil weigh 3. Weighing & Dissolution equil->weigh react 4. Perform Reaction (pH 7-9, Amine-free buffer) weigh->react quench 5. Quench Waste (e.g., Tris, Glycine) react->quench Unreacted Material collect 6. Collect Waste - Liquids - Solids (Tips, Gloves) react->collect Contaminated Materials quench->collect dispose 7. Dispose via EHS (Hazardous Waste) collect->dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.